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6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde Documentation Hub

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  • Product: 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde in Kinase Inhibitor Synthesis

This technical guide details the synthesis, characterization, and strategic application of 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS 1355238-01-5). This compound serves as a critical "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and strategic application of 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS 1355238-01-5). This compound serves as a critical "linchpin" intermediate in medicinal chemistry, specifically for constructing fused heterocyclic scaffolds (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) prevalent in Type I and Type II kinase inhibitors .

Executive Summary & Molecular Profile

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde represents a privileged scaffold in drug discovery. Its value lies in its dual-functionality:

  • The Aldehyde Handle (C3): A highly reactive electrophile positioned for cyclization reactions (e.g., Friedländer, Knoevenagel) to form fused ring systems.

  • The Solubilizing Tail (C6): The acetylpiperazine moiety is a validated pharmacophore for improving physicochemical properties (solubility, metabolic stability) and targeting the "solvent front" of ATP-binding pockets in kinases (e.g., CDK4/6, PI3K).

Physicochemical Profile
PropertyValue / Description
CAS Number 1355238-01-5
Molecular Formula C₁₃H₁₇N₃O₂
Molecular Weight 247.30 g/mol
Appearance Pale yellow to off-white solid
LogP (Predicted) ~0.8 – 1.2 (Lipinski compliant)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
Key Functional Groups Aldehyde (electrophile), Pyridine Nitrogen (basic), Acetylpiperazine (polar surface area contributor)

Retrosynthetic Analysis & Synthetic Utility

The synthesis of CAS 1355238-01-5 is best approached via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group at the meta position relative to the leaving group, makes the C6 position highly susceptible to nucleophilic attack by 1-acetylpiperazine.

Synthetic Workflow Diagram

The following diagram illustrates the validated synthetic route and the logic flow for impurity control.

SynthesisWorkflow cluster_optimization Critical Process Parameters (CPP) Start Precursor: 6-Chloro-2-methylnicotinaldehyde Conditions Conditions: K2CO3, DMF, 90°C, 4-6h Start->Conditions Reagent Reagent: 1-Acetylpiperazine Reagent->Conditions Intermediate Meisenheimer Complex Conditions->Intermediate S_NAr Addition Product Target: CAS 1355238-01-5 Intermediate->Product Elimination of Cl- Workup Workup: H2O Precipitation or DCM Extraction Product->Workup Isolation

Caption: SNAr synthesis workflow for CAS 1355238-01-5 highlighting critical reaction stages.

Experimental Protocol: Synthesis & Optimization

Objective: To synthesize 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde with >98% purity.

Reagents & Materials[3][4][5][6][7][8][9]
  • Precursor: 6-Chloro-2-methylnicotinaldehyde (1.0 eq)

  • Nucleophile: 1-Acetylpiperazine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a dry round-bottom flask with 6-Chloro-2-methylnicotinaldehyde (10.0 g, 64.3 mmol) and anhydrous DMF (100 mL).

    • Add finely ground K₂CO₃ (17.8 g, 128.6 mmol).

    • Add 1-Acetylpiperazine (10.7 g, 83.6 mmol) in one portion.

  • Execution:

    • Heat the suspension to 90°C under an inert atmosphere (N₂ or Ar).

    • Monitor by TLC (5% MeOH in DCM) or LC-MS. The reaction typically reaches completion within 4–6 hours .

    • Mechanistic Note: The aldehyde group at C3 activates the C6-chlorine via inductive withdrawal, facilitating the addition-elimination mechanism.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid due to the hydrophobic nature of the pyridine core overcoming the polarity of the piperazine.

    • Stir for 30 minutes to ensure granulation.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the solid in a vacuum oven at 45°C.

    • Optional: If purity is <95%, recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH gradient 0-5%).

Downstream Applications: The "Why"

This intermediate is not a final drug but a modular building block . Its primary utility is in the synthesis of bicyclic heteroaromatic systems used in oncology (specifically kinase inhibitors).

Application 1: Friedländer Condensation (Naphthyridine Synthesis)

Reacting CAS 1355238-01-5 with a ketone containing an


-methylene group yields 1,8-naphthyridines , a scaffold found in multiple potent kinase inhibitors.
Application 2: Reductive Amination

The aldehyde can be reductively aminated with various amines to create "linker" regions for PROTACs or more flexible inhibitors.

Applications Aldehyde CAS 1355238-01-5 (The Scaffold) Pathway1 Pathway A: Friedländer Condensation (+ Ketone/Base) Aldehyde->Pathway1 Pathway2 Pathway B: Reductive Amination (+ Amine/NaBH(OAc)3) Aldehyde->Pathway2 Pathway3 Pathway C: Oxidation (-> Carboxylic Acid) Aldehyde->Pathway3 Prod1 1,8-Naphthyridine Derivatives (Kinase Inhibitor Core) Pathway1->Prod1 Cyclization Prod2 Benzylic Amine Linkers (PROTACs / Flexible Ligands) Pathway2->Prod2 Reduction Prod3 Amide Coupling Precursors Pathway3->Prod3 Coupling

Caption: Divergent synthesis pathways utilizing the aldehyde handle of CAS 1355238-01-5.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Aldehyde (-CHO): Singlet at ~10.0 ppm . (Diagnostic peak; loss of this peak indicates oxidation or degradation).

  • Pyridine Aromatic Protons: Two doublets (or d/s pattern depending on resolution) in the aromatic region (~8.0 ppm and ~6.8 ppm ).

  • Piperazine Ring: Multiplets at 3.4–3.8 ppm .

  • Acetyl Methyl: Singlet at ~2.05 ppm .

  • Pyridine Methyl: Singlet at ~2.50 ppm .

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Mass: [M+H]⁺ = 248.14 m/z

  • Purity Criteria: >98% by UV area (254 nm).

Handling, Stability, and Safety

  • Oxidation Sensitivity: As an aldehyde, the compound is susceptible to air oxidation to the corresponding carboxylic acid (CAS 1355238-01-5-acid).

    • Storage: Store under Nitrogen/Argon at -20°C for long-term storage.

  • Safety: The compound acts as a skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Solubility: Dissolves well in DMSO for biological assays but may crash out in aqueous buffers if the concentration exceeds 100 µM.

References

  • BenchChem Application Notes. "Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid." BenchChem Technical Support, 2025.[1] Link (General protocol adaptation for 6-amino-nicotinaldehydes).

  • World Intellectual Property Organization. WO2015057873: Pyrrolotriazinone Compounds and Methods of Use. (Describes similar kinase inhibitor intermediates and Avapritinib analogs). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted nicotinaldehydes.Link

  • Journal of Medicinal Chemistry. "Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives." J. Med.[2][3] Chem., 2012, 55(7), 3058-65.[3] (Demonstrates the utility of piperazine-substituted heterocycles in kinase inhibition). Link

Sources

Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde

This technical guide provides an in-depth analysis of 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde , a privileged intermediate scaffold in medicinal chemistry. This molecule combines a pyridine core with th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbaldehyde , a privileged intermediate scaffold in medicinal chemistry. This molecule combines a pyridine core with three distinct functional handles: an electrophilic aldehyde, a steric/lipophilic methyl group, and a solubility-enhancing piperazine moiety.

[1]

Document Control:

  • Type: Technical Guidance / Synthetic Protocol

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The title compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., CDK4/6, PI3K) and GPCR ligands. Its value lies in its trifunctional nature:

  • The Aldehyde (C3): A reactive handle for reductive amination or Knoevenagel condensations to build molecular complexity.

  • The Piperazine (C6): A solubilizing group that often improves pharmacokinetic profiles (ADME) and can engage in hydrogen bonding within active pockets.

  • The Methyl Group (C2): Provides conformational restriction (ortho-effect) and lipophilicity.

This guide details the electronic rationale for its synthesis, a self-validating production protocol, and its downstream applications.

Structural Anatomy & Electronic Properties

To successfully synthesize and utilize this molecule, one must understand the "Push-Pull" electronic dynamics of the pyridine ring.

Electronic Push-Pull System

The pyridine ring is electron-deficient. However, the substituents create a unique electronic environment:

  • Position 6 (Amino group): The nitrogen of the piperazine acts as a strong Electron Donor (+M effect) , pushing electron density into the ring. This deactivates the ring toward nucleophilic attack but activates it for electrophilic attack at C3/C5.

  • Position 3 (Aldehyde): A strong Electron Withdrawing Group (-M/-I effect) . It pulls density from the ring, making the C6 position (para-like) highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) during the synthesis phase.
    
Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance contribution that stabilizes the molecule but also dictates the synthetic route (the aldehyde activates C6 for the incoming piperazine).

ElectronicEffects Aldehyde C3-Aldehyde (Electron Withdrawing) Activates C6 for SNAr Pyridine Pyridine Core (Electron Deficient) Aldehyde->Pyridine Pulls e- density Piperazine C6-Piperazine (Electron Donor) Solubility & Binding Aldehyde->Piperazine Para-like Activation (Critical for Synthesis) Piperazine->Pyridine Pushes e- density Methyl C2-Methyl (Steric/Lipophilic) Conformational Lock Methyl->Pyridine Steric Bulk

Figure 1: Electronic "Push-Pull" map. The C3-Aldehyde activates the C6 position, facilitating the attachment of the piperazine moiety.

Synthetic Protocol (The "How-To")

The most robust route to this molecule is via Nucleophilic Aromatic Substitution (


) . Direct formylation of a pre-formed piperazinyl-pyridine is difficult due to the activating nature of the amine (leading to over-reactivity). Therefore, we install the piperazine after the aldehyde is present on the chloropyridine precursor.
Reaction Scheme

Precursor: 6-chloro-2-methylpyridine-3-carbaldehyde Reagent: 1-Acetylpiperazine Mechanism:



Step-by-Step Methodology

Note: This protocol is designed for a 1.0 gram scale optimization.

ParameterSpecificationRationale
Limiting Reagent 6-chloro-2-methylpyridine-3-carbaldehyde (1.0 eq)The electrophilic core.
Nucleophile 1-Acetylpiperazine (1.2 eq)Slight excess ensures complete consumption of the chloride.
Base

(2.5 eq) or DIPEA (3.0 eq)
Neutralizes HCl byproduct; Carbonate is preferred for cleaner workup.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Temperature 60°C - 80°CSufficient energy to overcome the activation barrier without degrading the aldehyde.
Experimental Procedure:
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methylpyridine-3-carbaldehyde (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Add Base: Add powdered

    
      (2.5 eq). Stir for 10 minutes at room temperature.
    
  • Add Nucleophile: Add 1-Acetylpiperazine (1.2 eq) in one portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 4–6 hours. The spot for the starting chloride (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is often pure enough for the next step. If not, recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Graphviz Workflow: Synthesis & Validation

SynthesisWorkflow Start Start: 6-Cl-2-Me-Pyridine-3-CHO Mix Mix with N-Acetylpiperazine + K2CO3 in MeCN Start->Mix Heat Heat to 80°C (4-6 hrs) Monitor via LC-MS Mix->Heat Check Checkpoint: Disappearance of Cl-SM? Heat->Check Check->Heat No (Continue Heating) Workup Filter Salts -> Concentrate Check->Workup Yes Product Final Product: 6-(4-acetylpiperazin-1-yl)-... (Solid) Workup->Product

Figure 2: Step-by-step synthetic workflow with integrated quality control checkpoint.

Analytical Characterization (Self-Validation)

To confirm the structure without external standards, look for these specific diagnostic signals in the Proton NMR (


 NMR).
MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Aldehyde (-CHO) 9.8 – 10.2 Singlet (1H)Distinctive downfield signal; confirms oxidation state is intact.
Pyridine C4-H 7.8 – 8.0 Doublet (

)
Aromatic proton ortho to the aldehyde.
Pyridine C5-H 6.6 – 6.8 Doublet (

)
Aromatic proton ortho to the amine (shielded by electron donation).
Piperazine (

)
3.4 – 3.8 Multiplets (8H)Two distinct sets of peaks due to the acetyl asymmetry.
Pyridine Methyl 2.5 – 2.6 Singlet (3H)Characteristic singlet on the aromatic ring.
Acetyl (

)
2.1 Singlet (3H)Sharp singlet from the amide methyl.

Mass Spectrometry (ESI+):

  • Expected [M+H]+: Calculate based on Formula

    
    . MW 
    
    
    
    247.29 g/mol . Look for peak at m/z 248.3 .

Reactivity & Applications

The primary utility of this molecule is as a "Head Group" or "Linker" in fragment-based drug design.

Reductive Amination (The Primary Application)

The aldehyde is most commonly reacted with primary or secondary amines (e.g., aniline derivatives) in the presence of a reducing agent (


) to form benzylic amines. This is a standard strategy to link this solubility-enhancing core to a pharmacophore.
Knoevenagel Condensation

The aldehyde can condense with active methylene compounds (e.g., malononitrile, rhodanine) to form vinyl-linked inhibitors, often used in developing kinase inhibitors or covalent probes.

Handling & Stability

  • Physical State: Pale yellow to off-white solid.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
    
  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Sparingly soluble in water (unless protonated).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reference for Pyridine reactivity and mechanisms).
  • Sigma-Aldrich. (n.d.). 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde Product Page. (Used as a structural analog for physical property estimation). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90659778, 6-(piperazin-1-ylmethyl)-2-pyridinecarboxaldehyde. (Structural analog data). Link

  • Tuncbilek, M., et al. (2012).[1] Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. Journal of Medicinal Chemistry. (Demonstrates the biological utility of piperazine-substituted heterocycles). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

Chemo-Structural Analysis and Synthetic Pathways of C13H17N3O2 Pyridine Derivatives

Executive Summary The molecular formula C13H17N3O2 (Molecular Weight: 247.29 g/mol ) represents a specific chemical space often occupied by heterocyclic carboxamides in drug discovery. While this elemental composition ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C13H17N3O2 (Molecular Weight: 247.29 g/mol ) represents a specific chemical space often occupied by heterocyclic carboxamides in drug discovery. While this elemental composition can correspond to various isomers, it is most pharmacologically significant when configured as a Pyridine-Quinuclidine conjugate (e.g., N-(quinuclidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide). These scaffolds are privileged structures in neuropharmacology, serving as high-affinity ligands for


7 nicotinic acetylcholine receptors (nAChR)  and 5-HT3 serotonin receptors .

This technical guide provides a rigorous analysis of the physicochemical properties, synthetic architectures, and analytical validation protocols for this class of pyridine derivatives.

Part 1: Molecular Identity & Physicochemical Profile

Stoichiometry and Mass Spectrometry

The precise mass is critical for high-resolution mass spectrometry (HRMS) validation during synthesis.

PropertyValueTechnical Note
Molecular Formula C

H

N

O

Degree of Unsaturation (DoU) = 7
Average Mass 247.293 g/mol Weighted average of isotopes
Monoisotopic Mass 247.1321 g/mol Essential for [M+H]

identification in LC-MS
Elemental Analysis C: 63.14%, H: 6.93%, N: 16.99%, O: 12.94%Theoretical composition
LogP (Predicted) ~0.8 – 1.2Highly permeable (CNS active range)
Polar Surface Area ~65 ŲGood oral bioavailability profile
Structural Isomerism: The Quinuclidine Case

While simple alkyl-amino-nicotinamides fit this formula, the Quinuclidine-3-yl moiety is the most chemically sophisticated isomer relevant to drug development.

Primary Target Structure: N-(1-azabicyclo[2.2.2]oct-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Core Scaffold: 2-Oxo-1,2-dihydropyridine (Tautomer of 2-hydroxypyridine).

  • Side Chain: 3-Aminoquinuclidine (Bicyclic amine).[1]

  • Linkage: Amide bond.[2]

Tautomeric Considerations

The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. In solution (especially polar solvents), the 2-pyridone form predominates, which is crucial for binding affinity and solubility.

Tautomerism Hydroxyl 2-Hydroxypyridine Form (Aromatic) Pyridone 2-Pyridone Form (Amide-like) Hydroxyl->Pyridone Tautomerization (Polar Solvent)

Figure 1: Tautomeric equilibrium critical for C13H17N3O2 pyridine derivatives.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The synthesis of C13H17N3O2 derivatives typically employs a convergent strategy, coupling a functionalized pyridine carboxylic acid with a chiral or racemic amine.

  • Fragment A (Electrophile): 2-Hydroxynicotinic acid (or 2-chloronicotinic acid for SNAr routes).

  • Fragment B (Nucleophile): 3-Aminoquinuclidine dihydrochloride.[1]

Protocol: Amide Coupling via Activated Ester

This protocol describes the synthesis of the target scaffold using EDCI/HOBt coupling, favored for preventing racemization of the quinuclidine center.

Reagents:

  • 2-Hydroxynicotinic acid (1.0 eq)

  • (R)- or (S)-3-Aminoquinuclidine dihydrochloride (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 2-hydroxynicotinic acid in anhydrous DMF under N

    
     atmosphere. Add EDCI and HOBt at 0°C. Stir for 30 minutes to form the active ester.
    
  • Free Base Formation: In a separate vial, neutralize 3-aminoquinuclidine dihydrochloride with DIPEA in DMF.

  • Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (10% MeOH in DCM, stained with Ninhydrin).

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO

      
       (removes unreacted acid).
      
    • Wash with brine.

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:NH

    
    OH (90:9:1) is often required due to the polarity of the quinuclidine nitrogen.
    
Workflow Diagram

Synthesis cluster_0 Pre-Activation cluster_1 Nucleophile Prep Acid 2-Hydroxynicotinic Acid ActiveEster Activated OBt Ester Acid->ActiveEster 0°C, 30 min Reagents EDCI / HOBt / DMF Reagents->ActiveEster Coupling Coupling Reaction (RT, 12h) ActiveEster->Coupling Salt 3-Aminoquinuclidine .2HCl FreeAmine Free Amine Salt->FreeAmine Neutralization Base DIPEA Base->FreeAmine FreeAmine->Coupling Workup Workup (EtOAc/NaHCO3) Coupling->Workup Product Target C13H17N3O2 (Crude) Workup->Product

Figure 2: Convergent synthetic workflow for amide coupling of pyridine derivatives.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following validation checkpoints.

High-Performance Liquid Chromatography (HPLC)

Due to the basicity of the quinuclidine nitrogen, standard reverse-phase methods often result in peak tailing.

  • Column: C18 bonded phase with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid) or Ammonium Formate (pH 8.0).

    • B: Acetonitrile.

    • Note: Basic buffers (pH > 7) are preferred to keep the amine unprotonated for better peak shape, provided the column is alkali-resistant.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide).

Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Expected Ion: [M+H]

    
     = 248.14.
    
  • Fragmentation Pattern:

    • Look for loss of the quinuclidine ring (m/z ~126) or the pyridine-carbonyl fragment.

    • Diagnostic peak: m/z 110 (2-hydroxypyridine-3-acylium ion).

NMR Spectroscopy
  • 1H NMR (DMSO-d6):

    • 
       12.0 ppm (Broad s, 1H, NH of Pyridone).
      
    • 
       9.5 ppm (d, 1H, Amide NH).
      
    • 
       8.3, 7.6, 6.4 ppm (Pyridine ring protons).
      
    • 
       4.0 ppm (m, 1H, Quinuclidine CH-N).
      
    • 
       1.5–3.2 ppm (Multiplets, aliphatic quinuclidine protons).
      

Part 4: Biological Context & Mechanism[5]

This specific C13H17N3O2 scaffold is a structural analog of 5-HT3 antagonists (like Palonosetron) and


7 nAChR agonists .
  • Mechanism: The basic quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the cation-pi site in the receptor binding pocket. The pyridine carbonyl forms hydrogen bonds with the receptor backbone.

  • Application: These derivatives are investigated for treating cognitive deficits (Schizophrenia, Alzheimer's) and chemotherapy-induced nausea.

References

  • Wishka, D. G., et al. (2006). Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor.[3][4] Journal of Medicinal Chemistry, 49(14), 4425–4436.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. PubChem.

  • Kozikowski, A. P., et al. (2000). Synthesis and biological evaluation of 2-pyridone-based analogs of 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. (Contextual grounding for Pyridone-Quinuclidine scaffolds).
  • Sigma-Aldrich. (2025). Product Specification: 3-Aminoquinuclidine dihydrochloride.

Sources

Exploratory

Strategic Building Blocks: 6-Substituted 2-Methylnicotinaldehydes in Heterocyclic Synthesis

The following technical guide details the strategic application, synthesis, and reactivity of 6-substituted 2-methylnicotinaldehyde building blocks in modern drug discovery. Executive Summary In the landscape of fragment...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and reactivity of 6-substituted 2-methylnicotinaldehyde building blocks in modern drug discovery.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 6-substituted 2-methylnicotinaldehyde scaffold represents a "privileged structure" due to its high density of reactive handles and its ability to serve as a precursor for fused heterocyclic systems, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . This guide provides a rigorous technical analysis of this building block, detailing a validated synthesis protocol, divergent functionalization strategies, and its application in synthesizing kinase inhibitors and GPCR ligands.

Section 1: Structural Significance & Pharmacophore Utility

The utility of 6-substituted 2-methylnicotinaldehyde (Structure 1 ) lies in its tri-functional nature , allowing for orthogonal chemical transformations.

Functional HandlePositionReactivity ProfileStrategic Utility
Formyl Group (-CHO) C3Highly electrophilic; susceptible to condensation, reduction, and olefination.Entry point for heterocycle formation (e.g., Friedländer annulation) or linker attachment.
Methyl Group (-CH₃) C2Weakly acidic benzylic protons; prone to lateral lithiation or oxidative functionalization.Can be activated to form vinyl groups or serve as a steric lock in the final drug candidate.
Substituent (e.g., -Cl, -Br) C6Electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling.Allows late-stage diversification (LSD) to tune lipophilicity (LogP) and potency.

Mechanistic Insight: The presence of the pyridine nitrogen renders the C6 position electron-deficient, facilitating SNAr reactions under mild conditions. Simultaneously, the C3-aldehyde provides a "soft" electrophile for condensation reactions, enabling the rapid construction of bicyclic cores.

Section 2: Validated Synthesis Protocol

Target: 6-Chloro-2-methylnicotinaldehyde (CAS: 884495-36-7)

While lateral lithiation of 2-picolines is a known route, it often suffers from regioselectivity issues (C3 vs. C4 attack) and cryogenic requirements. The following Reduction-Oxidation Protocol is selected for its scalability, reproducibility, and self-validating nature (via intermediate isolation).

Workflow Diagram: Synthesis of the Core Scaffold

SynthesisWorkflow Start 2-Chloro-6-methylnicotinic Acid (Starting Material) Inter1 Intermediate A: (2-Chloro-6-methylpyridin-3-yl)methanol Start->Inter1 1. BH3·THF, 0°C to RT (Selective Reduction) Product Target: 6-Chloro-2-methylnicotinaldehyde Inter1->Product 2. MnO2, DCM, Reflux (Chemoselective Oxidation)

Caption: Two-step chemoselective synthesis of 6-chloro-2-methylnicotinaldehyde avoiding cryogenic lithiation.

Detailed Experimental Protocol
Step 1: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the alcohol without dechlorinating the ring.

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge the flask with 2-chloro-6-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous THF (150 mL).

  • Reaction: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M) (87.5 mL, 1.5 equiv) over 30 minutes.

  • Process: Allow to warm to room temperature (RT) and stir for 12 hours. Validation: Monitor by TLC (50% EtOAc/Hexane); acid spot (R_f ~0.1) should disappear, alcohol spot (R_f ~0.4) appears.[1]

  • Workup: Quench carefully with MeOH (20 mL). Concentrate in vacuo. Partition residue between EtOAc and saturated NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~8.5 g (92%) of (2-chloro-6-methylpyridin-3-yl)methanol as a white solid.

Step 2: Benzylic Oxidation

Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the acid.

  • Setup: 250 mL round-bottom flask.

  • Reagents: Dissolve the alcohol from Step 1 (8.5 g, 53.9 mmol) in DCM (100 mL). Add activated Manganese Dioxide (MnO₂) (46.9 g, 10 equiv). Note: High excess is standard for MnO₂ oxidations to ensure kinetics.

  • Reaction: Reflux (40°C) for 4 hours. Validation: TLC should show conversion to a less polar spot (Aldehyde R_f ~0.7).

  • Workup: Filter through a pad of Celite to remove MnO₂. Rinse the pad with DCM. Concentrate the filtrate.

  • Purification: Flash column chromatography (0-20% EtOAc/Hexane) provides the pure 6-chloro-2-methylnicotinaldehyde as a white crystalline solid.

    • Characterization: ¹H NMR (CDCl₃) δ 10.3 (s, 1H, CHO), 8.1 (d, 1H), 7.3 (d, 1H), 2.8 (s, 3H).

Section 3: Divergent Reactivity & Library Generation

The true power of this scaffold is revealed in its ability to generate diverse fused heterocycles.

Pathway A: Friedländer-Type Annulation (Synthesis of 1,8-Naphthyridines)

The aldehyde group condenses with ketones containing an


-methylene group and an amino group (or latent amino equivalent) to form naphthyridines.
  • Reaction: 6-Chloro-2-methylnicotinaldehyde + 2-Aminoketone

    
     Substituted 1,8-Naphthyridine.
    
  • Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration.

  • Utility: 1,8-Naphthyridines are bioisosteres of quinolines and are potent scaffolds for antibacterial agents (DNA gyrase inhibitors) and CB2 receptor ligands [1].

Pathway B: Pyrazolo[3,4-b]pyridines Formation

Condensation with hydrazines creates a hydrazone intermediate which can undergo oxidative cyclization or direct cyclization if a leaving group is present (though here we rely on the aldehyde).

  • Reaction: Scaffold + Hydrazine

    
     Hydrazone 
    
    
    
    Pyrazolo[3,4-b]pyridine.
  • Utility: Key scaffold in kinase inhibitors (e.g., GSK-3

    
    , CDK inhibitors).
    
Divergent Synthesis Diagram

DivergentSynthesis Core 6-Chloro-2-methyl- nicotinaldehyde Prod1 1,8-Naphthyridines (Antibacterial/Anticancer) Core->Prod1 + 2-Aminoketones (Friedländer) Prod2 Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) Core->Prod2 + Hydrazines (Condensation) Prod3 6-Amino-2-methyl- nicotinaldehydes (via SNAr) Core->Prod3 + Primary Amines (SNAr @ 80°C)

Caption: Divergent synthesis pathways from the central 6-chloro-2-methylnicotinaldehyde hub.

Section 4: Case Study in Drug Discovery

Application: Development of PI3K/mTOR Inhibitors.

Researchers have utilized the 6-substituted nicotinaldehyde core to synthesize pyrido[2,3-d]pyrimidine derivatives. By reacting the aldehyde with amidines or guanidines, the pyrimidine ring is fused onto the pyridine core.

  • Causality: The 2-methyl group provides the necessary carbon for the ring closure when functionalized (e.g., via Vilsmeier-Haack to a vinyl-dimethylamine intermediate), while the 6-chloro position allows for the introduction of solubilizing groups (e.g., morpholine) late in the synthesis to improve pharmacokinetic profiles (ADME) [2].

References

  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives. BenchChem Technical Guides. (Accessed 2026-03-07).

  • Synthesis of 6-Morpholinonicotinaldehyde via Nucleophilic Aromatic Substitution. BenchChem Protocols. (Accessed 2026-03-07).

  • Friedländer Synthesis. Organic Chemistry Portal.[2] (Accessed 2026-03-07).

  • 6-Chloro-2-methylnicotinaldehyde Product Data. PubChem Compound Summary. (Accessed 2026-03-07).

Sources

Foundational

Whitepaper: Engineering Piperazine-Pyridine Scaffolds in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the fusion of nitrogen-containing heterocycles has become a cornerstone strategy for developing highly selective and bioavailable therapeutics. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the fusion of nitrogen-containing heterocycles has become a cornerstone strategy for developing highly selective and bioavailable therapeutics. As a Senior Application Scientist observing the evolution of targeted therapies, it is evident that the piperazine-pyridine (and its structural cousin, piperazine-pyrimidine) axis represents a "privileged scaffold." This whitepaper provides an in-depth technical analysis of the pharmacological rationale, synthetic methodologies, and biological validation protocols required to leverage piperazine-pyridine derivatives in medicinal chemistry, with a specific focus on oncology and kinase inhibition.

Pharmacological Rationale: The "Privileged" Axis

The structural marriage of piperazine and pyridine addresses several critical pharmacokinetic and pharmacodynamic challenges simultaneously.

  • Piperazine (The Modulator): As a saturated, nitrogen-rich heterocycle, piperazine acts as a rigid spatial linker. It fundamentally improves aqueous solubility and oral bioavailability while providing a tunable basic center (pKa ~9.8) that can participate in critical hydrogen bond donor/acceptor interactions within target active sites. It is widely regarded as a1[1].

  • Pyridine (The Anchor): Pyridine provides an aromatic core capable of robust

    
     stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in kinase hinge regions. Unlike simple phenyl rings, the nitrogen atom in pyridine acts as a strong hydrogen bond acceptor and imparts superior metabolic stability against cytochrome P450-mediated oxidation, making it a2[2].
    

Quantitative Efficacy & FDA-Approved Precedents

The clinical validation of these scaffolds is absolute. Over 60% of exclusive small-molecule drugs consist of N-containing heterocycles[2]. The table below summarizes the quantitative target affinity and clinical status of key piperazine-pyridine/pyrimidine derivatives.

Compound / ScaffoldPrimary TargetIC50 / EfficacyClinical Phase / Status
Abemaciclib (Piperazine-Pyridine-Pyrimidine)CDK4/6~2 nMFDA Approved (Breast Cancer)[3]
Imatinib (Piperazine-Pyrimidine-Pyridine)BCR-ABL Tyrosine Kinase~100 nMFDA Approved (CML)[3]
Alisertib / MLN8237 (Pyrimidine-Piperazine analog)Aurora Kinase A (AURKA)1.2 nMClinical Trials[4]
Compound 14r (6-amino-2-piperazinylpyridine)ROCK2 Kinase82.6 nMPreclinical Lead (Metastasis)[5]
Compound 23 (Vindoline-piperazine conjugate)MDA-MB-468 Cell LineGI50 = 1.00 μMPreclinical Lead[6]

Synthetic Workflows: Constructing the C-N Bond

The construction of the piperazine-pyridine axis relies heavily on the electronic nature of the starting halopyridine. As illustrated in the decision matrix below, chemists must choose between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

G Start Halopyridine + Piperazine Derivative Decision Pyridine Ring Electron Density? Start->Decision SNAr SNAr Pathway (Polar Aprotic Solvent, Heat) Decision->SNAr Electron-Deficient (Activated) Buchwald Buchwald-Hartwig Cross-Coupling Decision->Buchwald Electron-Rich/Neutral (Unactivated) Product Piperazine-Pyridine Scaffold SNAr->Product Cat Pd Catalyst + Ligand (e.g., RuPhos, BINAP) Buchwald->Cat Base Base Selection (Cs2CO3 or t-BuONa) Cat->Base Base->Product

Fig 1: Decision matrix and workflow for the synthesis of piperazine-pyridine scaffolds.

Protocol 1: Self-Validating Buchwald-Hartwig Cross-Coupling

When dealing with unactivated halopyridines, SNAr requires excessively harsh conditions that degrade sensitive functional groups. The 7 is the superior choice[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the unactivated halopyridine (1.0 eq) and the substituted piperazine (1.2 eq). Causality: The slight excess of piperazine ensures complete consumption of the more valuable halopyridine.

  • Catalyst & Ligand Selection: Add

    
     (0.05 eq) and RuPhos (0.1 eq). Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the crucial reductive elimination step, preventing the formation of stable, inactive bis(amine)palladium dead-end complexes.
    
  • Base Addition: Introduce anhydrous

    
     (2.0 eq). Causality: While sodium tert-butoxide (
    
    
    
    ) is faster,
    
    
    is chosen for its milder nature, preventing the cleavage of base-sensitive functional groups (e.g., esters or cyano groups) present on the scaffold[7].
  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane and heat to 90°C for 12 hours.

  • Self-Validation & QC: Extract a 10

    
     aliquot every 3 hours for LC-MS analysis. The protocol validates itself when the disappearance of the halopyridine peak strictly inversely correlates with the appearance of the 
    
    
    
    product mass, confirming catalytic turnover without catalyst poisoning.

Target Engagement: Kinase Inhibition Pathways

Piperazine-pyridine scaffolds are highly effective ATP-competitive inhibitors. A prime example is their application as 5, which play a pivotal role in halting actin cytoskeleton remodeling and breast cancer metastasis[5].

G A Piperazine-Pyridine Inhibitor (e.g., 14r) B ROCK2 Kinase ATP Pocket A->B Competitive Binding C Myosin Light Chain (MLC) Phosphorylation B->C Catalyzes (Blocked) D Actin Cytoskeleton Remodeling C->D Promotes E Breast Cancer Cell Migration & Metastasis D->E Drives

Fig 2: Mechanism of ROCK2 inhibition by piperazine-pyridine derivatives in metastatic pathways.

Protocol 2: Self-Validating Kinase-Glo Target Affinity Assay

To empirically prove the inhibitory efficacy of a newly synthesized piperazine-pyridine compound (like Compound 14r[8]), a robust biochemical assay is required.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, incubate recombinant human ROCK2 (or Aurora Kinase) with varying concentrations of the piperazine-pyridine inhibitor (serial dilutions from 10

    
     to 0.1 
    
    
    
    ) in assay buffer for 30 minutes at room temperature.
  • Reaction Initiation: Add ultra-pure ATP (at the

    
     value of the specific kinase) and the specific substrate peptide. Incubate for 60 minutes.
    
  • Luminescent Detection: Add the Kinase-Glo Luminescent Reagent (containing firefly luciferase and D-luciferin). Causality: This reagent measures the residual ATP in the well. If the piperazine-pyridine scaffold successfully blocks the ATP pocket, the kinase cannot consume ATP. Thus, the luciferase reaction generates high luminescence. High signal = High inhibition[5].

  • Self-Validation Loop: The plate must contain three internal controls:

    • Negative Control (Vehicle): 100% kinase activity (Lowest luminescence).

    • Positive Control (No Enzyme): 0% kinase activity (Maximum luminescence).

    • Reference Control: A known FDA-approved inhibitor (e.g., Belumosudil for ROCK2). The assay is only considered valid if the reference control yields an

      
       within 10% of its established literature value.
      

Conclusion

The piperazine-pyridine scaffold is not merely a structural convenience; it is a rationally designed pharmacophore that balances solubility, metabolic stability, and precise target engagement. By strictly controlling the synthetic pathways (e.g., via optimized Buchwald-Hartwig couplings) and validating target affinity through rigorous, self-calibrating biochemical assays, drug development professionals can continue to exploit this axis to yield nanomolar-potency therapeutics against complex oncological targets.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. mdpi.com.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. mdpi.com.
  • Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metast
  • Rational Design of 6‐Amino‐2‐Piperazinylpyridine‐Based ROCK2 Inhibitors With Anti‐Breast Cancer Metastatic Efficiency.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. arabjchem.org.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. mdpi.com.
  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction.

Sources

Exploratory

Strategic Sourcing and Quality Assurance of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

This in-depth technical guide details the sourcing, synthesis, and quality assurance of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS 1355238-01-5), a specialized heterocyclic intermediate used in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the sourcing, synthesis, and quality assurance of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS 1355238-01-5), a specialized heterocyclic intermediate used in the development of kinase inhibitors and other small-molecule therapeutics.

A Technical Guide for Medicinal Chemistry & Procurement

Executive Summary

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde is a "privileged scaffold" intermediate, combining a substituted pyridine core with a piperazine moiety. This structural motif is critical in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other targeted oncology agents. Its dual functionality—an aldehyde for condensation reactions (e.g., forming pyrido[2,3-d]pyrimidines) and an acetyl-piperazine for solubility and receptor binding—makes it a high-value building block.

This guide provides a self-validating protocol for sourcing this compound, verifying its quality, and understanding its synthetic provenance to mitigate downstream risks in API manufacturing.

Chemical Identity & Physicochemical Properties[1]

AttributeSpecification
Chemical Name 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde
CAS Number 1355238-01-5
Molecular Formula C₁₃H₁₇N₃O₂
Molecular Weight 247.29 g/mol
SMILES CC1=NC(=CC=C1C=O)N2CCN(CC2)C(C)=O
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water
Key Functional Groups Aldehyde (C-3), Acetylpiperazine (C-6), Methyl (C-2)

Strategic Sourcing Landscape

Commercial Availability Tiering

This compound is classified as a Tier 2 Intermediate , meaning it is not a commodity chemical but is available from specialized catalog suppliers.

  • Primary Catalog Suppliers: Companies such as ChemScene , BLD Pharm , and Ambeed typically list this CAS.

  • Custom Synthesis Providers: For kilogram-scale requirements, contract research organizations (CROs) like WuXi AppTec or Enamine are recommended due to the straightforward synthesis (see Section 4).

"Make vs. Buy" Decision Matrix

If commercial stock is unavailable or purity is insufficient (<97%), in-house synthesis is a viable alternative.

  • Buy Trigger: Quantity < 50g, Lead time < 2 weeks.

  • Make Trigger: Quantity > 100g, Requirement for specific impurity control (e.g., absence of metal catalysts), or if the aldehyde oxidation level (to carboxylic acid) in commercial batches is high.

Technical Synthesis & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities in purchased material. The dominant route involves a Nucleophilic Aromatic Substitution (SNAr).

Synthetic Route

The synthesis typically proceeds via the displacement of a halogen (chlorine or bromine) at the 6-position of the pyridine ring by 1-acetylpiperazine.

SynthesisRoute SM1 6-Chloro-2-methylnicotinaldehyde (CAS 153034-86-7) Product 6-(4-Acetylpiperazin-1-yl)- 2-methylnicotinaldehyde SM1->Product SnAr SM2 1-Acetylpiperazine (CAS 13889-98-0) SM2->Product Reagents Base (K2CO3/DIPEA) Solvent (DMF/NMP) Heat (80-100°C) Reagents->Product

Figure 1: Primary synthetic route via SNAr displacement.

Impurity Profiling (Critical for QC)

When sourcing this material, the Certificate of Analysis (CoA) must be cross-referenced against potential process impurities.

ImpurityTree Product Target: 6-(4-Acetylpiperazin-1-yl)- 2-methylnicotinaldehyde Impurity1 Impurity A: 6-Chloro-2-methylnicotinaldehyde (Unreacted Starting Material) Product->Impurity1 Incomplete Conversion Impurity2 Impurity B: 6-(4-Acetylpiperazin-1-yl)- 2-methylnicotinic ACID (Oxidation Byproduct) Product->Impurity2 Air Oxidation (Storage) Impurity3 Impurity C: 6-(Piperazin-1-yl)-... (Deacetylation Byproduct) Product->Impurity3 Hydrolysis (Acid/Base)

Figure 2: Common impurities originating from synthesis and storage.

Quality Assurance Protocol

To ensure the material is suitable for drug development, the following QC protocol is recommended upon receipt.

Analytical Methods
TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 97.0% (Area %)Detects unreacted chloro-pyridine and oxidized acid.
Identity ¹H-NMR (DMSO-d₆)Conforms to structureVerify acetyl group (singlet ~2.0 ppm) and aldehyde (singlet ~10.0 ppm).
Aldehyde Content Titration or NMR integration> 95%Aldehydes oxidize to carboxylic acids over time; critical for stoichiometry in next step.
Residual Solvents GC-Headspace< ICH LimitsDMF/NMP are high-boiling and difficult to remove.
Stability & Handling
  • Oxidation Risk: The aldehyde group is susceptible to autoxidation to the carboxylic acid (Impurity B).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The piperazine moiety may absorb moisture; handle in a desiccated environment.

Experimental Procedure (Reference for Synthesis)

If commercial supply is delayed, use this standard protocol:

  • Charge a reaction vessel with 6-Chloro-2-methylnicotinaldehyde (1.0 eq) and 1-Acetylpiperazine (1.2 eq).

  • Add Potassium Carbonate (2.0 eq) and anhydrous DMF (10 vol).

  • Heat to 90°C and monitor by HPLC (typically 4-6 hours).

  • Workup: Cool to RT, pour into ice water. The product may precipitate. If not, extract with Ethyl Acetate/DCM.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (DCM:MeOH gradient).

References

  • ChemSrc. (2024). 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde CAS 1355238-01-5 Details. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 6-(piperazin-1-ylmethyl)-2-pyridinecarboxaldehyde (Structural Analogues). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)purine derivatives. (Contextual reference for piperazine-pyridine coupling chemistry). DOI: 10.1021/jm3001532.
Foundational

Comprehensive Technical Guide: Physical Properties &amp; Characterization of Acetylpiperazine-Substituted Nicotinaldehydes

Executive Summary This technical guide details the physicochemical profile, synthesis, and structural characterization of acetylpiperazine-substituted nicotinaldehydes (specifically 6-(4-acetylpiperazin-1-yl)pyridine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical profile, synthesis, and structural characterization of acetylpiperazine-substituted nicotinaldehydes (specifically 6-(4-acetylpiperazin-1-yl)pyridine-3-carbaldehyde and its isomers). These compounds function as critical pharmacophores in medicinal chemistry, serving as intermediates for kinase inhibitors, antihistamines, and radioprotective agents.

The integration of the acetylpiperazine moiety improves aqueous solubility and introduces a hydrogen bond acceptor/donor motif, while the nicotinaldehyde core provides a reactive electrophilic handle for further derivatization (e.g., reductive amination, Knoevenagel condensation).

Part 1: Structural Significance & Synthesis Logic

The Chemical Scaffold

The molecule consists of a pyridine ring substituted with a formyl group (


) at the C3 position and an acetylpiperazine ring at the C6 (or C2) position.
  • Core: Pyridine-3-carbaldehyde (Nicotinaldehyde).

  • Substituent: 1-Acetylpiperazine.

  • Linkage: C-N bond formed via Nucleophilic Aromatic Substitution (

    
    ).
    
Synthesis Mechanism ( )

The synthesis relies on the reactivity of halonicotinaldehydes. The position of the halogen dictates reactivity.

  • C6-Substitution (High Reactivity): The nitrogen in the pyridine ring withdraws electron density from the C6 position (para-like), stabilizing the Meisenheimer complex intermediate.

  • C2-Substitution (Moderate Reactivity): Steric hindrance from the adjacent aldehyde group can impede nucleophilic attack, though the position is electronically activated.

Diagram 1: Synthesis Pathway & Mechanism

The following diagram illustrates the reaction pathway for the 6-substituted isomer, highlighting the critical transition state.

SNAr_Mechanism Reactants Reactants 6-Chloronicotinaldehyde + 1-Acetylpiperazine Transition Transition State (Meisenheimer Complex) Stabilized by Pyridine N Reactants->Transition Nucleophilic Attack (Heat, Base) Product Product 6-(4-acetylpiperazin-1-yl) nicotinaldehyde Transition->Product Elimination of Cl- Byproduct Byproduct HCl (Neutralized by Base) Transition->Byproduct

Caption: Synthesis of 6-(4-acetylpiperazin-1-yl)nicotinaldehyde via


 mechanism. The reaction is driven by the electron-deficient pyridine ring.

Part 2: Physical Properties Profile[1]

Understanding the physical state of these intermediates is vital for purification and formulation.

Solid-State Characteristics

Acetylpiperazine-substituted nicotinaldehydes typically exist as crystalline solids or amorphous powders depending on the purification method.

PropertyTypical Value / ObservationMechanistic Explanation
Physical State Off-white to pale yellow solidConjugation of the pyridine ring with the aldehyde shifts absorption into the visible spectrum (yellow hue).
Melting Point 90°C – 130°C (Isomer dependent)The acetyl group (amide) introduces dipole-dipole interactions, increasing lattice energy compared to alkyl-piperazines.
Hygroscopicity ModerateThe amide carbonyl and pyridine nitrogen can coordinate with atmospheric moisture.
Crystallinity Monoclinic or Triclinic (Common)Planarity of the amide bond facilitates stacking; often crystallizes well from Ethanol/Hexane mixtures.

Note: Specific melting points vary by isomer. Analogous 2-(4-benzylpiperazin-1-yl)nicotinaldehyde melts at 89-91°C [1]. The acetyl derivative often melts higher due to the rigidity of the amide bond.

Solubility Profile

The acetylpiperazine moiety drastically alters the lipophilicity (


) compared to the parent chloronicotinaldehyde.
  • Water: Low to Moderate. Soluble at acidic pH (protonation of pyridine N).

  • Chlorinated Solvents (DCM,

    
    ):  High solubility.
    
  • Alcohols (MeOH, EtOH): High solubility (often used for recrystallization).

  • Non-polar (Hexane, Ether): Insoluble.

Electronic & Spectral Properties

These properties are the primary means of validation during synthesis.

  • UV-Vis:

    
    . The 
    
    
    
    transition of the aldehyde and the
    
    
    of the aromatic system.
  • IR Spectroscopy:

    • Aldehyde (C=O): Sharp band at

      
      .
      
    • Amide (Acetyl C=O): Strong band at

      
      .
      
    • C=N (Pyridine):

      
      .
      

Part 3: Experimental Protocols & Characterization

Synthesis Protocol (Standardized)

Objective: Synthesis of 6-(4-acetylpiperazin-1-yl)pyridine-3-carbaldehyde.

  • Reagents:

    • 6-Chloronicotinaldehyde (1.0 eq)

    • 1-Acetylpiperazine (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Procedure:

    • Dissolve 6-chloronicotinaldehyde in

      
      .
      
    • Add

      
       and 1-acetylpiperazine.
      
    • Reflux at

      
       for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
      
    • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate in vacuo.

    • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (

      
      , Ethyl Acetate/Hexane gradient).
      
Structural Identification Workflow (NMR)

The following NMR signals confirm the structure.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       (
      
      
      
      ) – Diagnostic Peak .
    • 
       (
      
      
      
      ) – Deshielded by aldehyde.
    • 
       (
      
      
      
      ).
    • 
       (
      
      
      
      ) – Shielded by amine donation.
    • 
       (
      
      
      
      ).
    • 
       (
      
      
      
      ).
Diagram 2: Characterization Logic Flow

This decision tree guides the researcher through the validation process.

Characterization_Flow Crude Crude Product Isolated TLC TLC Check (Disappearance of Starting Material?) Crude->TLC Purification Purification (Recrystallization/Column) TLC->Purification Yes NMR 1H NMR Analysis Purification->NMR Decision Aldehyde Peak @ 9.8 ppm? NMR->Decision Success Confirm Structure Proceed to Bio-Assay Decision->Success Yes Fail Re-evaluate: Did Aldehyde Oxidize to Acid? Decision->Fail No (Peak Missing)

Caption: Logical workflow for structural validation of the synthesized aldehyde.

Part 4: Stability & Storage

  • Oxidation Sensitivity: Aldehydes are prone to oxidation to carboxylic acids (Nicotinic acid derivatives) upon prolonged exposure to air.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
  • Shelf-life: 6–12 months if kept dry and dark.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021).

    
    ). Retrieved March 7, 2026, from [Link]
    
  • ChemSynthesis. (2025). 2-(4-cyclohexyl-1-piperazinyl)benzaldehyde Physical Properties. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health (PubMed). (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives. Retrieved March 7, 2026, from [Link]

Exploratory

The 2-Methyl-6-Piperazinylpyridine Scaffold: A Comprehensive Technical Guide to Its Pharmacological Applications and Development Workflows

Executive Summary The 2-methyl-6-piperazinylpyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of a piperazine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-6-piperazinylpyridine scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. By combining the hydrogen-bonding capacity of a piperazine ring with the


 stacking potential of a pyridine core, this structural motif serves as a foundational building block for modulating complex biological targets. This whitepaper provides an in-depth mechanistic review of its applications, spanning neuro-enteric modulation in Irritable Bowel Syndrome (IBS), targeted oncology via kinase inhibition, and neuropathic pain management.

Structural Rationale & Chemical Biology

The pharmacological success of the 2-methyl-6-piperazinylpyridine moiety is rooted in its precise stereoelectronic properties:

  • Pyridine Core: Acts as an electron-deficient aromatic system capable of engaging in

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within receptor binding pockets.
    
  • Piperazine Ring: The basic nitrogen atoms are protonated at physiological pH, enabling the formation of critical salt bridges with conserved Aspartate residues in G-protein coupled receptors (GPCRs), such as the Asp

    
     residue in serotonin receptors.
    
  • 2-Methyl Substitution: Introduces targeted steric bulk that restricts bond rotation, effectively locking the molecule into a bioactive conformation while simultaneously enhancing lipophilicity for optimal membrane permeability.

Neuro-Enteric Modulation: Dual 5-HT1A/5-HT3 Action in IBS

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by visceral hypersensitivity and dysregulated motility. Stress and altered serotonin signaling play critical roles in its pathophysiology1[1].

Traditional therapies targeting single serotonin receptors often fail or induce severe adverse effects (e.g., ischemic colitis from pure 5-HT3 antagonists). To address this, researchers utilized pharmacophore modeling to design piperazinylpyridine derivatives, most notably TZB-20810 (Compound 17c), which acts as a dual 5-HT1A agonist and 5-HT3 antagonist 2[2].

Mechanistic Causality: 5-HT3 antagonism directly blocks ligand-gated ion channels on vagal afferents, blunting visceral pain signals to the central nervous system. Concurrently, 5-HT1A agonism (via a Gi/o coupled GPCR pathway) hyperpolarizes enteric neurons. This dual action provides a self-correcting mechanism: it reduces anxiety-like central responses and modulates motility without causing the severe constipation typically seen with pure 5-HT3 blockers[2].

G Ligand TZB-20810 (Piperazinylpyridine Derivative) HT1A 5-HT1A Receptor (Agonism) Ligand->HT1A Activates (Gi/o) HT3 5-HT3 Receptor (Antagonism) Ligand->HT3 Blocks (Ion Channel) Motility Modulate GI Motility & Reduce Anxiety HT1A->Motility Pain Inhibit Visceral Hyperalgesia HT3->Pain IBS IBS Symptom Relief Motility->IBS Pain->IBS

Dual 5-HT1A/5-HT3 signaling pathway modulated by TZB-20810 for IBS symptom relief.

Oncology: ROCK2 Inhibition and Cytoskeleton Dynamics

Rho-associated coiled-coil kinase 2 (ROCK2) is a pivotal regulator of actin cytoskeleton remodeling. Its overexpression drives cellular motility, establishing it as a prime therapeutic target for suppressing breast cancer metastasis3[3].

Recent rational design efforts guided by the lead compound belumosudil have yielded a novel series of ROCK2 inhibitors based on a 6-amino-2-piperazinylpyridine scaffold.

Mechanistic Causality: The pyridine nitrogen functions as a crucial hydrogen bond acceptor interacting with the kinase hinge region. The 6-amino substitution occupies the ATP-binding pocket, competitively inhibiting ATP binding. This prevents the phosphorylation of downstream targets, thereby halting the migration of MDA-MB-231 breast cancer cells in a dose-dependent manner[3]. The piperazine ring extends into the solvent-exposed region, significantly improving the aqueous solubility of the compound.

G Step1 Synthesis of 6-Amino-2- piperazinylpyridine Scaffold Step2 In Vitro Kinase-Glo Assay (ROCK2 Inhibition) Step1->Step2 Screen Step3 Cellular Assays (MDA-MB-231 Migration) Step2->Step3 Hit Validation Step4 Molecular Docking (ATP Pocket Binding) Step3->Step4 Mechanism Step5 Lead Optimization (Compound 14r) Step4->Step5 Refine

Workflow for the discovery and validation of ROCK2 inhibitors targeting cancer metastasis.

Cardiovascular and Neuropathic Applications

Beyond gastroenterology and oncology, the scaffold demonstrates remarkable utility in other therapeutic areas:

  • Thrombosis (P2Y12 Antagonism): Piperazinylpyridine ureas and sulfonylureas have been developed as potent antagonists of the purinergic P2Y12 receptor. The incorporation of a urea linker addresses the low aqueous solubility typical of earlier lipophilic antagonists, while the pyridine core anchors the molecule within the receptor pocket4[4].

  • Neuropathic Pain (Sigma Receptors): Polyfunctionalized small pyridines containing piperidine/piperazine moieties exhibit high affinity for

    
     receptors. For example, specific pyridine derivatives show a 
    
    
    
    of 1.45 nM for
    
    
    with a 290-fold selectivity over the
    
    
    subtype, providing a novel avenue for neuropathic pain therapy5[5].

Experimental Workflows & Protocols

Protocol 1: Kinase-Glo Luminescent Assay for ROCK2 Inhibition

This assay measures the residual ATP in a kinase reaction. It is a self-validating system where luminescence is directly proportional to kinase inhibition.

  • Preparation: Plate 10 µL of recombinant ROCK2 enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well solid white plate.

  • Compound Addition: Add 6-amino-2-piperazinylpyridine derivatives (e.g., Compound 14r) at varying concentrations (1 nM to 10 µM).

    • Self-Validation Step: Include Belumosudil as a positive control (to ensure dynamic range) and a DMSO-only well as a negative control (baseline kinase activity).

  • Reaction Initiation: Add 10 µL of ATP/substrate mix (10 µM ATP, 20 µM long S6 kinase substrate peptide). Incubate at 30°C for 60 minutes.

  • Detection: Add 20 µL of Kinase-Glo reagent. Incubate for 15 minutes at room temperature.

  • Causality & Readout: The luciferase in the Kinase-Glo reagent uses the remaining unreacted ATP to generate luminescence. If the kinase is active (DMSO control), it depletes ATP, resulting in a low luminescent signal. A high luminescent signal indicates successful ROCK2 inhibition[3].

Protocol 2: Radioligand Binding Assay for 5-HT Receptors

This protocol determines the binding affinity (


) of piperazinylpyridine derivatives to serotonin receptors.
  • Membrane Preparation: Homogenize CHO cells expressing human 5-HT1A or 5-HT3 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes and resuspend the pellet.
    
  • Incubation: Incubate 100 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-GR65630 (for 5-HT3) and varying concentrations of the test compound (e.g., TZB-20810) in a total volume of 250 µL for 60 minutes at 25°C.

  • Self-Validation (NSB): Determine Non-Specific Binding (NSB) by adding 10 µM of unlabelled serotonin to a parallel set of control wells. Total binding minus NSB yields the specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand in solution before the thermodynamic equilibrium can shift, ensuring accurate affinity measurements.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using liquid scintillation counting[2].

Quantitative Data Summaries

Table 1: 5-HT Receptor Affinities for TZB-20810 (IBS Model)

Target Receptor Binding Affinity Pharmacological Activity Clinical Relevance
5-HT1A High Affinity Agonist Modulates motility, reduces anxiety

| 5-HT3 | High Affinity | Antagonist | Inhibits visceral hyperalgesia |

Table 2: ROCK2 Inhibitory Activity of 6-Amino-2-Piperazinylpyridines | Compound | Target | IC


 (nM) | Efficacy vs Control |
| :--- | :--- | :--- | :--- |
| Belumosudil  (Control) | ROCK2 | ~99.1 | Baseline Reference |
| Compound 14r  | ROCK2 | 82.6 | 1.2-fold improvement |

Table 3: Sigma Receptor Affinity for Neuropathic Pain Modulators | Compound | Target |


 (nM) | Selectivity over 

| | :--- | :--- | :--- | :--- | | Pyridine 5 |

| 1.45 ± 0.43 | 290-fold | | NE-100 (Control) |

| 2.00 | N/A |

References

  • Design and synthesis of piperazinylpyridine derivatives as novel 5-HT1A agonists/5-HT3 antagonists for the treatment of irritable bowel syndrome (IBS)
  • Source: Archiv der Pharmazie (Weinheim), 2025.
  • Source: University of Gothenburg (Gupea), 2008.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)
  • Source: PMC / NIH, 2011.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reductive Amination Protocols for 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

Executive Summary & Substrate Profiling The synthesis of complex pharmaceutical intermediates frequently relies on the robust construction of carbon-nitrogen bonds. 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex pharmaceutical intermediates frequently relies on the robust construction of carbon-nitrogen bonds. 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (CAS 1355238-01-5) is a highly functionalized heteroaromatic building block characterized by a nicotinaldehyde core, a C2-methyl group, and a C6-acetylpiperazine moiety. Reductive amination of this substrate yields 3-(aminomethyl)pyridine derivatives, structural motifs ubiquitous in modern kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Working with this specific substrate presents unique physicochemical challenges:

  • Steric Hindrance: The C2-methyl group flanks the C3-aldehyde, imposing mild steric bulk that can slow the initial nucleophilic attack of the amine.

  • Electronic Effects: The electron-donating nature of the 4-acetylpiperazin-1-yl group reduces the electrophilicity of the aldehyde carbon compared to unfunctionalized benzaldehydes.

  • Basicity & Solubility: The presence of multiple basic nitrogen atoms (pyridine and piperazine rings) influences the substrate's solubility and its behavior during aqueous workup.

This guide outlines optimized, self-validating methodologies for the reductive amination of this substrate, prioritizing high yields, chemoselectivity, and operational safety.

Mechanistic Rationale & Reagent Selection

Reductive amination is a tandem process involving the condensation of a carbonyl compound with an amine to form an intermediate carbinolamine, which dehydrates to an imine or iminium ion, followed by in situ reduction to the target amine[1].

The Case for Sodium Triacetoxyborohydride (STAB)

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for this transformation (the Borch reaction)[2]. However, NaBH₃CN requires strict pH control (pH 4–6) and generates highly toxic hydrogen cyanide gas upon aqueous quenching[3].

For 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the superior choice.

  • Chemoselectivity: The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a mild reducing agent. It selectively reduces the activated iminium ion over the unreacted starting aldehyde, preventing the formation of undesired carbinol byproducts[4].

  • Solvent Synergy: STAB exhibits optimal solubility and reaction kinetics in 1,2-dichloroethane (DCE). DCE is non-nucleophilic and allows for higher reaction temperatures if required, consistently outperforming tetrahydrofuran (THF) or methanol in direct amination protocols[5].

  • Acid Catalysis Causality: While aliphatic amines often react spontaneously, the addition of 1.0–1.2 equivalents of glacial acetic acid (AcOH) is highly recommended when using weakly basic amines (e.g., anilines)[4]. The acid protonates the carbinolamine hydroxyl group, transforming it into a better leaving group (water) and driving the equilibrium toward the reactive iminium species.

Mechanism A Aldehyde Substrate C Carbinolamine Intermediate A->C + Amine B Amine Nucleophile B->C D Iminium Ion (Activated) C->D - H2O (AcOH catalyzed) E Target Amine Product D->E NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination via an activated iminium ion intermediate.

Experimental Workflows

The following protocols are designed as self-validating systems. By monitoring specific physical and chemical checkpoints, the operator can ensure the integrity of the reaction at every phase.

Protocol A: Direct One-Pot Amination (For Primary/Secondary Aliphatic Amines)

This method is ideal for unhindered, highly nucleophilic aliphatic amines[6].

Reagents:

  • 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (1.0 eq, 1.0 mmol)

  • Aliphatic Amine (1.1 eq, 1.1 mmol)

  • NaBH(OAc)₃ (1.5 eq, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the aldehyde (1.0 eq) and DCE (5.0 mL). Stir until complete dissolution is achieved.

  • Imine Formation: Add the aliphatic amine (1.1 eq) dropwise.

    • Validation Checkpoint: Stir at room temperature (20–25 °C) for 30 minutes. Analyze an aliquot via LC-MS or TLC (Eluent: 5% MeOH in DCM). The disappearance of the aldehyde peak indicates successful carbinolamine/imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could force the direct reduction of any trace unreacted aldehyde[6].

  • Maturation: Stir the opaque suspension at room temperature for 2–12 hours. The reaction mixture typically transitions from a cloudy suspension to a clearer solution as the STAB is consumed.

  • Quench & Hydrolysis: Cool the flask in an ice bath. Slowly add saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: STAB and its byproducts form stable boron-amine complexes. The mildly basic bicarbonate quench hydrolyzes these complexes and neutralizes any trace acid, liberating the free amine product without degrading it[6].

    • Validation Checkpoint: Vigorous gas evolution (CO₂) will occur. Stir for 30 minutes until gas evolution completely ceases.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect Two-Step Amination (For Anilines & Hindered Amines)

Aromatic amines (anilines) are less nucleophilic, and the C2-methyl group of the substrate exacerbates this by introducing steric drag. A direct one-pot method often results in incomplete conversion. This two-step protocol forces imine formation using a Lewis acid or dehydrating agent before reduction[7].

Modifications from Protocol A:

  • Forced Condensation: Dissolve the aldehyde (1.0 eq) and aniline (1.2 eq) in DCE. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) or activated 4Å molecular sieves.

  • Extended Stirring: Stir at room temperature for 12 hours (or reflux for 4 hours) to ensure complete imine formation[7].

  • Reduction: Cool to 0 °C, add NaBH(OAc)₃ (2.0 eq) or NaBH₄ (1.5 eq), and stir for an additional 4 hours.

    • Note: If using Ti(OiPr)₄, the quench step will generate a heavy white precipitate of TiO₂. Filter the entire biphasic mixture through a pad of Celite prior to extraction to prevent severe emulsions.

Workflow Step1 1. Substrate Preparation Dissolve Aldehyde & Amine in DCE Step2 2. Imine Formation Stir 30-60 min (Add AcOH if needed) Step1->Step2 Step3 3. Reduction Phase Add NaBH(OAc)3 (1.5 eq) portionwise Step2->Step3 Step4 4. Reaction Quench Add sat. NaHCO3 (aq) slowly Step3->Step4 Step5 5. Workup & Purification Extract (DCM), Dry, Concentrate Step4->Step5

Step-by-step experimental workflow for the one-pot reductive amination protocol.

Reaction Optimization & Quantitative Data

To facilitate rapid experimental design, the following table summarizes the optimized parameters for reacting 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde with various amine classes based on established STAB methodologies[5].

Amine ClassExample NucleophileAdditive / CatalystReducing Agent (Eq)SolventTemp / TimeExpected Yield
Primary Aliphatic Benzylamine, MethylamineNoneNaBH(OAc)₃ (1.5)DCERT, 2-4 h85 - 95%
Secondary Aliphatic Morpholine, PiperidineNoneNaBH(OAc)₃ (1.5)DCERT, 4-6 h80 - 90%
Weakly Basic / Aromatic Aniline, Substituted AnilinesAcOH (1.2 eq)NaBH(OAc)₃ (2.0)DCERT, 12-24 h65 - 80%
Sterically Hindered tert-ButylamineTi(OiPr)₄ (1.5 eq)NaBH₄ (1.5)*THF/MeOH60°C then RT50 - 70%

*Note: When utilizing Ti(OiPr)₄ for highly hindered substrates, NaBH₄ is often substituted for STAB in the second step to provide a more aggressive hydride transfer to the sterically protected imine[7].

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Application

Application Note: Chemoselective Coupling of 1-Acetylpiperazine with 6-Chloro-2-methylnicotinaldehyde via

Abstract & Scope This technical guide details the optimized protocol for synthesizing 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde , a key pharmacophore intermediate often utilized in the development of KRAS inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized protocol for synthesizing 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde , a key pharmacophore intermediate often utilized in the development of KRAS inhibitors and kinase-targeting therapeutics.

The transformation relies on a Nucleophilic Aromatic Substitution (


) of the activated C6-chlorine on the pyridine ring. While conceptually straightforward, this reaction presents specific challenges regarding regioselectivity and the preservation of the C3-aldehyde functionality. This note provides a robust, scalable thermal method, a "green" solvent alternative, and critical process analytical technology (PAT) checkpoints to ensure high purity (>98%) and yield.

Scientific Background & Reaction Mechanism[1][2][3][4]

Mechanistic Insight

The substrate, 6-chloro-2-methylnicotinaldehyde , features a pyridine ring activated for nucleophilic attack at the C6 position.

  • Primary Activation: The ring nitrogen (N1) is ortho to the leaving group (Cl at C6), stabilizing the negative charge in the transition state via an inductive effect (

    
    ).
    
  • Secondary Activation: The aldehyde group at C3 is meta to the chlorine. While it does not provide resonance stabilization for the Meisenheimer complex formed at C6, its strong electron-withdrawing nature lowers the LUMO energy of the pyridine ring, increasing overall electrophilicity.

Chemoselectivity

1-Acetylpiperazine contains two nitrogen atoms:

  • N1 (Secondary Amine): Highly nucleophilic (

    
    ).
    
  • N4 (Amide): Non-nucleophilic due to resonance delocalization with the carbonyl.

The reaction is highly chemoselective for the N1 position. However, the presence of the C3-aldehyde on the electrophile poses a risk of side reactions, such as condensation with the amine to form aminals or redox disproportionation (Cannizzaro) if strong alkoxide bases are used. Therefore, the choice of base is critical; non-nucleophilic inorganic bases or tertiary amines are preferred.

Reaction Scheme (Graphviz)

SNAr_Mechanism Substrate 6-Chloro-2-methyl- nicotinaldehyde Complex Meisenheimer Complex (Transition State) Substrate->Complex + Nucleophile + Heat Nucleophile 1-Acetylpiperazine Nucleophile->Complex Product 6-(4-acetylpiperazin-1-yl)- 2-methylnicotinaldehyde Complex->Product - Cl⁻ (Aromatization) Byproduct HCl (Scavenged) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the formation of the intermediate Meisenheimer complex and subsequent aromatization.

Experimental Protocols

Materials & Equipment
Reagent/EquipmentSpecificationRole
6-Chloro-2-methylnicotinaldehyde Purity ≥97%Electrophile
1-Acetylpiperazine Purity ≥98%Nucleophile
Potassium Carbonate (

)
Anhydrous, finely groundAcid Scavenger
Acetonitrile (MeCN) HPLC Grade, DrySolvent (Standard)
Isopropanol (IPA) ACS GradeSolvent (Green Alt.)
DIPEA Reagent GradeOrganic Base Alt.
Method A: Standard Thermal Coupling (High Throughput/Scale-Up)

Recommended for initial synthesis and gram-scale production.

Step-by-Step Procedure:

  • Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, charge 6-chloro-2-methylnicotinaldehyde (1.0 equiv) and Acetonitrile (MeCN) (10 mL/g substrate).

  • Base Addition: Add

    
      (2.0 equiv). Note: Ensure the base is finely powdered to maximize surface area.
    
  • Nucleophile Addition: Add 1-acetylpiperazine (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to 80°C (reflux) under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Checkpoint: Reaction is complete when the aryl chloride peak vanishes.

  • Workup:

    • Cool to room temperature (RT).

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Precipitation: Redissolve the residue in a minimum amount of DCM and add cold Diethyl Ether or Hexane to precipitate the product.

  • Isolation: Filter the solid, wash with ether, and dry under vacuum at 45°C.

Method B: Green Solvent Protocol (IPA/Water)

Recommended for environmentally sensitive workflows or if specific impurity profiles are required.

  • Setup: Dissolve 6-chloro-2-methylnicotinaldehyde (1.0 equiv) in Isopropanol (IPA) .

  • Reagents: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) and 1-acetylpiperazine (1.2 equiv).

  • Reaction: Heat to 85°C for 8–12 hours.

    • Note: Reaction kinetics are slower in protic solvents due to hydrogen bonding with the nucleophile, but the impurity profile is often cleaner regarding oligomers.

  • Workup: Cool to 0°C. Add water dropwise. The product should crystallize directly from the reaction mixture. Filter and wash with cold water/IPA (9:1).

Process Control & Visualization

Workflow Diagram

Workflow Start Start: Charge Solvent (MeCN) Add_Reactants Add Substrate + Base (K2CO3) + Nucleophile Start->Add_Reactants Heat Heat to 80°C (4-6 Hours) Add_Reactants->Heat Check IPC: LCMS/TLC (SM < 1%) Heat->Check Check->Heat Incomplete Filter Filter Inorganic Salts Check->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate: DCM / Ether Concentrate->Precipitate Final Final Product: Yellow/Off-white Solid Precipitate->Final

Figure 2: Optimized operational workflow for the synthesis of 6-(4-acetylpiperazin-1-yl)-2-methylnicotinaldehyde.

Analytical Specifications (Self-Validation)

To validate the protocol success, the isolated product must meet these criteria:

  • Appearance: Pale yellow to off-white solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde proton (-CH O): Singlet at

      
       ppm.
      
    • Piperazine protons: Two multiplets at

      
       ppm.
      
    • Acetyl methyl: Singlet at

      
       ppm.
      
    • Pyridine aromatic protons: Two doublets (ortho-coupling) at

      
       and 
      
      
      
      ppm (shifts approximate).
  • LCMS: [M+H]

    
     expected at ~248.1 Da.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion; Base agglomeration.Use finely milled

; Increase temperature to 90°C; Switch solvent to DMF (requires aqueous workup).
Aldehyde Loss Oxidation to acid; Cannizzaro reaction.Degas solvents thoroughly; Avoid strong hydroxide bases; Store intermediate under

.
Sticky Gum Formation Polymerization or solvent retention.Triturate the crude gum with Diethyl Ether or MTBE to induce crystallization.
Bis-addition Impurity in 1-acetylpiperazine (piperazine).Verify purity of nucleophile; ensure it is mono-acetylated before use.

References

  • Royal Society of Chemistry.Directed nucleophilic aromatic substitution reaction (dSNAr) in the presence of pyridine.

    
    ). Available at: [Link]
    
  • National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparison of thermal vs. catalytic methods). Available at: [Link]

Sources

Method

Application Note: Precision Synthesis of 6-Amino-2-Methylnicotinaldehyde Derivatives

Executive Summary & Strategic Analysis The synthesis of 6-amino-2-methylnicotinaldehyde presents a classic regiochemical challenge in pyridine chemistry. While the Vilsmeier-Haack formylation is the standard industrial r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 6-amino-2-methylnicotinaldehyde presents a classic regiochemical challenge in pyridine chemistry. While the Vilsmeier-Haack formylation is the standard industrial route for many aromatic aldehydes, it is sub-optimal for this specific isomer. Direct formylation of 6-methylpyridin-2-amine predominantly yields the 5-formyl derivative (para to the amino group) rather than the desired 3-formyl (nicotinaldehyde) product, due to the directing effects of the amino substituent.

Therefore, this Application Note prioritizes reductive methodologies starting from pre-functionalized precursors (nitriles or esters) where the carbon scaffold is already established. This ensures absolute regiochemical fidelity.

Core Methodologies Covered:
  • Method A (Primary): Controlled partial reduction of 6-amino-2-methylnicotinonitrile using DIBAL-H.

  • Method B (Scalable): Two-step reduction-oxidation sequence via the alcohol intermediate.

Synthetic Pathway Visualization[1]

The following flowcharts illustrate the decision logic and reaction pathways for accessing the target scaffold.

SynthesisPathways Start Target: 6-Amino-2-methylnicotinaldehyde Route1 Route A: Nitrile Reduction (High Regio-Fidelity) Start->Route1 Route2 Route B: Ester Red-Ox (Scalable/Robust) Start->Route2 Route3 Route C: Vilsmeier-Haack (NOT RECOMMENDED) Start->Route3 Precursor1 6-Amino-2-methylnicotinonitrile Route1->Precursor1 Precursor2 Ethyl 6-amino-2-methylnicotinate Route2->Precursor2 Precursor3 6-Methylpyridin-2-amine Route3->Precursor3 Step1A DIBAL-H, -78°C (Controlled Hydride Addition) Precursor1->Step1A Step1B LiAlH4, 0°C (Full Reduction) Precursor2->Step1B Step1C POCl3 / DMF Precursor3->Step1C Regioselectivity Issue Product Target Aldehyde Step1A->Product Step2B MnO2 Oxidation (Selective Benzylic Ox) Step1B->Step2B Step2B->Product WrongIsomer Major Product: 5-Formyl Isomer Step1C->WrongIsomer Regioselectivity Issue

Caption: Comparative synthetic workflows. Route A and B are preferred for regiochemical control; Route C is highlighted as problematic for this specific isomer.

Method A: DIBAL-H Reduction of Nitriles (Protocol)

This is the "Gold Standard" for laboratory-scale synthesis (100 mg to 10 g). It relies on the ability of Diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum-imine intermediate at low temperatures, which hydrolyzes to the aldehyde upon workup.

Critical Quality Attributes (CQA)
  • Temperature Control: Must be maintained below -70°C to prevent over-reduction to the amine.

  • Stoichiometry: Strict 1.2 - 1.5 equivalents of DIBAL-H. Excess reagent leads to primary amines.

  • Quenching: Careful hydrolysis is required to break the aluminum complex without degrading the aldehyde.

Materials
  • Substrate: 6-Amino-2-methylnicotinonitrile (commercially available or synthesized via Hantzsch condensation).

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Dissolution: Charge the flask with 6-amino-2-methylnicotinonitrile (2.0 g, 15.0 mmol) and anhydrous DCM (60 mL). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature stabilization.

  • Addition: Transfer DIBAL-H (1.0 M in toluene, 22.5 mL, 22.5 mmol, 1.5 eq) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Checkpoint: Internal temperature must not rise above -70°C.

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot should disappear; an intermediate imine spot may be visible (often streaks).

  • Quenching (Critical):

    • While still at -78°C, add methanol (5 mL) dropwise to destroy excess hydride.

    • Add saturated aqueous Rochelle's salt solution (50 mL).

    • Remove the cooling bath and allow the mixture to warm to room temperature (RT) with vigorous stirring.

    • Note: A gelatinous precipitate (aluminum salts) will form. Vigorous stirring with Rochelle's salt for 1–2 hours is required to solubilize this into two clear layers.

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Method B: Ester Reduction-Oxidation Sequence (Protocol)

This method is preferred for larger scales (>10 g) where maintaining -78°C is engineered-intensive. It involves fully reducing the ester to the alcohol, then selectively oxidizing back to the aldehyde.[4]

Reaction Scheme
  • Reduction: Ethyl 6-amino-2-methylnicotinate + LiAlH₄

    
     (6-Amino-2-methylpyridin-3-yl)methanol.
    
  • Oxidation: Alcohol + MnO₂

    
     6-Amino-2-methylnicotinaldehyde.
    
Step 1: Reduction Protocol
  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0°C.

  • Add Ethyl 6-amino-2-methylnicotinate (dissolved in THF) dropwise.

  • Stir at 0°C to RT for 2 hours.

  • Fieser Quench: Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (where x = grams of LiAlH₄ used). Filter the granular precipitate.[2]

  • Concentrate filtrate to yield the crude alcohol.

Step 2: Selective Oxidation Protocol

Manganese Dioxide (MnO₂) is the reagent of choice because it selectively oxidizes allylic/benzylic/pyridylic alcohols to aldehydes without touching the free amine or over-oxidizing to the carboxylic acid.

  • Dissolution: Dissolve the crude alcohol (1.0 eq) in DCM or Chloroform (0.1 M concentration).

  • Reagent Addition: Add Activated MnO₂ (10–20 equivalents by weight).

    • Note: A large excess is standard for MnO₂ oxidations due to surface area dependence.

  • Reaction: Stir at reflux (or RT, depending on MnO₂ activity) for 12–24 hours. Monitor by TLC.[1][5]

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM/MeOH (9:1).

  • Isolation: Concentrate the filtrate to yield the target aldehyde.

Comparative Data Analysis

FeatureMethod A (Nitrile Reduction)Method B (Ester Red-Ox)Method C (Vilsmeier)
Regioselectivity High (Pre-defined by CN)High (Pre-defined by Ester)Low (Mixture of 3- and 5-CHO)
Step Count 1 Step2 Steps1 Step
Temperature Cryogenic (-78°C)0°C to Reflux0°C to 80°C
Scalability Moderate (Cooling limits)HighHigh
Yield 60–80%50–70% (overall)<40% (of desired isomer)
Safety Profile DIBAL-H (Pyrophoric)LiAlH₄ (Pyrophoric)POCl₃ (Corrosive/Toxic)

Troubleshooting & Stability Notes

Stability of 2-Aminopyridine Aldehydes

The target molecule contains both a primary amine and an aldehyde. It is prone to self-condensation to form Schiff base oligomers (poly-imines).

  • Storage: Store under Argon at -20°C.

  • Handling: Use immediately in the next step (e.g., condensation with isocyanides or ketones) if possible.

  • Purification: Avoid acidic columns which can accelerate polymerization. Use 1% Triethylamine in the eluent.[3]

Common Pitfalls
  • Low Yield in Method A: Usually due to insufficient quenching time with Rochelle's salt. The aluminum emulsion traps the product. Stir longer.

  • Over-reduction: In Method A, if the temperature spikes above -60°C, the amine is formed.

  • Incomplete Oxidation in Method B: MnO₂ quality varies. "Activated" MnO₂ is essential. If reaction stalls, add fresh reagent.

References

  • Regioselectivity in Pyridine Synthesis

    • Comparison of Vilsmeier-Haack and Nitrile Reduction routes.
    • BenchChem. (2025).[1][5][6] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Link (Accessed via Search Result 1.4).

  • Nitrile Reduction Methodology

    • Protocols for DIBAL-H reduction of heteroarom
    • Chemistry Steps. (2024).[2] The Mechanism of Nitrile Reduction by DIBAL. Link (Accessed via Search Result 1.2).

  • Alternative Synthesis (Thione Route)

    • Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes via Red-Al reduction.
    • Krivokolysko, S. G., et al. (2003). Russian Journal of Organic Chemistry. Link (Accessed via Search Result 1.7).

  • Vilsmeier Limitations

    • Discussion on 3-amino-4-methylpyridine formyl
    • ChemRxiv. (2024).[2] Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack. Link (Accessed via Search Result 1.16).

  • General Protocol for Pyridine Aldehydes

    • BenchChem Application Note on Nicotinaldehyde Deriv
    • BenchChem. (2025).[1][5][6] Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. Link (Accessed via Search Result 1.1).

Sources

Application

Using 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde in fragment-based drug design

Application Note: 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde in Fragment-Based Drug Design Executive Summary 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (hereafter referred to as APM-Nic ) represents a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde in Fragment-Based Drug Design

Executive Summary

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (hereafter referred to as APM-Nic ) represents a "privileged" scaffold in Fragment-Based Drug Design (FBDD). Unlike inert hydrocarbon fragments, APM-Nic combines a defined pharmacophore (the piperazine-pyridine axis) with a versatile chemical handle (the aldehyde).

This guide details the application of APM-Nic as both a Reversible Covalent Scout for identifying nucleophilic pockets (Lysine/Cysteine/N-term) and as a Synthetic Hub for rapid "Fragment Growing" campaigns. Its physicochemical profile (MW ~247 Da, neutral/polar balance) makes it an ideal candidate for high-concentration screening via X-ray crystallography and Surface Plasmon Resonance (SPR).

Physicochemical Profile & "Rule of Three" Compliance

Before experimental application, it is critical to understand the fragment's properties to ensure solubility in assay buffers.

PropertyValueFBDD Suitability
Formula C₁₃H₁₇N₃O₂-
Molecular Weight 247.29 DaExcellent (<300 Da)
cLogP ~0.8 - 1.2Ideal (Hydrophilic enough for solubility, lipophilic enough for binding)
H-Bond Donors 0Low desolvation penalty
H-Bond Acceptors 4 (3 N, 1 O)Good for directional interactions
Rotatable Bonds 2Low entropic penalty upon binding
Solubility High (>10 mM in DMSO)Suitable for soaking experiments

Structural Insight: The N-acetyl group on the piperazine removes the basicity of the distal nitrogen (unlike N-methyl variants), preventing non-specific electrostatic sticking to negatively charged protein surfaces. The aldehyde at C3 is electronically tuned by the pyridine ring, making it moderately electrophilic—perfect for reversible imine formation.

Application I: Reversible Covalent Screening (The "Tethering" Approach)

APM-Nic is uniquely suited for Reversible Covalent FBDD . The aldehyde functionality can form a reversible Schiff base (imine) with surface Lysine residues or the N-terminus of the target protein. This transient covalent bond increases the residence time of the fragment, allowing for the detection of low-affinity interactions that would be invisible in standard non-covalent screens.

Mechanism of Action
  • Recognition: The pyridine-piperazine core binds to a hydrophobic/polar pocket.

  • Tethering: The aldehyde reacts with a nearby Lysine ε-amino group.

  • Stabilization: The imine formation "locks" the fragment in place for X-ray detection.

Experimental Protocol: X-Ray Crystallographic Soaking

Objective: Obtain a co-crystal structure of APM-Nic bound to the target protein.

Reagents:

  • Target Protein Crystals (Apo form).

  • APM-Nic Stock: 100 mM in 100% DMSO (Freshly prepared to avoid oxidation to carboxylic acid).

  • Soaking Buffer: Must be amine-free (e.g., HEPES, Phosphate, MOPS). Avoid Tris or Glycine as they will scavenge the aldehyde.

Workflow:

  • Crystal Transfer: Transfer protein crystals into a drop of Soaking Buffer containing 10–20% DMSO (to match ligand stock).

  • Ligand Addition: Add APM-Nic to a final concentration of 10 mM to 50 mM .

    • Note: High concentrations are required to drive the unfavorable equilibrium of imine formation in water.

  • Incubation: Soak for 2 to 24 hours at 4°C or 20°C (depending on crystal stability).

    • Optimization: If crystals crack, perform a stepwise soak (2 mM

      
       5 mM 
      
      
      
      10 mM) over 1 hour.
  • Reduction (Optional but Recommended): To trap the transient imine as a stable amine for better electron density:

    • Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM for the last 1 hour of soaking.

  • Harvesting: Flash-cool crystals in liquid nitrogen using a cryo-protectant (e.g., Glycerol + Ligand).

  • Data Collection: Collect X-ray diffraction data. Look for continuous electron density connecting a Lysine side chain to the aldehyde carbon.

Diagram: Reversible Covalent Tethering Workflow

G Start APM-Nic Fragment (Aldehyde Handle) Recog Non-Covalent Binding Event Start->Recog Diffusion React Schiff Base Formation (Reaction with Lysine) Recog->React Proximity Effect Trap Reductive Trapping (NaCNBH3) React->Trap Optional Stabilization Xray X-Ray Diffraction (High Occupancy) React->Xray Reversible Equilibrium Trap->Xray Permanent Linkage

Caption: Workflow for trapping APM-Nic via Lysine-mediated Schiff base formation.

Application II: Fragment Growing (Synthetic Hub)

Once APM-Nic is identified as a hit (even a weak one), the aldehyde group serves as an immediate "Growth Vector." You do not need to resynthesize the core; you can elaborate the hit directly using Reductive Amination .

Strategy: Parallel Library Synthesis

Create a library of 20–50 analogs by reacting APM-Nic with diverse primary and secondary amines. This probes the chemical space adjacent to the C3 position.

Protocol: Microscale Reductive Amination

Objective: Rapidly synthesize analogs to improve affinity (Hit-to-Lead).

Reagents:

  • Scaffold: APM-Nic (1 equiv).

  • Amine Library: Diverse R-NH₂ (1.2 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Polymer-supported Cyanoborohydride.

  • Solvent: DCE (1,2-Dichloroethane) or DMF (if amines are polar).

Step-by-Step:

  • Mixing: In a 96-well deep-well plate, dispense APM-Nic (50 µmol) in DCE (500 µL).

  • Amine Addition: Add unique Amine monomers (60 µmol) to each well.

  • Imine Formation: Shake at Room Temperature (RT) for 1 hour. (Add 10 µL Acetic Acid if reaction is slow).

  • Reduction: Add STAB (100 µmol). Shake at RT for 16 hours.

  • Quench & Clean:

    • Add 100 µL water to quench.

    • Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to capture the product (basic amines) and wash away non-basic impurities.

    • Elute with 2M NH₃ in MeOH.

  • Screening: Evaporate solvent and screen the crude library directly in biochemical assays (e.g., FRET, SPR).

Diagram: Fragment Elaboration Pathway

ChemicalPath APM APM-Nic (Aldehyde Core) Imine Intermediate Imine Species APM->Imine + Amine - H2O Amine Amine Library (R-NH2) Amine->Imine Red Reduction (STAB/NaCNBH3) Imine->Red Final Elaborated Lead (Secondary Amine) Red->Final Permanent Bond

Caption: Chemical pathway for elaborating the APM-Nic fragment into a lead-like molecule.

Safety & Handling

  • Reactivity: As an aldehyde, APM-Nic is susceptible to oxidation (to carboxylic acid) in air. Store under Nitrogen/Argon at -20°C.

  • Toxicity: Piperazine derivatives can be sensitizers. Handle with gloves and in a fume hood.

  • Interference: Aldehydes can interfere with certain assay readouts (e.g., reacting with nucleophilic fluorophores). Always include a "No-Protein" control in fluorescence assays.

References

  • Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(21), 7976-7981. Link

    • Foundational text on using aldehydes/disulfides for covalent tethering in FBDD.
  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1] Nature Chemistry, 1(3), 187-192. Link

    • Overview of fragment growing strategies and physicochemical requirements.
  • Jahnke, W., et al. (2010). "Fragment-based drug discovery: from theory to practice." Wiley-VCH.

    • Standard protocol reference for NMR and X-ray screening of fragments.
  • Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry. Link

    • Detailed methodologies for library design and screening.

Sources

Method

Application Note: Heterocyclic Library Generation Using 2-Methylnicotinaldehyde Scaffolds

Introduction & Strategic Rationale In modern drug discovery and library synthesis, the selection of a versatile, bifunctional starting scaffold is paramount. 2-Methylpyridine-3-carboxaldehyde (2-methylnicotinaldehyde, CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and library synthesis, the selection of a versatile, bifunctional starting scaffold is paramount. 2-Methylpyridine-3-carboxaldehyde (2-methylnicotinaldehyde, CAS 60032-57-7) has emerged as a privileged building block due to the strategic juxtaposition of an electrophilic C3-aldehyde and a weakly acidic C2-methyl group on a pyridine ring [1].

This unique electronic topology allows researchers to drive divergent synthetic trajectories from a single starting material. By exploiting orthogonal reaction conditions, chemists can generate highly diverse heterocyclic libraries, ranging from targeted kinase inhibitors (such as TAK1 inhibitors) to conformationally restricted nicotine analogues [2]. This application note provides an in-depth, self-validating guide to executing these divergent pathways, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The "Why" Behind the Chemistry

To successfully generate libraries from 2-methylnicotinaldehyde, one must understand the electronic interplay of the pyridine ring with its substituents:

  • Pathway A: Aldehyde-Directed Knoevenagel Condensations The electron-withdrawing nature of the pyridine nitrogen significantly enhances the electrophilicity of the C3-formyl group compared to a standard benzaldehyde. Under mild basic conditions (e.g., piperidine or potassium carbonate), active methylene compounds readily deprotonate and attack the aldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated

    
    -unsaturated system, a critical structural motif in irreversible covalent inhibitors [1].
    
  • Pathway B: Acid-Catalyzed Iminium Formation & C2-Methyl Activation When synthesizing bridged, conformationally restricted heterocycles (e.g., pyrido[2,3-g]indolizines), the aldehyde is first converted into an

    
    -amino nitrile. The addition of catalytic perchloric acid (HClO
    
    
    
    ) is not optional; it is the causal driver that protonates the transient hemiaminal, forcing the elimination of water to form a highly reactive iminium species [2]. Subsequently, the C2-methyl group—vinylogously activated by the pyridine nitrogen—can be deprotonated by strong bases like potassium tert-butoxide (
    
    
    -BuOK) to act as a nucleophile in Michael additions.

Divergent Synthetic Workflows

G Scaffold 2-Methylnicotinaldehyde (CAS: 60032-57-7) Knoevenagel Knoevenagel Condensation Scaffold->Knoevenagel Active Methylene Base Catalysis Strecker Iminium/Cyanide Addition Scaffold->Strecker Morpholine, NaCN HClO4 Catalysis CyanoAcrylamide 2-Cyanoacrylamides (TAK1 Inhibitors) Knoevenagel->CyanoAcrylamide Library A Nitrile α-Amino Nitrile Intermediate Strecker->Nitrile High Yield Michael Michael Addition & Cyclization Nitrile->Michael t-BuOK, Acrylonitrile BridgedNicotine Bridged Nicotine Analogues Michael->BridgedNicotine Library B

Divergent heterocyclic library generation from 2-methylnicotinaldehyde via base and acid catalysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction stalls, the operator can immediately diagnose the mechanistic failure.

Protocol 1: Synthesis of 2-Cyanoacrylamide Derivatives (Library A)

Adapted from the synthesis of TAK1 inhibitors [1].

Reagents: 2-Methylnicotinaldehyde (1.0 equiv), 2-cyanoacetamide derivative (1.1 equiv), Piperidine (0.1 equiv), Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylnicotinaldehyde (5.0 mmol) and the selected 2-cyanoacetamide (5.5 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis Initiation: Add piperidine (0.5 mmol) dropwise at room temperature. Causality Note: Piperidine acts as a general base to generate the enolate of the cyanoacetamide. Ethanol is chosen because the highly polar, conjugated product will typically precipitate out of solution, driving the equilibrium forward (Le Chatelier's principle).

  • Reflux & Monitoring: Heat the mixture to 80 °C (reflux) for 3–5 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting aldehyde (UV active,

      
      ) should disappear, replaced by a bright, highly UV-absorbent spot at 
      
      
      
      .
  • Isolation: Cool the reaction to 0 °C in an ice bath. Filter the resulting precipitate under vacuum and wash with cold ethanol (2 × 5 mL).

  • Validation Checkpoint 2 (NMR): Analyze the crude solid via

    
    H-NMR (DMSO-
    
    
    
    ). A successful Knoevenagel condensation is definitively confirmed by the presence of a sharp vinylic proton singlet in the highly deshielded region (
    
    
    8.00–8.50 ppm), alongside the intact C2-methyl singlet (
    
    
    ~2.50 ppm).
Protocol 2: Synthesis of -Amino Nitrile Precursors for Bridged Nicotines (Library B)

Adapted from the preparation of conformationally restricted nicotine analogues [2].

Reagents: 2-Methylnicotinaldehyde (1.0 equiv), Morpholine (1.2 equiv), Sodium Cyanide (1.5 equiv), HClO


 (70% aq., catalytic), Methanol/Water.

Step-by-Step Methodology:

  • Iminium Formation: To a cooled (0 °C) solution of 2-methylnicotinaldehyde (10 mmol) in methanol (20 mL), slowly add morpholine (12 mmol). Stir for 15 minutes.

  • Acid Catalysis: Carefully add 3 drops of 70% aqueous perchloric acid (HClO

    
    ). Causality Note: This specific acid is required to rapidly protonate the hemiaminal hydroxyl group, facilitating its departure as water to form the electrophilic iminium ion without introducing competing nucleophilic counterions (like Cl
    
    
    
    from HCl).
  • Cyanide Trapping: Dissolve NaCN (15 mmol) in 5 mL of cold water. Add this dropwise to the reaction mixture, maintaining the temperature below 5 °C to prevent HCN gas evolution and control the exothermic trapping.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with saturated aqueous NaHCO

    
     (10 mL) and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.
    • Validation Checkpoint (IR & NMR): Perform an FT-IR scan of the crude oil. The complete disappearance of the strong aldehyde carbonyl stretch (~1700 cm

      
      ) and the appearance of a sharp, weak nitrile stretch (~2220 cm
      
      
      
      ) confirms the formation of the
      
      
      -amino nitrile.

Quantitative Data & Library Validation

The table below summarizes the expected quantitative outcomes and critical analytical markers for libraries generated from the 2-methylnicotinaldehyde scaffold.

Target Scaffold / LibraryReaction PathwayKey Reagents & CatalystsAvg. Yield (%)Primary Analytical Validation Metric
2-Cyanoacrylamides (TAK1 Inhibitors)Knoevenagel CondensationPiperidine, EtOH, 80 °C55–75%

H-NMR: Vinylic proton singlet at

8.0–8.5 ppm

-Amino Nitriles
(Intermediate)
Strecker-type AdditionMorpholine, NaCN, HClO

85–95%FT-IR: C

N stretch at ~2220 cm

; No C=O stretch
Pyrido[2,3-g]indolizines (Bridged Nicotine)Michael Addition & Cyclization

-BuOK, Acrylonitrile, THF
60–70%

C-NMR: Appearance of quaternary bridgehead carbons
Thiazole-tethered Pyridines Knoevenagel CondensationK

CO

, MeCN, RT
50–65%HRMS: Exact mass confirmation [M+H]

Table 1: Quantitative validation metrics for divergent libraries generated from 2-methylnicotinaldehyde.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Available at:[Link]

  • Miele, M., et al. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 2021, 11(6), 706. Available at:[Link]

Application

Advanced Bioconjugation Strategies: Site-Selective N-Terminal Modification via Pyridine Aldehyde Linkers

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The N-Terminal Advantage In the development of protein therapeutics, antibody-drug conjugates (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Terminal Advantage

In the development of protein therapeutics, antibody-drug conjugates (ADCs), and advanced biomaterials, achieving homogeneous bioconjugation is a critical regulatory and functional hurdle[1]. Traditional amine-reactive chemistries (e.g., NHS esters) target lysine residues. Because lysines are highly abundant on protein surfaces, this approach inevitably yields highly heterogeneous mixtures with varying degrees of conjugation and compromised biological activity[2].

To bypass this, site-selective modification of the protein N-terminus has emerged as a premier strategy. Every polypeptide chain possesses exactly one N-terminal


-amine. Crucially, the 

-amine has a lower

(~7.6–8.0) compared to the

-amine of lysine side chains (

~10.5) due to the electron-withdrawing effect of the adjacent amide bond[3][4]. This distinct physicochemical property allows for chemoselective targeting at neutral pH.

First reported by Francis, MacDonald, and co-workers in 2015, 2-pyridinecarboxaldehyde (2PCA) reagents have revolutionized this space[5][6]. Unlike standard aldehydes that form unstable imines (Schiff bases) requiring reductive amination, 2PCA facilitates a unique tandem reaction: it forms an initial imine that rapidly cyclizes with the adjacent backbone amide nitrogen, yielding a highly stable imidazolidinone conjugate[5][6].

Mechanistic Causality & Experimental Design

As an Application Scientist, it is vital to understand why 2PCA succeeds where other aldehydes fail. The pyridine ring is not merely a structural scaffold; the pyridine nitrogen acts as a critical directing group that stabilizes the transition state during the cyclization of the imine into the five-membered imidazolidinone ring[5].

The Role of pH and Reversibility

The reaction is exquisitely pH-dependent. At pH 7.5, the N-terminal


-amine is partially deprotonated and highly nucleophilic, whereas lysine 

-amines remain protonated and unreactive[4]. However, the standard 2PCA-imidazolidinone linkage exhibits a degree of reversibility over extended periods, which is heavily dependent on the identity of the N-terminal amino acid (e.g., N-terminal proline yields the most stable conjugates)[4].

Recent structural optimization has addressed this reversibility. The introduction of electron-donating groups, specifically in 3-methoxy-2-pyridinecarboxaldehyde (3-methoxy-2PCA) , accelerates the rate-limiting cyclization step and severely restricts imidazolidinone hydrolysis, resulting in highly stable, nearly irreversible conjugates[5].

Mechanism NTerm Protein N-Terminus (α-amine, pKa ~7.8) Imine Imine Intermediate (Transient) NTerm->Imine + 2PCA - H2O Reagent 2-PCA Reagent (e.g., 3-Methoxy-2PCA) Reagent->Imine Product Imidazolidinone Conjugate (Stable) Imine->Product Cyclization via Adjacent Amide

Caption: Reaction mechanism of 2PCA with protein N-termini forming a stable imidazolidinone conjugate.

Quantitative Data: Reagent Selection Matrix

Selecting the correct pyridine aldehyde derivative is paramount for experimental success. The table below synthesizes the kinetic and thermodynamic profiles of leading 2PCA derivatives[5][7].

Pyridine Aldehyde DerivativeHydration Extent (Aqueous)Relative Imidazolidinone Formation RateConjugate StabilityPrimary Application
Standard 2PCA Moderate (~40%)BaselineReversible over timeGeneral N-terminal labeling & temporary masking
3-Methoxy-2PCA Low (<10%)Accelerated Highly Stable ADC development & irreversible therapeutic conjugates
6-Methyl-2PCA High (>80%)SlowerModerateSterically hindered applications
Alkyne-modified 2PCA ModerateBaselineReversible over timeCuAAC click chemistry for N-terminomics[8]

Experimental Protocols

The following protocols detail the synthesis of 2PCA-functionalized polymers for the cytosolic delivery of proteins (a breakthrough method to bypass endosomal entrapment)[9][10], followed by the standardized N-terminal protein conjugation workflow.

Protocol A: Preparation of 2PCA-Amphiphilic Polymers for Cytosolic Delivery

Context: Amphiphilic polymers decorated with 2PCA can site-selectively bind to therapeutic proteins (e.g., RNase A), facilitating direct membrane fusion and cytosolic entry without genetic engineering[9][11].

Materials:

  • Poly(maleic anhydride) backbone

  • Dodecylamine

  • 2PCA-piperazine reagent

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Ring Opening: Dissolve poly(maleic anhydride) in an anhydrous organic solvent (e.g., DMF). Add dodecylamine (6 equiv. relative to polymer strand) to initiate the ring-opening of the anhydride groups[9].

  • 2PCA Functionalization: Introduce the 2PCA-piperazine reagent in the presence of TEA. To control the degree of substitution, vary the 2PCA reagent from 10 to 40 equivalents depending on the desired valency[9].

  • Hydrolysis: Quench the reaction and hydrolyze any remaining unreacted anhydride groups by adding dilute aqueous NaOH until the solution reaches pH 8.0.

  • Purification: Dialyze the reaction mixture extensively against ultra-pure water (MWCO 3.5 kDa) for 48 hours to remove unreacted small molecules. Lyophilize to obtain the water-soluble 2PCA-polymer as a dry powder[9].

Protocol B: Site-Selective N-Terminal Protein Conjugation

Context: This is a self-validating protocol for conjugating the 2PCA-polymer (or any 2PCA-fluorophore/drug) to a target protein.

Reagents & Buffers:

  • Target Protein (e.g., GFP or RNase A), 1 mM stock.

  • Conjugation Buffer: 50 mM Phosphate buffer, pH 7.5.

  • 2PCA-Reagent Stock: 100 mM in

    
     or DMSO.
    
  • Negative Control Inhibitor: 200 mM Hydroxylamine (

    
    )[12].
    

Step-by-Step Methodology:

  • Protein Equilibration: Dilute the target protein stock into the Conjugation Buffer to a final working concentration of 100

    
    M. Crucial Step: Ensure the pH is exactly 7.5. Deviations below 7.0 will protonate the 
    
    
    
    -amine, halting imine formation; deviations above 8.0 risk lysine modification.
  • Reagent Addition: Add the 2PCA-reagent stock to the protein solution to achieve a final reagent concentration of 10 mM (a 100-fold molar excess)[12].

  • Incubation: Agitate gently to ensure homogeneous mixing. Incubate the reaction at 37 °C for 16 to 18 hours[12].

  • Self-Validation (Control Reaction): In a parallel tube, run the exact same reaction but pre-incubate the protein with 20 mM Hydroxylamine. Hydroxylamine acts as a competitive nucleophile that forms a stable oxime with 2PCA, completely inhibiting protein coupling. Analyzing both tubes via SDS-PAGE or ESI-TOF MS validates that the conjugation is specifically aldehyde-mediated[12].

  • Purification: Remove excess 2PCA reagent via Size Exclusion Chromatography (SEC) or spin-filtration (e.g., Amicon Ultra, appropriate MWCO). Wash 3x with PBS (pH 7.4).

Workflow Step1 1. Protein Equilibration (50 mM Phosphate, pH 7.5) Step2 2. 2PCA-Reagent Addition (100-fold molar excess) Step1->Step2 Control Negative Control (+20 mM Hydroxylamine) Step1->Control Step3 3. Incubation (37°C, 16-18 hours) Step2->Step3 Step4 4. Quenching / Purification (SEC or Spin Filtration) Step3->Step4 Control->Step3

Caption: Standard workflow for N-terminal site-selective bioconjugation using 2PCA reagents, including negative control.

References

  • Cytosolic Delivery of Proteins Using Amphiphilic Polymers with 2-Pyridinecarboxaldehyde Groups for Site-Selective Attachment Journal of the American Chemical Society (JACS) URL:[Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification JACS Au URL:[Link]

  • Site-specific conjugation of native antibody Oxford Academic / Protein Engineering, Design and Selection URL:[Link]

  • An expanded 2-pyridinecarboxaldehyde (2PCA)-based chemoproteomics toolbox for probing protease specificity ResearchGate (Preprint/Article) URL:[Link]

  • Development of Site-Selective Protein and Peptide Modification Strategies UC Berkeley eScholarship URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Nucleophilic Substitution Yields on 2-Methyl-6-chloronicotinaldehyde

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-methyl-6-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-methyl-6-chloronicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and yield of their synthetic routes involving this versatile intermediate. We will delve into common experimental challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the nucleophilic substitution on 2-methyl-6-chloronicotinaldehyde.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or inherent reactivity.

  • Inadequate Reaction Conditions: SNAr reactions on chloropyridines can be sluggish compared to their fluoro-analogs.[1][2] The reaction often requires thermal energy to overcome the activation barrier.

    • Solution 1: Increase Temperature. Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[3][4] Consider incrementally increasing the reaction temperature while monitoring for potential decomposition. Microwave irradiation can also be a highly effective method for accelerating the reaction.[4][5]

    • Solution 2: Switch to a More Appropriate Solvent. The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively stabilize the negatively charged Meisenheimer complex, which is the rate-determining intermediate.[6][7] Avoid protic solvents (e.g., ethanol, water) which can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6]

  • Poor Nucleophile Reactivity/Solubility:

    • Solution 1: Use a Stronger Base. If your nucleophile is an alcohol or amine, its deprotonation is essential. A base that is insufficiently strong will result in a low concentration of the active nucleophile. Consider using stronger, non-nucleophilic bases like NaH, KHMDS, or t-BuOK.[5]

    • Solution 2: Ensure Solubility. An insoluble nucleophile cannot participate in the reaction.[6] Select a solvent that dissolves both the substrate and the nucleophile. If using an ionic nucleophile salt, a phase-transfer catalyst may be beneficial.

  • Insufficiently Activated Ring: While the pyridine nitrogen and aldehyde group do activate the 6-position, 2-chloropyridines are still significantly less reactive than, for example, 2-chloropyrimidines.[8][9] The solutions above (increasing temperature and optimizing solvent/base) are the primary ways to address this.

Question 2: I am getting a good conversion rate, but my yield is low due to the formation of multiple side products. What is happening?

Answer: Side product formation often points to the reactivity of the aldehyde functional group or reaction with the solvent itself.

  • Undesired Reaction at the Aldehyde Group: The aldehyde is an electrophilic site and can be attacked by strong nucleophiles, especially under basic conditions. This can lead to a complex mixture of products and is a very common cause of low yields.

    • Solution: Protect the Aldehyde. The most robust solution is to temporarily "mask" the aldehyde using a protecting group. Acetals are an excellent choice as they are easy to form and are stable in neutral to strongly basic environments, which are typical for SNAr reactions.[10][11] A common strategy is to react the aldehyde with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This group can be easily removed after the substitution reaction via acidic hydrolysis.[11]

  • Solvent as a Competing Nucleophile: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, leading to undesired ether byproducts.[6]

    • Solution: Use a Non-Nucleophilic Solvent. Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, THF, or toluene.[6][12] Ensure all reagents and solvents are anhydrous if water is a potential competing nucleophile.

  • Degradation: Harsh conditions (very high temperatures or excessively strong bases) can lead to the decomposition of the starting material or the desired product.[6]

    • Solution: Milder Conditions. If you suspect degradation, try lowering the reaction temperature and using the mildest base necessary to deprotonate the nucleophile. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Question 3: My reaction worked, but I am struggling to isolate the final product from the high-boiling point solvent (DMF/DMSO). What are my options?

Answer: This is a frequent challenge in purification.

  • Solution 1: Aqueous Workup & Extraction. Most SNAr products are organic-soluble. After the reaction, cool the mixture and pour it into a large volume of ice-cold water. The desired product will often precipitate and can be collected by filtration. If it does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. This process will remove the bulk of the water-soluble DMF or DMSO.[7] Multiple extractions may be necessary.

  • Solution 2: Trituration. After an initial workup, if the crude product is a solid, you can often purify it further by trituration. This involves stirring the solid with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes).

  • Solution 3: Chromatography. If the above methods fail to provide sufficient purity, column chromatography is the most reliable method for separating the product from residual solvent and other impurities.[13][14]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction? A: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step process:

  • Addition: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[7][15]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final substituted product.[16][17]


}

SNAr Reaction Mechanism.

Q: Should I use a protecting group for the aldehyde? A: Very likely, yes. If you are using a strong nucleophile (e.g., alkoxides, thiolates, primary/secondary amines under harsh conditions) and/or a strong base, protecting the aldehyde is highly recommended to prevent side reactions and improve the yield of the desired product. Cyclic acetals are the most common and effective choice.[18]

Q: How do I choose the best solvent and base? A: The optimal choice depends on your specific nucleophile. The table below provides a general guide.

Table 1: Guide to Reaction Condition Optimization
ParameterRecommended ChoiceRationale & Key Considerations
Solvent Polar Aprotic (DMF, DMSO, NMP, THF)These solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction.[6] They do not hydrogen-bond with the nucleophile, preserving its reactivity.[6] THF is a good choice if a lower boiling point is desired for easier removal.
Base Non-nucleophilic, strong bases (NaH, K₂CO₃, Cs₂CO₃, t-BuOK)The base should be strong enough to deprotonate the nucleophile (if necessary) but should not compete as a nucleophile itself. K₂CO₃ and Cs₂CO₃ are often good choices for amine nucleophiles.[4] NaH or t-BuOK are excellent for alcohol or thiol nucleophiles.[5]
Temperature 80 - 150 °CChloropyridines often require heat to react efficiently.[3][4] Start at a lower temperature (e.g., 80 °C) and increase if the reaction is slow. Use microwave heating for rapid optimization and potentially higher yields.[5]
Nucleophile Thiols > Amines > AlcoholsNucleophilicity is key. Thiols are generally excellent nucleophiles for SNAr.[19] The reactivity of amines and alcohols can be significantly enhanced by using an appropriate base.
Optimized Experimental Protocol: Synthesis of 6-Phenoxy-2-methylnicotinaldehyde

This protocol describes a general procedure for the substitution of the chlorine atom with a phenoxide nucleophile. The aldehyde is first protected as a cyclic acetal.

Part A: Protection of the Aldehyde

  • Materials:

    • 2-methyl-6-chloronicotinaldehyde (1.0 eq)

    • Ethylene glycol (1.5 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-methyl-6-chloronicotinaldehyde, toluene, and ethylene glycol.

    • Add the catalytic amount of p-TsOH.

    • Heat the mixture to reflux and allow it to stir, collecting the water in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until all the starting aldehyde is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(2-methyl-6-chloropyridin-3-yl)-1,3-dioxolane, which can often be used in the next step without further purification.

Part B: Nucleophilic Aromatic Substitution

  • Materials:

    • 2-(2-methyl-6-chloropyridin-3-yl)-1,3-dioxolane (1.0 eq)

    • Phenol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

    • Anhydrous DMF

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and phenol.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

    • Add a solution of 2-(2-methyl-6-chloropyridin-3-yl)-1,3-dioxolane in a small amount of anhydrous DMF dropwise.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected product.

Part C: Deprotection of the Aldehyde

  • Materials:

    • Protected product from Part B

    • Acetone/Water mixture (e.g., 4:1)

    • Concentrated HCl (catalytic amount)

  • Procedure:

    • Dissolve the protected product in the acetone/water mixture.

    • Add a few drops of concentrated HCl.

    • Stir the mixture at room temperature. Monitor the reaction by TLC/LC-MS until deprotection is complete.

    • Neutralize the mixture with saturated aqueous sodium bicarbonate.

    • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer, concentrate, and purify if necessary to obtain the final product, 6-phenoxy-2-methylnicotinaldehyde.


}

A logical workflow for troubleshooting common issues.

References
  • BenchChem (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine.

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.

  • Chemistry LibreTexts (2019). 20.11 Protecting Groups of Aldehydes.

  • Oxford Learning Link. Appendix 6: Protecting groups.

  • Chemistry Steps (2025). Acetals as Protecting Groups for Aldehydes and Ketones.

  • ResearchGate (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....

  • University of Calgary. Ch17: Protecting groups.

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction.

  • Lookchem (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.

  • PMC (National Center for Biotechnology Information). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

  • ResearchGate (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

  • MDPI (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

  • PMC (National Center for Biotechnology Information). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism.

  • BenchChem (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.

  • PMC (National Center for Biotechnology Information). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • BenchChem (2025). troubleshooting common issues in nicotinaldehyde synthesis.

  • Google Patents. AU2004232454A1 - Method for the production of nicotinaldehydes.

  • YouTube (2019). nucleophilic aromatic substitutions.

  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates.

  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

  • Wordpress (2026). SNAr Reaction in Other Common Molecular Solvents.

  • Chemistry Stack Exchange (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

  • PMC (National Center for Biotechnology Information) (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines.

  • ScienceDirect (2025). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.

  • MDPI (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.

  • Wiley Online Library. Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction.

  • BenchChem (2025). Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note.

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine....

  • BenchChem (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.

  • MDPI (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.

  • Chemistry LibreTexts (2026). 3.7: Nucleophilic Aromatic Substitution.

  • PMC (National Center for Biotechnology Information). Concerted Nucleophilic Aromatic Substitution Reactions.

  • Chemistry LibreTexts (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions.

Sources

Optimization

Technical Support Center: Solubility Enhancement of Piperazine-Pyridine Aldehydes

Introduction: Navigating the Solubility Challenges of Piperazine-Pyridine Aldehydes Piperazine-pyridine aldehydes represent a class of heterocyclic compounds with significant utility in medicinal chemistry, coordination...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenges of Piperazine-Pyridine Aldehydes

Piperazine-pyridine aldehydes represent a class of heterocyclic compounds with significant utility in medicinal chemistry, coordination chemistry, and materials science.[1][2] Their structure, which combines the basic piperazine ring and the aromatic, electron-deficient pyridine ring, imparts unique pharmacological and chemical properties. However, these same structural features often present a significant hurdle for researchers: poor solubility in a range of common organic solvents.

The two basic nitrogen atoms in the piperazine moiety and the nitrogen in the pyridine ring can participate in hydrogen bonding and protonation, while the aromatic systems contribute to potential crystal lattice energy and lipophilicity.[3][4] This duality means that solubility can be highly dependent on the specific solvent environment. This guide provides a systematic framework for troubleshooting and enhancing the solubility of these valuable compounds, empowering researchers to overcome experimental roadblocks and accelerate their work.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble piperazine-pyridine aldehyde, a systematic approach is crucial. The following workflow provides a logical progression from initial assessment to advanced solubilization strategies.

G cluster_0 cluster_1 Problem Identification cluster_2 Tier 1: Foundational Strategies cluster_3 Tier 2: Physicochemical Modification cluster_4 Tier 3: Advanced Formulation cluster_5 A Initial Solubility Assessment (Protocol 1) B Inadequate Solubility Observed A->B If solubility < target C Systematic Solvent Screening B->C Start here D Temperature Adjustment C->D If still insufficient I Solubility Achieved C->I If sufficient E pH Adjustment / In-Situ Salt Formation D->E If still insufficient D->I If sufficient F Cosolvency E->F If pH is restricted E->I If sufficient G Formal Salt Screening (Protocol 2) F->G For solid form development F->I If sufficient H Complexation (e.g., with Cyclodextrins) G->H If salt is unstable/ineffective G->I If sufficient H->I If sufficient

Caption: A decision-making workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine-pyridine aldehyde poorly soluble in non-polar solvents like heptane or toluene?

A1: This is due to a fundamental mismatch in polarity. Piperazine-pyridine aldehydes are polar molecules. They possess multiple nitrogen atoms capable of acting as hydrogen bond acceptors and the piperazine N-H groups can act as hydrogen bond donors.[5][6] Non-polar solvents like heptane lack any polar functional groups and cannot form these stabilizing interactions. The process of dissolving a polar solute in a non-polar solvent requires breaking strong solute-solute interactions (crystal lattice energy) without forming favorable solute-solvent interactions, making it energetically unfavorable.[7]

Q2: How should I select the best starting solvent for my experiment?

A2: A systematic screening approach is recommended. Start with solvents that have a range of polarities. Based on the "like dissolves like" principle, polar organic solvents are the best starting point.

Recommended Screening Solvents (in order of increasing polarity):

  • Dichloromethane (DCM): Good for less polar derivatives.

  • Acetonitrile (ACN): A versatile polar aprotic solvent.[3]

  • Ethanol/Methanol: Polar protic solvents that can hydrogen bond with the compound.

  • Dimethyl Sulfoxide (DMSO): A powerful, highly polar aprotic solvent, often a "solvent of last resort" for creating stock solutions.[3]

Observe the qualitative solubility in a small amount of each solvent before committing a larger quantity of your compound.

Q3: Can I improve solubility by changing the temperature? What are the risks?

A3: Yes, for most compounds, solubility increases with temperature as the dissolution process is often endothermic.[8] Gently warming the solvent-solute mixture can significantly improve the amount of compound that dissolves.

However, there are critical risks:

  • Degradation: Piperazine and pyridine rings can be susceptible to thermal degradation.[3][9] Always run a control experiment where a dissolved sample is heated for the expected duration of the experiment and re-analyzed (e.g., by HPLC) to check for the appearance of degradation products.[10]

  • Precipitation: If the solution is cooled or if some solvent evaporates, the compound may precipitate out of the saturated solution, which can be problematic for many experimental setups.

Q4: How does pH adjustment enhance solubility in organic solvents?

A4: The piperazine and pyridine moieties are basic and can be protonated to form salts.[3][11] The protonated salt form is an ion, which is significantly more polar than the neutral "free base" form and thus more soluble in polar solvents.[12][13]

Even in primarily organic solvents, trace amounts of water can facilitate this process. By adding a small amount of an acid (e.g., HCl in methanol, or a few drops of acetic acid), you can perform an in-situ salt formation, dramatically increasing solubility in polar organic solvents like methanol or ethanol. This is often the most effective first step for these compounds.[14]

Q5: What is cosolvency and how should I apply it?

A5: Cosolvency is a technique where a water-miscible organic solvent (the "cosolvent") is added to a primary solvent to increase the solubility of a compound.[15][16] The cosolvent works by reducing the overall polarity of an aqueous system or by disrupting the solvent's hydrogen bonding network, making it more favorable for the solute to dissolve.[17]

Practical Application: If your compound needs to be in a primarily aqueous buffer but has poor water solubility, using a cosolvent is ideal.

  • First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Then, add this stock solution to the aqueous buffer dropwise while stirring.

  • Crucially, ensure the final concentration of the organic cosolvent is low (typically <1-5%) to avoid negatively impacting biological assays or causing the compound to precipitate upon dilution. [12][15]

Q6: When is it necessary to perform a formal salt screening study?

A6: You should consider a formal salt screening (see Protocol 2) when:

  • You need a stable, solid form of the compound with improved aqueous solubility and dissolution rate for in vivo studies.[12][18]

  • Simple in-situ pH adjustment is insufficient or leads to instability.

  • You need to control the physicochemical properties of the solid material, such as crystallinity and hygroscopicity.[11]

A salt screening study explores various counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate) to find a salt form with the optimal balance of solubility, stability, and manufacturability.[12]

Q7: What is complexation and is it a viable option?

A7: Complexation involves trapping a poorly soluble drug molecule (the "guest") within the cavity of a larger molecule (the "host").[19][20] A common example is using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21][22] The hydrophobic part of your piperazine-pyridine aldehyde can be encapsulated within the cyclodextrin's cavity, and the resulting complex has much higher aqueous solubility due to the cyclodextrin's hydrophilic outer surface.[12][14] This is an excellent technique for improving the apparent solubility of a compound in aqueous solutions for in vitro and formulation studies.[20]

Q8: My compound is degrading in solution. What are the likely causes and what should I do?

A8: Piperazine-pyridine aldehydes can be susceptible to a few key degradation pathways:

  • Oxidation: The nitrogen atoms in both the piperazine and pyridine rings are potential sites for oxidation, leading to N-oxides.[3] This can be accelerated by air, light, and certain metal ions.

  • Hydrolysis: While generally stable, the piperazine ring can be susceptible to acid- or base-catalyzed hydrolysis under harsh conditions (e.g., high heat and extreme pH).[3]

  • Photodegradation: Aromatic systems can be sensitive to UV/Vis light exposure.[3]

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: Intentionally expose your compound to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradants and understand its stability profile.[10][23]

  • Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon.

  • Control pH: Avoid extreme pH values unless necessary for solubility, and buffer the solution if possible.

  • Use Fresh Solutions: Prepare solutions immediately before use whenever possible.

Data Summary

Table 1: Predicted Qualitative Solubility of a Model Piperazine-Pyridine Aldehyde

This table provides an educated prediction of solubility based on the general properties of the constituent functional groups. Actual solubility must be determined experimentally.

SolventSolvent TypePredicted SolubilityRationale
HeptaneNon-PolarInsolubleMismatch in polarity; no favorable interactions.[7]
TolueneNon-Polar (Aromatic)Very Slightly SolublePi-pi stacking with the pyridine ring may offer minimal interaction.
Diethyl EtherSlightly PolarPoorly SolublePiperazine is poorly soluble in diethyl ether.[5][24]
Dichloromethane (DCM)Polar AproticModerately SolubleGood general solvent for many organic compounds.
Acetonitrile (ACN)Polar AproticSolubleA versatile polar solvent suitable for many heterocyclic compounds.[3]
Methanol / EthanolPolar ProticSoluble to Highly SolubleCapable of hydrogen bonding with the nitrogen atoms.[25]
Dimethyl Sulfoxide (DMSO)Highly Polar AproticHighly SolublePowerful solvent capable of disrupting crystal lattice forces.[3]
Water (pH 7)Highly Polar ProticLow to ModerateSolubility is dependent on the overall lipophilicity of the molecule.[3]
0.1 M HCl (aq)Acidic AqueousHighProtonation of basic nitrogens forms a highly soluble salt.[3][12]
0.1 M NaOH (aq)Basic AqueousLowThe compound exists in its less polar free base form.[3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, which is a key physicochemical parameter.[1][11]

G A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24-72h at 25°C) A->B C 3. Separate solid & liquid (Centrifuge/Filter) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate solubility E->F

Caption: Workflow for the Shake-Flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of the solid piperazine-pyridine aldehyde to a known volume of the test solvent in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[26]

  • Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed or by filtering through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated method like HPLC-UV or UV-Vis spectroscopy.[27]

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mmol/L at the specified temperature.[8]

Protocol 2: Small-Scale Salt Screening

This protocol allows for the rapid assessment of different acidic counter-ions to find a salt form with enhanced solubility.[12]

Materials:

  • Piperazine-pyridine aldehyde (free base)

  • A selection of acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as solutions of known concentration (e.g., 1M in a suitable solvent).

  • A range of crystallization solvents (e.g., ethanol, isopropanol, acetone, water).

  • Small glass vials with caps.

Methodology:

  • Dissolution: Dissolve a known amount of the free base in a minimal amount of a suitable solvent in a vial.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (typically a 1:1 or 1:2 molar ratio of compound:acid protons) of each selected acid solution to the free base solution.

  • Observation (Room Temperature): Cap the vials, agitate, and observe. Note any immediate precipitation. If a solid forms, it is a potential salt.

  • Inducing Crystallization: If no solid forms, attempt to induce crystallization by:

    • Slowly adding an anti-solvent (a solvent in which the salt is expected to be insoluble).

    • Allowing for slow evaporation of the solvent.

    • Cooling the solution.

  • Isolation and Analysis: Isolate any solid that forms by filtration or centrifugation. Wash with a small amount of the crystallization solvent and dry.

  • Solubility Testing: Perform a solubility test (e.g., a scaled-down version of Protocol 1) on the newly formed salts to determine if solubility has been enhanced compared to the free base.[12]

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (n.d.).
  • Complexation: Significance and symbolism. (2026, February 27).
  • Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility.
  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
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  • Benchchem. An In-depth Technical Guide on the Solubility of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde in Organic Solvents.
  • PMC. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ACS Publications. (2024, July 13). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study | Crystal Growth & Design.
  • Benchchem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
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  • Jubilant Ingrevia.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
  • Programmable Piperazine Synthesis via Organic Photoredox C
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Merck.
  • PMC. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • PubMed. (2016, February 1).
  • PMC.
  • PMC. (2024, March 13).
  • Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Piperidine synthesis.

Sources

Troubleshooting

Purification methods for polar pyridine aldehyde intermediates

Welcome to the Technical Support Center for the isolation and purification of polar pyridine aldehyde intermediates. Pyridine carboxaldehydes present unique purification challenges due to the basicity of the pyridine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of polar pyridine aldehyde intermediates. Pyridine carboxaldehydes present unique purification challenges due to the basicity of the pyridine nitrogen, the electrophilicity of the aldehyde carbonyl, and their high propensity for water solubility.

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement scalable, self-validating protocols.

Diagnostic Workflow: Selecting a Purification Strategy

Workflow A Crude Pyridine Aldehyde B Assess Impurity Profile A->B C Lipophilic Impurities? B->C D Bisulfite Adduct Protocol C->D Yes E Polar Impurities? C->E No F Scale > 5g? E->F Yes G Amine-Functionalized Silica F->G Yes H TEA-Deactivated Silica F->H No

Decision matrix for selecting the optimal pyridine aldehyde purification strategy.

Section 1: Chromatographic Troubleshooting

Q1: My pyridine aldehyde streaks severely on standard normal-phase silica gel, leading to poor resolution and co-elution. Why does this happen, and how can I resolve it? Causality: Standard silica gel possesses surface silanol groups (Si-OH) that are weakly acidic. The basic lone pair on the pyridine nitrogen acts as a strong hydrogen bond acceptor and proton acceptor. This creates a mixed-mode retention mechanism where the molecule undergoes both standard lipophilic partitioning and destructive ion-exchange interactions, leading to continuous adsorption-desorption lag (streaking) 1. Solution: You must competitively block these acidic silanol sites. Adding a volatile amine modifier, such as 1–5% Triethylamine (TEA), to your mobile phase will saturate the silica's acidic sites, allowing the pyridine aldehyde to elute as a sharp, well-defined band 2. Alternatively, utilizing amine-functionalized silica eliminates the need for mobile phase modifiers entirely.

Q2: During aqueous workup, my pyridine aldehyde recovery is exceptionally low. Where is my product going? Causality: Pyridine carboxaldehydes are highly polar. If the aqueous phase is even slightly acidic, the pyridine nitrogen protonates, forming a highly water-soluble pyridinium salt. Furthermore, aldehydes can reversibly form water-soluble hydrates (gem-diols) in the presence of water. Solution: Ensure the aqueous phase is adjusted to a pH of 8–9 using saturated NaHCO₃ to maintain the pyridine ring in its neutral, unprotonated state. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the aqueous phase, and extract with a highly polar organic solvent mixture, such as Dichloromethane/Isopropanol (3:1).

Section 2: Chemical Derivatization (Bisulfite Adducts)

Q3: I need to purify >50 grams of a pyridine aldehyde, but large-scale column chromatography is too resource-intensive. Is there a scalable alternative? Causality: Yes, you can exploit the inherent electrophilicity of the aldehyde carbonyl. By reacting the crude mixture with aqueous sodium bisulfite (NaHSO₃), the aldehyde undergoes nucleophilic addition to form an


-hydroxysulfonic acid salt (bisulfite adduct) 3. This converts a neutral organic molecule into a highly charged, water-soluble species. Lipophilic impurities remain in the organic phase and can be washed away. The reaction is fully reversible; treating the isolated adduct with a mild base regenerates the pure aldehyde 4.
Solution:  Implement the Liquid-Liquid Bisulfite Adduct Extraction Protocol. This method has been proven to eliminate the need for chromatographic separations for aldehyde intermediates, significantly improving scalability and sustainability 5.

Section 3: Validated Experimental Protocols

Protocol A: Silanol-Deactivated Silica Gel Chromatography

Best for: Small-to-medium scale (<5g) purifications requiring the removal of structurally similar polar impurities.

  • Mobile Phase Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 2% Triethylamine (TEA) by volume.

  • Column Deactivation: Pack the silica gel column using this TEA-spiked solvent. Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked mobile phase. Causality: This pre-saturates the acidic silanol groups on the silica surface, preventing the basic pyridine nitrogen from binding irreversibly during the run.

  • Sample Loading & Elution: Load the pyridine aldehyde mixture. Elute using the TEA-spiked mobile phase.

  • Self-Validation Checkpoint: Perform a TLC of the fractions using the same TEA-spiked solvent. The pyridine aldehyde should appear as a tight, circular spot. If tailing occurs, the column was insufficiently deactivated, or the sample was overloaded.

Protocol B: Liquid-Liquid Bisulfite Adduct Purification

Best for: Large-scale (>5g) purifications where the primary contaminants are lipophilic (e.g., unreacted alkyl halides or non-polar byproducts).

  • Adduct Formation: Dissolve the crude pyridine aldehyde in a water-miscible solvent (e.g., DMF or Methanol) to ensure intimate contact between phases. Add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 2–5 minutes.

  • Phase Separation (Washing): Add an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes) and deionized water. Shake and separate the layers. Causality: The charged bisulfite adduct partitions entirely into the aqueous layer, while non-polar impurities remain in the organic layer.

  • Aldehyde Regeneration: Isolate the aqueous layer. Layer it with a fresh volume of extraction solvent (e.g., Ethyl Acetate). Slowly add 10% aqueous NaOH dropwise until the aqueous phase reaches pH 10–11. Causality: The alkaline environment breaks the

    
    -hydroxysulfonic acid bond, regenerating the neutral aldehyde, which immediately partitions into the organic layer.
    
  • Self-Validation Checkpoint: Analyze the final organic layer via ¹H-NMR. Successful regeneration and purification are validated by the presence of the sharp aldehyde proton peak (~9.8 - 10.2 ppm) and the complete absence of lipophilic impurity signals in the aliphatic region.

Section 4: Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes when applying these purification strategies to pyridine aldehyde intermediates:

Purification MethodExpected Recovery YieldTarget PurityScalabilityProcess TimePrimary Limitation
Standard Silica (Unmodified) < 40%Low (Co-elution)LowHighSevere streaking / product loss
TEA-Deactivated Silica 75% – 85%High (> 95%)MediumMediumRequires TEA removal post-column
Bisulfite Adduct Extraction 80% – 90%Very High (> 98%)High (Kg scale)LowIneffective for highly sterically hindered aldehydes
Reverse-Phase Prep-HPLC 85% – 95%Ultra-High (> 99%)LowHighHigh solvent cost; low throughput

References

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances. 5

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. 3

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ACS Publications. 4

  • Thin Layer Chromatography - Chemistry LibreTexts.2

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. 1

Sources

Optimization

Technical Support Center: Reductive Amination of Sterically Hindered Aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of carbon-nitrogen bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of carbon-nitrogen bond formation. While reductive amination is typically a robust, one-pot procedure, sterically hindered aldehydes (e.g., α,α-disubstituted aldehydes) introduce significant kinetic barriers that can drastically reduce yields and complicate workflows.

This guide is designed to provide mechanistic insights, self-validating protocols, and actionable troubleshooting steps to help you overcome these synthetic bottlenecks.

Mechanistic Insights: The Kinetic Mismatch

To troubleshoot effectively, we must first understand the causality behind the failure. Reductive amination is a two-stage process:

  • Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates into an imine or iminium ion.

  • Reduction: A hydride source reduces the imine/iminium species into the final amine.

When steric bulk surrounds the carbonyl carbon, the activation energy for the initial nucleophilic attack is elevated. Consequently, the equilibrium for hemiaminal formation shifts unfavorably, and the dehydration step becomes a severe rate-limiting bottleneck[1]. If a reducing agent is present in the reaction mixture (as in direct reductive amination) and possesses sufficient reactivity, it will transfer a hydride directly to the unreacted aldehyde, yielding an undesired alcohol byproduct[2].

Mechanism Aldehyde Sterically Hindered Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Slow (Steric Hindrance) AlcoholProduct Undesired Byproduct: Alcohol (Direct Reduction) Aldehyde->AlcoholProduct Premature Hydride Transfer (Direct Reduction) Imine Imine / Iminium Ion Hemiaminal->Imine -H2O AmineProduct Desired Product: Substituted Amine Imine->AmineProduct Hydride Transfer (Fast)

Fig 1: Kinetic competition in reductive amination of hindered aldehydes.

Troubleshooting FAQs

Q1: My reaction yields mostly the alcohol byproduct instead of the desired amine. What is happening?

A: This is a classic kinetic mismatch. The rate of aldehyde reduction is outcompeting the rate of imine formation[2]. Because steric hindrance slows down the condensation step, the reducing agent "gives up" waiting for the imine and simply reduces the starting aldehyde. To fix this, you must either accelerate imine formation (using Lewis acids) or decelerate the reduction step by selecting a milder reducing agent[3].

Q2: How do I choose the correct reducing agent for hindered substrates?

A: The choice of hydride source is the most critical variable.4 is generally preferred because it is mild, non-toxic, and highly selective for iminium ions over aldehydes[4]. However, for extremely hindered substrates, STAB might be too slow.2 is an alternative that is stable at mildly acidic pH (pH 4-5) and selectively reduces imines, though it carries toxicity risks[2][5].

Table 1: Comparison of Common Reducing Agents

Reducing AgentOptimal pHHydride Transfer Rate to AldehydeHydride Transfer Rate to IminiumKey Considerations
NaBH4 7–10Very HighHighCauses direct reduction in hindered substrates. Use only in strictly stepwise protocols[3].
NaBH3CN 4–6Low (at pH > 4)HighExcellent for direct amination; generates highly toxic HCN gas during acidic workup[2][5].
NaBH(OAc)3 4–5Very LowHighMild, non-toxic standard for direct amination. Tolerates reducible functional groups[4].
Q3: The reaction is still stalling even with STAB. Can Lewis acids help?

A: Yes.3 is an exceptional additive for hindered substrates. It acts as a Lewis acid to activate the carbonyl carbon, increasing its electrophilicity, and simultaneously acts as a water scavenger to drive the equilibrium toward the imine[3].

Self-Validating Stepwise Protocol using Ti(OiPr)4

Use this methodology when direct reductive amination fails due to extreme steric bulk.

  • Imine Formation (Dehydration): In an oven-dried flask under N2, dissolve the sterically hindered aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or THF.

  • Lewis Acid Activation: Add Ti(OiPr)4 (1.5 to 2.0 eq) dropwise. Stir at room temperature for 12 hours.

    • Causality: The titanium coordinates to the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack despite steric crowding[3].

    • Self-Validation Check: Do not blindly add the reducing agent. Remove a 50 µL aliquot, quench with 100 µL of saturated NaHCO3, extract with EtOAc, and analyze via LCMS or TLC. Proceed to step 3 only when the aldehyde starting material is completely consumed.

  • Reduction: Cool the reaction to 0 °C. Slowly add NaBH4 (1.5 eq) or NaBH(OAc)3 (2.0 eq) dissolved in a minimal amount of anhydrous ethanol. Stir for 2-4 hours.

  • Quench and Workup: Carefully add 1M aqueous NaOH to quench unreacted hydride and precipitate titanium salts as a white, filterable TiO2 solid. Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate.

Q4: I am seeing dialkylation (tertiary amine formation) when trying to synthesize a secondary amine. How do I prevent this?

A: Dialkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine, allowing it to react with another equivalent of aldehyde[4]. To prevent this, abandon the one-pot direct method. Utilize a strictly stepwise procedure: pre-form the imine completely in methanol, verify its formation analytically, and then reduce it with NaBH4[4].

Optimization Workflow

Workflow Start Low Yield in Reductive Amination CheckByproduct Identify Major Byproduct Start->CheckByproduct Alcohol Alcohol (Direct Reduction) CheckByproduct->Alcohol Unreacted Unreacted Starting Materials CheckByproduct->Unreacted Dialkylation Over-alkylation (Tertiary Amine) CheckByproduct->Dialkylation Sol1 Use Weaker Reductant (e.g., STAB) or Pre-form Imine Alcohol->Sol1 Sol2 Add Lewis Acid (Ti(OiPr)4) or Heat Unreacted->Sol2 Sol3 Use Stepwise Protocol (Imine formation -> NaBH4) Dialkylation->Sol3

Fig 2: Troubleshooting workflow for optimizing reductive amination yields.

References

  • Reductive amination Source: Wikipedia URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal (J. Org. Chem. 1996) URL:[Link]

  • Myers Chem 115: C-N Bond-Forming Reactions Source: Harvard University URL:[Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: National Institutes of Health (PMC) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Acetylpiperazine Substitution on Pyridines

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Module 1: The Thermodynamic Landscape The Core Challenge: Activation Energy vs. Stability The substitution of...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

Module 1: The Thermodynamic Landscape

The Core Challenge: Activation Energy vs. Stability

The substitution of a halogenated pyridine with 1-acetylpiperazine is deceptive. While it appears to be a standard amine alkylation, two competing thermodynamic forces dictate your success:

  • The Activation Barrier (

    
    ):  Pyridine rings are electron-deficient, but unless activated by strong electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    ortho/para to the leaving group, the energy barrier for Nucleophilic Aromatic Substitution (
    
    
    ) is high. Thermal energy must overcome the repulsion between the nitrogen lone pair of the piperazine and the electron-rich
    
    
    -cloud of the pyridine ring before the Meisenheimer complex can form.
  • The Stability Ceiling: 1-Acetylpiperazine contains an acetamide moiety. At elevated temperatures (

    
    C) in the presence of strong bases (e.g., 
    
    
    
    ,
    
    
    ) and trace moisture, this group is prone to hydrolysis (deacetylation), leading to the formation of free piperazine and subsequent bis-arylation byproducts.

Optimization Goal: Find the "Goldilocks Zone"—sufficient heat to surmount


 without breaching the thermal decomposition threshold of the acetyl group.

Module 2: Optimized Protocol Library

Select the protocol that matches your specific pyridine substrate's electronic profile.

Method A: Thermal (For Activated Pyridines)

Best for: 2-chloropyridines with EWGs (e.g., 3-nitro, 5-cyano).

  • Temperature Setpoint:

    
    C – 
    
    
    
    C
  • Solvent: DMF or DMSO (High dielectric constant stabilizes the Meisenheimer intermediate).

  • Base:

    
     (Mild enough to prevent deacetylation).
    

Step-by-Step:

  • Dissolve 1.0 eq of chloropyridine in DMF (0.5 M).

  • Add 1.2 eq of 1-acetylpiperazine.

  • Add 2.0 eq of anhydrous

    
    .
    
  • Heat to

    
    C  for 4–6 hours.
    
  • Critical Check: Monitor TLC. If conversion <50% after 2 hours, do not increase temp above

    
    C. Switch to Method B.
    
Method B: Buchwald-Hartwig Cross-Coupling (For Unactivated Pyridines)

Best for: 2-chloropyridine, 3-bromopyridine, or electron-rich pyridines.

  • Temperature Setpoint:

    
    C – 
    
    
    
    C
  • Catalyst System:

    
     / BINAP or Xantphos.[1]
    
  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step:

  • Charge flask with 1.0 eq halopyridine, 1.2 eq 1-acetylpiperazine, and 1.5 eq

    
    .
    
  • Add 5 mol%

    
     and 7.5 mol% BINAP.
    
  • Degas: Purge with

    
     or Ar for 15 mins (Oxygen poisons the catalyst at these temps).
    
  • Add Toluene (0.3 M).

  • Heat to

    
    C  (Reflux) for 12–16 hours.
    
Method C: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid screening or stubborn substrates.

  • Temperature Setpoint:

    
    C – 
    
    
    
    C
  • Time: 10–20 minutes.

  • Warning: High risk of deacetylation if water is present.

Step-by-Step:

  • Combine reactants in NMP (N-methyl-2-pyrrolidone).[2]

  • Add 3.0 eq DIEA (Diisopropylethylamine).

  • Irradiate at

    
    C  (High absorption setting) for 15 mins.
    
  • Cool rapidly with compressed air to quench side reactions.

Module 3: Decision Logic & Workflow

Use the following logic flow to determine the correct optimization path for your specific substrate.

ReactionOptimization Start Start: Select Substrate CheckEWG Does Pyridine have EWG? (NO2, CN, CF3) Start->CheckEWG Activated Activated Substrate CheckEWG->Activated Yes Unactivated Unactivated/Neutral CheckEWG->Unactivated No MethodA Method A: Thermal SNAr (80-100°C, DMF) Activated->MethodA MethodB Method B: Buchwald-Hartwig (80-100°C, Pd/BINAP) Unactivated->MethodB CheckYield Yield > 80%? MethodA->CheckYield MethodB->CheckYield MethodC Method C: Microwave (150°C, 15 min) Fail Troubleshoot MethodC->Fail Still Low Yield CheckYield->MethodC No (Try MW) Success Proceed to Workup CheckYield->Success Yes

Caption: Decision matrix for selecting reaction conditions based on pyridine electronics.

Module 4: Troubleshooting Matrix

Issue 1: Reaction Stalled (Conversion < 50%)

  • Symptom: LCMS shows large amounts of starting halopyridine remaining after 12h.

  • Root Cause: Temperature is insufficient to overcome the activation energy (

    
    ), or the solvent reflux point is too low (e.g., THF at 
    
    
    
    C).
  • Corrective Action:

    • Solvent Swap: Switch from THF/MeCN to 1,4-Dioxane (

      
      C)  or Toluene (
      
      
      
      C)
      .
    • Concentration: Increase concentration from 0.1 M to 0.5 M to increase collision frequency.

    • Catalyst: If using Method B, switch ligand to Xantphos (wider bite angle, higher thermal stability).

Issue 2: Deacetylation (Product Mass = Expected - 42 Da)

  • Symptom: LCMS shows a peak corresponding to the N-pyridyl-piperazine (secondary amine) instead of the acetylated product.

  • Root Cause: Hydrolysis of the amide bond. This occurs when Temperature >

    
    C AND  Hydroxide/Water is present.
    
  • Corrective Action:

    • Dry System: Use anhydrous solvents and flame-dry glassware.

    • Base Change: Switch from hydroxides (KOH, NaOH) or alkoxides (NaOtBu) to weaker, non-nucleophilic bases like

      
        or 
      
      
      
      .
    • Lower Temp: Cap temperature at

      
      C and extend reaction time.
      

Issue 3: "Black Tar" Formation

  • Symptom: Reaction mixture turns opaque black; low mass balance.

  • Root Cause: Oxidative decomposition of the piperazine or polymerization of the pyridine at excessive temperatures.

  • Corrective Action:

    • Degassing: Oxygen is the enemy at high temps. Sparge solvents with Argon for 20 mins.

    • Temp Limit: Do not exceed

      
      C even in microwave.
      

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use ethanol or water as a solvent to be "greener"? A: Generally, no .

  • Water: Will compete as a nucleophile (forming hydroxypyridine) and promote deacetylation of your starting material at the temperatures required for substitution (

    
    C).
    
  • Ethanol: Nucleophilic competition (forming ethoxypyridine) is a major risk with unactivated pyridines. For

    
    , stick to dipolar aprotic solvents (DMSO, DMF, NMP) or non-polar solvents (Toluene) for catalytic methods.
    

Q: Why is 2-chloropyridine so much harder to react than 4-chloropyridine? A: While both are electron-deficient, the nitrogen lone pair in 2-chloropyridine creates electrostatic repulsion with the incoming nucleophile (the piperazine nitrogen) as it approaches. Furthermore, the intermediate is less stabilized. Action: 2-chloropyridines almost always require Method B (Catalysis) or Method C (Microwave) unless highly activated.

Q: My LCMS shows a "Bis-Product" (Two pyridines on one piperazine). How? A: This confirms deacetylation occurred first. The acetyl group fell off, exposing the second amine, which then reacted with another equivalent of chloropyridine.

  • Fix: Lower the temperature by

    
    C and ensure your base is strictly anhydrous.
    

Summary Data Table: Temperature vs. Yield

Typical results for reaction of 2-chloro-5-nitropyridine (Activated) vs. 2-chloropyridine (Unactivated) with 1-acetylpiperazine.

MethodSubstrateTemp (

C)
TimeYieldNote
A (

)
Activated

C
12 h35%Too cold; incomplete.
A (

)
Activated

C
4 h92% Optimal.
A (

)
Unactivated

C
24 h15%Thermal decomp dominates.
B (Pd-Cat) Unactivated

C
16 h45%Slow oxidative addition.
B (Pd-Cat) Unactivated

C
12 h88% Optimal.
C (MW) Unactivated

C
10 min70%10% Deacetylated impurity.

References

  • Microwave-Assisted Synthesis of N-arylpiperazines. Gao, R., & Canney, D. J. (2010).[3] A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines.[3][4] The Journal of Organic Chemistry.

  • Buchwald-Hartwig Amination Conditions. Organic Chemistry Portal.[5] Buchwald-Hartwig Reaction General Procedures and Mechanism.

  • Nucleophilic Arom

    
    ) Mechanism & Solvents. 
    BenchChem Technical Support. Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution.
    [2]
    
  • Stability of Amides/Acetyl Groups. Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text for Amide Hydrolysis Mechanisms).

Sources

Optimization

Technical Support Center: Chromatographic Separation of 6-Substituted Nicotinaldehyde Isomers

Welcome to the Advanced Chromatography Support Hub. Current Topic: Method Development & Troubleshooting for 6-Substituted Nicotinaldehydes (e.g., 6-chloronicotinaldehyde, 6-methylnicotinaldehyde).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Current Topic: Method Development & Troubleshooting for 6-Substituted Nicotinaldehydes (e.g., 6-chloronicotinaldehyde, 6-methylnicotinaldehyde).

Executive Summary

6-substituted nicotinaldehydes (6-substituted-pyridine-3-carbaldehydes) are critical pharmacophores in medicinal chemistry.[1][2] Their separation presents a "perfect storm" of chromatographic challenges:

  • Basic Nitrogen: The pyridine ring nitrogen (

    
    ) interacts with residual silanols, causing severe tailing.
    
  • Aldehyde Reactivity: The C-3 formyl group is susceptible to oxidation (to carboxylic acids) and hydration (gem-diols), leading to split peaks or ghost peaks.[1]

  • Regioisomerism: Synthetic routes often yield mixtures of 2-, 4-, and 6-substituted isomers which possess nearly identical hydrophobicities but distinct electronic properties.[1]

This guide provides a self-validating framework to resolve these issues, moving beyond "trial and error" to mechanistic control.

Module 1: Method Development Strategy

Q: I cannot resolve the 6-substituted product from its 2-substituted regioisomer. Standard C18 fails. What is the strategy?

A: Regioisomers of substituted pyridines often co-elute on C18 because their hydrophobicity (logP) is almost identical. You must leverage electronic selectivity (


 interactions) or shape selectivity .[1]
The Protocol: Orthogonal Screening

Do not just change the gradient; change the mechanism.

  • Primary Choice: Phenyl-Hexyl Phases

    • Mechanism:[1][3] The 6-substituted and 2-substituted isomers have different electron densities around the pyridine ring.[1] A Phenyl-Hexyl column engages in

      
       stacking with the pyridine ring.[1] The electron-withdrawing/donating nature of the substituent at different positions alters this interaction strength, providing separation often impossible on C18.[1]
      
    • Condition: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN suppresses

      
       interactions; MeOH promotes them.[1][4]
      
  • Secondary Choice: Mixed-Mode (RP + Cation Exchange)

    • Mechanism:[1][3] At pH < 5, the pyridine nitrogen is protonated (

      
      ). A mixed-mode column with embedded negative charges (e.g., alkyl-chain with terminal acid groups) will retain the isomers based on basicity (
      
      
      
      ) differences, which vary significantly with substitution position (ortho-effect).[1]

Visual Guide: Column Selection Logic

MethodDev Start Start: Isomer Mixture CheckpH Check pH Stability Start->CheckpH Decision1 Are isomers separable by Hydrophobicity? CheckpH->Decision1 C18 Use C18 Column (High pH or Ion Pair) Decision1->C18 Yes (Rare) Phenyl Use Phenyl-Hexyl (Methanol Mobile Phase) Decision1->Phenyl No (Regioisomers) MixedMode Use Mixed-Mode (Cation Exchange + RP) Phenyl->MixedMode If Resolution < 1.5

Caption: Decision tree for selecting the stationary phase based on the nature of the isomer separation challenge.

Module 2: Troubleshooting Peak Tailing & Shape

Q: My 6-substituted nicotinaldehyde peak is tailing significantly (


). How do I fix this? 

A: Tailing in pyridines is almost always caused by the interaction between the protonated nitrogen and acidic silanols on the silica surface.[5]

Root Cause Analysis & Fixes
FactorMechanismThe Fix
pH Mismatch At neutral pH (6-7), pyridine is partially ionized, and silanols are ionized (

).[1] This creates a strong ion-exchange interaction.[1]
High pH Strategy: Use pH 10 (e.g., 10mM Ammonium Bicarbonate) with a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH). Pyridine becomes neutral; tailing disappears.Low pH Strategy: Use pH 2.5 (0.1% Formic or TFA). Silanols are protonated (

, neutral), suppressing the interaction.
Mobile Phase Modifier ACN alone does not mask silanols effectively.Add Ion-Pairing: Add 5-10 mM Pentanesulfonic Acid (for UV methods only) or use TFA (0.05-0.1%).[1] Note: TFA suppresses MS signal.
Column Age Older columns have stripped bonded phases, exposing more silanols.Replace column. Use "End-capped" columns specifically designed for bases.[1]
Module 3: Aldehyde-Specific Artifacts

Q: I see a "split" peak or a small hump preceding the main peak. Is my compound degrading?

A: Not necessarily. Nicotinaldehydes are prone to on-column hydration .[1]

  • The Gem-Diol Effect: In aqueous mobile phases, the aldehyde (

    
    ) exists in equilibrium with its hydrate (
    
    
    
    ).[1]
    • Symptom:[1][5][6][7] Broadened or split peaks, especially at low temperatures.

    • Validation: Run the method at a higher column temperature (40°C - 50°C). Higher temperature shifts the equilibrium rapidly, often coalescing the peaks into a single sharp band.

  • Oxidation (The Real Degradant):

    • Nicotinaldehydes oxidize to Nicotinic Acids (

      
      ).[1]
      
    • Check: The acid is more polar and will elute earlier in RP-HPLC.[1]

    • Prevention:[1] Use degassed solvents.[1] Store samples in acetonitrile, not water/methanol, if possible.

Visual Guide: Aldehyde Stability & Artifacts

AldehydeStability Aldehyde 6-Sub-Nicotinaldehyde (Target) Hydrate Gem-Diol Hydrate (Reversible Artifact) Aldehyde->Hydrate + H2O (Fast eq.) Acid 6-Sub-Nicotinic Acid (Irreversible Impurity) Aldehyde->Acid + O2 (Slow) Action1 Increase Temp to 45°C to coalesce peaks Hydrate->Action1 Action2 Elutes Earlier (RP) Check UV Spectra Acid->Action2

Caption: Distinguishing between reversible hydration (artifact) and irreversible oxidation (degradation).

Module 4: Standardized Protocols
Protocol A: High-pH Method (Recommended for MS Compatibility)

Best for: Clean peaks, high retention of bases, MS compatible.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (pH stable to 12).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][8]

  • Gradient: 5% B to 95% B over 10 mins.

  • Temp: 35°C.

  • Why: At pH 10, the pyridine (pKa ~5.2) is deprotonated (neutral). It interacts purely hydrophobically, eliminating silanol tailing without needing ion-pairing reagents.[1]

Protocol B: Phenyl-Hexyl Screening (For Isomer Separation)

Best for: Separating 6-chloro vs 2-chloro isomers.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Critical: Do not use ACN).

  • Gradient: Shallow gradient (e.g., 20% B to 40% B over 15 mins).

  • Why: Methanol allows the

    
    -electrons of the stationary phase to interact with the pyridine ring.[1] The position of the substituent (6- vs 2-) alters the ring's electron density, changing the retention time significantly.[1]
    
Frequently Asked Questions (FAQs)

Q1: Can I use normal phase chromatography? A: It is risky. Pyridines are very sticky on bare silica due to hydrogen bonding. If you must use Normal Phase, use "Neutralized" silica (pre-washed with triethylamine) or use an Amino-bound silica column, which repels the basic pyridine.

Q2: My 6-chloronicotinaldehyde standard has a small peak at RRT 0.9. What is it? A: It is likely the acetal or hemiacetal if you dissolved the sample in Methanol or Ethanol. Aldehydes react with alcohol solvents.[1]

  • Validation: Dissolve the sample in pure Acetonitrile and inject immediately. If the peak disappears, it was a solvent-adduct artifact.[1]

Q3: How do I store the reference standard? A: Store under inert gas (Argon/Nitrogen) at -20°C. Aldehydes autoxidize to carboxylic acids upon exposure to air.[1]

References
  • Agilent Technologies. (2024). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note. Link

  • BenchChem. (2025).[9][10] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Technical Support Guide. Link

  • Phenomenex. (2023). Most Common Solvents Used in HPLC Mobile Phase and Selectivity Choices. Technical Blog. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Cited for silanol interaction mechanisms).
  • Sigma-Aldrich. (2024).[1] Product Safety and Handling: 2-Bromo-6-chloronicotinaldehyde. Safety Data Sheet. Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectrum Analysis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde: A Comparative Guide to Analytical Platforms and Solvent Systems

Introduction: The Analytical Challenge In the development of targeted therapeutics—particularly kinase inhibitors—functionalized pyridine-piperazine scaffolds are ubiquitous building blocks. 6-(4-Acetylpiperazin-1-yl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In the development of targeted therapeutics—particularly kinase inhibitors—functionalized pyridine-piperazine scaffolds are ubiquitous building blocks. 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (C₁₃H₁₇N₃O₂) serves as a critical intermediate in these synthetic pathways. However, verifying its structural purity via ¹H NMR spectroscopy presents a notorious analytical bottleneck: the restricted rotation of the N-acetylpiperazine moiety [1].

The lone pair of electrons on the piperazine nitrogen delocalizes into the adjacent acetyl carbonyl group, creating a partial double bond. This resonance establishes a high kinetic energy barrier (ΔG‡ ≈ 56–80 kJ/mol) that restricts free rotation around the amide C–N bond [2]. At room temperature (298 K), the interconversion between conformers (rotamers) occurs at a rate comparable to the NMR timescale. Consequently, the aliphatic signals of the piperazine ring appear as complex, broadened multiplets or duplicated peaks, severely complicating structural elucidation and purity assessment.

This guide objectively compares the performance of modern Analytical Platforms (Benchtop vs. High-Field NMR) and Solvent Systems (CDCl₃ vs. DMSO-d₆) to establish the optimal analytical workflow for this specific intermediate.

Mechanistic Causality: Amide Resonance and the NMR Timescale

To understand why standard NMR protocols fail for this compound, one must look at the underlying physical chemistry. The appearance of the NMR spectrum is dictated by the exchange rate of the rotamers relative to the frequency difference of their distinct chemical environments.

  • Slow/Intermediate Exchange (298 K): The thermal energy is insufficient to overcome the rotational barrier rapidly. The spectrometer detects multiple conformational states, resulting in peak broadening (loss of resolution) and signal duplication.

  • Fast Exchange (>350 K): By applying thermal energy via Variable Temperature (VT) NMR, the rotation rate exceeds the NMR timescale. The spectrometer detects a time-averaged environment, causing the broadened signals to coalesce into sharp, highly resolved multiplets [1].

AmideRotation A N-Acetylpiperazine Moiety B Amide Resonance (Partial Double Bond) A->B C Restricted C-N Rotation (High ΔG‡ Barrier) B->C D Room Temp (298 K) Slow/Intermediate Exchange C->D E High Temp (>350 K) Fast Exchange C->E F Broadened / Duplicated NMR Signals D->F G Coalesced / Sharp NMR Signals E->G

Logical flow of amide restricted rotation and its effect on NMR signal coalescence.

Comparative Analysis 1: Analytical Platforms

The miniaturization of NMR technology has introduced cryogen-free benchtop spectrometers (60–100 MHz) to process chemistry labs [3]. While these instruments excel at rapid reaction monitoring, they must be carefully compared against traditional superconducting high-field systems (400–600 MHz) when analyzing complex rotamers [4].

Table 1: Performance Comparison of NMR Platforms for 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde
ParameterBenchtop NMR (80 MHz)Routine High-Field (400 MHz)Ultra-High-Field (600 MHz)
Magnetic Field Strength 1.88 Tesla (Permanent)9.4 Tesla (Superconducting)14.1 Tesla (Superconducting)
Aldehyde Resolution (~10 ppm) Excellent (Isolated singlet)ExcellentExcellent
Pyridine Resolution (7-8 ppm) Moderate (Overlapping doublets)Excellent (Clear J-coupling)Superior (Baseline separated)
Piperazine Resolution (~3.5 ppm) Poor (Unresolved broad lump)Moderate (Broad multiplets)Good (Distinct rotamer sets)
VT-NMR Capability Limited (Usually fixed temp)Yes (Standard up to 390 K)Yes (Highly stable gradients)
Primary Use Case Reaction monitoring (Aldehyde consumption)Routine QA/QC and purity checksFull structural elucidation

Expert Insight: If the goal is simply to monitor the nucleophilic aromatic substitution (SₙAr) reaction forming this intermediate, an 80 MHz benchtop NMR is highly efficient. The aldehyde proton at ~10.1 ppm sits in a completely isolated region of the spectrum, free from solvent suppression artifacts [3]. However, for regulatory submissions or rigorous purity analysis, a 400+ MHz system is mandatory to resolve the aliphatic piperazine signals and detect trace impurities hidden beneath the rotamer broadening [4].

PlatformSelection Start Synthesize 6-(4-Acetylpiperazin-1-yl) -2-methylnicotinaldehyde Goal Analytical Goal? Start->Goal Reaction Reaction Monitoring (Aldehyde Peak ~10 ppm) Goal->Reaction Structure Full Structural Elucidation (Piperazine Multiplets) Goal->Structure Benchtop Benchtop NMR (80 MHz) Fast, In-lab, Low Res Reaction->Benchtop HighField High-Field NMR (400-600 MHz) High Res, VT-Capable Structure->HighField VT VT-NMR in DMSO-d6 at 360 K HighField->VT

Decision matrix for selecting the appropriate NMR platform based on analytical goals.

Comparative Analysis 2: Solvent Systems & VT-NMR

The choice of deuterated solvent fundamentally alters the thermodynamic stability of the rotamers. Non-polar solvents like CDCl₃ stabilize intramolecular interactions, often locking the molecule into distinct conformers at room temperature. Conversely, highly polar, hydrogen-bonding solvents like DMSO-d₆ disrupt these interactions, lowering the coalescence temperature (


) and making it the ideal solvent for VT-NMR [1].
Table 2: Solvent and Temperature Effects on ¹H NMR Chemical Shifts (400 MHz)
Proton AssignmentCDCl₃ (298 K)DMSO-d₆ (298 K)DMSO-d₆ (360 K - VT-NMR)
Aldehyde (CHO) 10.05 ppm (s, 1H)10.12 ppm (s, 1H)10.08 ppm (s, 1H)
Pyridine H-4 7.95 ppm (d, J=8.5 Hz, 1H)8.02 ppm (d, J=8.6 Hz, 1H)7.98 ppm (d, J=8.5 Hz, 1H)
Pyridine H-5 6.65 ppm (d, J=8.5 Hz, 1H)6.85 ppm (d, J=8.6 Hz, 1H)6.82 ppm (d, J=8.5 Hz, 1H)
Piperazine CH₂ (Pyridine side) 3.75 ppm (br m, 4H)3.68 ppm (br m, 4H)3.70 ppm (sharp t, 4H)
Piperazine CH₂ (Acetyl side) 3.60 ppm (br m, 4H)3.52 ppm (br m, 4H)3.55 ppm (sharp t, 4H)
Pyridine 2-CH₃ 2.75 ppm (s, 3H)2.68 ppm (s, 3H)2.65 ppm (s, 3H)
Acetyl CH₃ 2.15 ppm (s, 3H)2.08 ppm (s, 3H)2.05 ppm (s, 3H)

Note: At 360 K, the broad multiplets of the piperazine ring coalesce into sharp, easily integrable triplets, confirming the structural integrity of the aliphatic core.

Self-Validating Experimental Protocol: VT-NMR Workflow

To ensure reproducibility and prevent spectral artifacts, the following protocol utilizes a self-validating approach. The causality behind each step is designed to maintain magnetic field homogeneity during thermal expansion.

Step 1: Sample Preparation

  • Dissolve exactly 15 mg of the API intermediate in 0.6 mL of DMSO-d₆ (100% isotopic purity, sourced from sealed ampoules to prevent water contamination, which shifts the HDO peak into the aliphatic region).

  • Transfer to a high-precision 5 mm NMR tube rated for ≥600 MHz to ensure perfect concentricity during sample spinning.

Step 2: Ambient Acquisition (Baseline Validation)

  • Insert the sample into a 400 MHz or 600 MHz spectrometer.

  • Lock, tune, and shim the Z-axis.

  • Acquire a standard 1D ¹H spectrum at 298 K (ns=16, d1=2s). Validation check: Observe the characteristic broadening of the signals between 3.5–3.8 ppm.

Step 3: Controlled Thermal Equilibration

  • Increase the VT probe temperature to 360 K in 10 K increments .

  • Causality: Rapid heating induces severe thermal convection currents within the NMR tube. Convection physically moves the spins along the Z-axis during acquisition, destroying the shim profile and artificially broadening the peaks—defeating the purpose of the VT experiment. Allow 5–10 minutes of equilibration at each 10 K step.

Step 4: High-Temperature Acquisition & Re-shimming

  • Once stabilized at 360 K, re-shim the Z1 and Z2 gradients .

  • Causality: The dielectric constant and viscosity of DMSO-d₆ drop drastically at high temperatures, altering the sample's magnetic susceptibility. Failure to re-shim will result in asymmetric peak tails.

  • Acquire the 1D ¹H spectrum (ns=16, d1=2s).

Step 5: Post-Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually to ensure accurate integration of the newly coalesced piperazine triplets.

References

  • "Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling." ResearchGate. Available at:[Link]

  • "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." ResearchGate. Available at:[Link]

  • "Benchtop NMR Breaks New Ground." Technology Networks. Available at:[Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments. Available at:[Link]

Comparative

High-Resolution LC-MS/MS Fragmentation Patterns of Acetylpiperazine Pyridine Derivatives: A Comparative Guide (CID vs. EAD)

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating complex heterocyclic pharmacophores. Acetylpiperazine and pyridine moieties are ubiquitous in modern drug discovery, part...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating complex heterocyclic pharmacophores. Acetylpiperazine and pyridine moieties are ubiquitous in modern drug discovery, particularly in targeted therapies such as tyrosine kinase inhibitors (). While traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and structural characterization, the choice of fragmentation technique dictates the depth of structural insight.

This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) against the emerging Electron-Activated Dissociation (EAD) for the structural elucidation of acetylpiperazine pyridine derivatives. By understanding the causality behind these gas-phase fragmentation mechanisms, researchers can overcome the limitations of ambiguous spectral data and build highly trustworthy analytical workflows.

The Physics of Fragmentation: Causality & Mechanism

To optimize an LC-MS/MS method, one must understand the physics governing ion dissociation. The structural stability of piperazine and pyridine rings presents a unique challenge that cannot always be solved by simply increasing collision energy.

  • Collision-Induced Dissociation (CID): CID relies on vibrational excitation through collisions with a neutral gas (e.g., Nitrogen or Argon). The energy is slowly redistributed throughout the molecule, leading to the cleavage of the weakest bonds. For acetylpiperazine pyridine derivatives, CID typically results in exocyclic C-N bond cleavage (loss of the intact piperazine ring) or amide bond cleavage (loss of the acetyl group) (). Because the vibrational energy is insufficient to break the highly stable aromatic or saturated ring systems, CID spectra often lack the deep structural information required to pinpoint the exact location of metabolic modifications (e.g., distinguishing oxidation on the piperazine versus the pyridine ring).

  • Electron-Activated Dissociation (EAD): EAD involves the capture of low-energy electrons by the precursor ion, generating a radical intermediate. This radical-driven fragmentation is non-ergodic; it cleaves bonds rapidly before the energy has time to redistribute across the molecule. Consequently, EAD can shatter the highly stable piperazine and pyridine rings, generating unique cross-ring fragments (). This is critical for differentiating isomeric metabolites and confirming the exact site of biotransformation.

Fragmentation Precursor Acetylpiperazine Pyridine Precursor Ion[M+H]+ CID CID Pathway (Vibrational Excitation) Precursor->CID EAD EAD Pathway (Radical-Driven) Precursor->EAD FragCID1 Loss of Intact Piperazine (Exocyclic C-N Cleavage) CID->FragCID1 FragCID2 Amide Bond Cleavage (Loss of Acetyl Group) CID->FragCID2 FragEAD1 Piperazine Ring Cleavage (Cross-Ring Fragments) EAD->FragEAD1 FragEAD2 Pyridine Ring Cleavage (Deep Structural Insight) EAD->FragEAD2

Mechanistic divergence of acetylpiperazine pyridine fragmentation under CID vs. EAD.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of CID versus EAD for a representative acetylpiperazine pyridine derivative analyzed on a high-resolution platform (e.g., SCIEX ZenoTOF 7600).

Analytical MetricCollision-Induced Dissociation (CID)Electron-Activated Dissociation (EAD)
Primary Cleavage Sites Amide bonds, Exocyclic C-N bondsHeterocyclic rings, C-C bonds
Piperazine Ring Fragments Rare (Intact loss is dominant)Abundant (Cross-ring cleavages)
Pyridine Ring Fragments None to RareAbundant
Unique Informative Fragments ~5 - 8>20
Mass Accuracy (Error) < 5 ppm< 5 ppm
Isomer Differentiation Poor (Often yields identical spectra)Excellent (Site-specific localization)
Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be a self-validating system. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and utilizing alternating acquisition modes. The SIL-IS acts as an internal diagnostic tool: any deviation in its expected retention time or mass accuracy instantly flags matrix effects or instrument drift, validating the integrity of the entire run.

Step 1: Sample Preparation & Self-Validation Spiking

  • Extract the acetylpiperazine pyridine derivative from the biological matrix (e.g., plasma or urine) using Solid-Phase Extraction (SPE).

  • Self-Validation Step: Spike the sample with a known concentration of a

    
    /
    
    
    
    -labeled analog of the target analyte prior to extraction.

Step 2: UHPLC Separation

  • Inject 2-5 µL of the prepared sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

Step 3: High-Resolution MS/MS Acquisition

  • Operate the High-Resolution Mass Spectrometer in positive electrospray ionization (ESI+) mode.

  • Configure the acquisition method to alternate between CID and EAD scans (e.g., Zeno CID MRM

    
     and Zeno EAD MRM
    
    
    
    ) for the same precursor ion.
  • Maintain a mass resolution of >30,000 to ensure <5 ppm mass error for all generated fragments.

Step 4: Data Processing & Elucidation

  • Extract the MS/MS spectra for the precursor ion (

    
    ).
    
  • Map the CID fragments to confirm the molecular backbone (e.g., loss of the acetyl group, loss of the intact piperazine).

  • Map the EAD fragments to elucidate the internal ring structures and localize any metabolic modifications.

Workflow SamplePrep Sample Prep + SIL-IS Spiking LC UHPLC Separation SamplePrep->LC MS High-Resolution MS (ESI+) LC->MS Acquisition Alternating Scans (CID & EAD) MS->Acquisition DataAnalysis Structural Elucidation Acquisition->DataAnalysis

Self-validating LC-MS/MS workflow integrating SIL-IS and alternating CID/EAD acquisition.

Conclusion

For the structural elucidation of acetylpiperazine pyridine derivatives, relying solely on CID often leaves critical blind spots due to the inherent stability of the heterocyclic rings. By integrating EAD into the LC-MS/MS workflow, analytical scientists can leverage radical-driven fragmentation to shatter these rings, yielding a wealth of unique, structurally informative fragments. When coupled with a self-validating protocol utilizing SIL-IS, this dual-fragmentation approach provides unparalleled trustworthiness and accuracy in modern drug metabolism and pharmacokinetic (DMPK) studies.

References
  • Comprehensive structural analysis of small molecules with heterocyclic rings. SCIEX Technical Note. Retrieved from: [Link]

  • Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry. Chemistry Central Journal (PMC). Retrieved from:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. xml-journal.net. Retrieved from:[Link]

Validation

Comparison of reactivity: 2-methyl vs 2-H nicotinaldehyde derivatives

This guide provides an in-depth technical comparison of 2-Methylnicotinaldehyde versus the unsubstituted Nicotinaldehyde (2-H) .[1][2] It is designed for researchers requiring precise control over reactivity in heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methylnicotinaldehyde versus the unsubstituted Nicotinaldehyde (2-H) .[1][2] It is designed for researchers requiring precise control over reactivity in heterocyclic synthesis and drug design.[1][2]

Executive Summary: The Divergence of Reactivity

While both compounds share the core pyridine-3-carboxaldehyde scaffold, the presence of the 2-methyl group creates a fundamental bifurcation in reactivity:

  • Nicotinaldehyde (2-H) acts primarily as a pure electrophile .[1][2] Its reactivity is dominated by the electron-deficient pyridine ring enhancing the susceptibility of the aldehyde carbonyl to nucleophilic attack.

  • 2-Methylnicotinaldehyde acts as a dual-modal synthon .[1][2] It retains electrophilicity at the carbonyl (albeit attenuated) but gains nucleophilic potential at the methyl group due to vinylogous acidity. This allows for "active methyl" chemistry unavailable to the 2-H analog.[1][2]

Electronic & Steric Profiling

The following table summarizes the physicochemical differences that drive their divergent behaviors.

FeatureNicotinaldehyde (2-H) 2-Methylnicotinaldehyde Impact on Reactivity
Steric Environment Unobstructed (Open)Hindered (Ortho-blocked) The 2-Me group imposes significant steric bulk, retarding nucleophilic attack at the carbonyl carbon (

transition).[1]
Electronic Effect Electron-withdrawing ring (-I, -M)Weakly Electron-donating Methyl (+I)The methyl group slightly reduces the partial positive charge (

) on the carbonyl, making it a weaker electrophile.
C-H Acidity Ring protons only (pKa > 40)Benzylic-like Methyl (pKa ~25-28) The 2-Me protons are acidified by the adjacent ring nitrogen and the electron-withdrawing aldehyde (vinylogous activation).[1]
Primary Utility Imine formation, Knoevenagel acceptorHeterocycle annulation, Condensation donor2-H is preferred for simple functionalization; 2-Me is essential for building fused ring systems (e.g., naphthyridines).
Mechanistic Pathways & Reactivity Analysis[1][2]
3.1. Nucleophilic Addition at Carbonyl (Imine/Acetal Formation) [1][2]
  • Nicotinaldehyde (2-H): Reacts rapidly.[1][2][3] The electron-deficient pyridine ring pulls density from the carbonyl, making it highly susceptible to amines and alcohols.

  • 2-Methylnicotinaldehyde: Reacts slowly.[1][2] The ortho-methyl group creates a "picket fence" effect.[1][2] The trajectory of the incoming nucleophile (Burgi-Dunitz angle ~107°) is partially blocked. Additionally, the inductive donation (+I) from the methyl group stabilizes the carbonyl, raising the activation energy for attack.

Experimental Insight: In Schiff base formation with bulky anilines, the 2-H derivative reaches equilibrium within minutes, whereas the 2-Me derivative often requires elevated temperatures or acid catalysis to achieve comparable conversion.

3.2. The "Active Methyl" Advantage (Unique to 2-Me)

The defining feature of 2-methylnicotinaldehyde is the acidity of the methyl protons. The resulting carbanion is stabilized by resonance with the ring nitrogen and the C-3 carbonyl.

  • Reaction: Aldol-type or Knoevenagel-type condensations at the methyl group.[1][2]

  • Application: Synthesis of styrylpyridines or fused naphthyridines.[1][2]

ReactivityComparison Substrate Substrate Core (Pyridine-3-CHO) H_Deriv 2-H Derivative (Nicotinaldehyde) Substrate->H_Deriv Me_Deriv 2-Methyl Derivative Substrate->Me_Deriv Path_A Path A: Carbonyl Attack (Fast) H_Deriv->Path_A Nucleophile (R-NH2) Path_B Path B: Carbonyl Attack (Slow/Hindered) Me_Deriv->Path_B Nucleophile (R-NH2) Path_C Path C: Methyl Deprotonation (Vinylogous Enolate) Me_Deriv->Path_C Base (OH-/OR-) Prod_Imine Imine/Acetal Product Path_A->Prod_Imine Path_B->Prod_Imine Low Yield Prod_Styryl Styryl/Fused Heterocycle Path_C->Prod_Styryl Electrophile (Ar-CHO)

Figure 1: Divergent reactivity pathways.[1] Note that Path C is exclusive to the 2-Methyl derivative.

Experimental Protocols
Protocol A: Selective Imine Formation (Favors 2-H)

Use this protocol to verify the electrophilic superiority of the 2-H derivative.

Materials:

  • Aldehyde (1.0 eq): Nicotinaldehyde OR 2-Methylnicotinaldehyde[1][4]

  • Amine (1.0 eq): 4-Methoxybenzylamine (PMB-NH2)[1]

  • Solvent: Methanol (anhydrous)

  • Drying Agent: MgSO4 (anhydrous)

Methodology:

  • Dissolve 1.0 mmol of the aldehyde in 5 mL anhydrous methanol.

  • Add 1.0 mmol of amine dropwise at 0°C.

  • Add 200 mg of anhydrous MgSO4 to sequester water (driving equilibrium).[1][2]

  • Stir at room temperature.

  • Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hex) or 1H NMR every 15 minutes.

    • Observation: The 2-H derivative typically shows >90% conversion within 30 mins.[1][2] The 2-Me derivative often shows <50% conversion at 1 hour due to steric hindrance.[1][2]

Protocol B: Friedländer-Type Annulation (Requires 2-Me)

This protocol demonstrates the "Active Methyl" pathway to synthesize 1,6-naphthyridines, impossible with the 2-H analog.

Reaction: Condensation of 2-methylnicotinaldehyde with 2-aminopyridine.[1][2]

Materials:

  • Substrate: 2-Methylnicotinaldehyde (1.0 mmol)[1]

  • Reagent: 2-Aminopyridine (1.0 mmol)[1]

  • Catalyst: Piperidine (0.1 mmol) or KOH (0.1 mmol)

  • Solvent: Ethanol (reflux)[5]

Methodology:

  • Mix 2-methylnicotinaldehyde and 2-aminopyridine in 5 mL ethanol.

  • Add catalytic base (piperidine).[1][2]

  • Reflux for 4–6 hours.

  • Mechanism:

    • Step 1: Base deprotonates the 2-methyl group (active nucleophile).[1]

    • Step 2: Attack on the 2-aminopyridine (or conversely, amine attack on aldehyde followed by methyl condensation). Note: The classic Friedländer usually employs an o-amino aldehyde.[1][2][6] Here, we use the 2-methyl group to close the ring against an external amine/carbonyl.

  • Workup: Cool to precipitate the product. Filter and wash with cold ethanol.[1][2]

Synthesis Case Study: 1,8-Naphthyridine Scaffolds

The most critical application difference lies in the synthesis of naphthyridine drugs.

  • Route 1 (Using 2-H equivalent): Requires 2-aminonicotinaldehyde .[1][2] The amine is the nucleophile; the aldehyde is the electrophile. Reacts with ketones.[1][2][5][7][8][9][10][11][12]

  • Route 2 (Using 2-Methyl): Requires 2-methylnicotinaldehyde + an o-amino carbonyl.[1][2] Here, the aldehyde is the electrophile, but the methyl group can serve as the secondary nucleophile to close the ring.

Data Comparison (Yields in Heterocycle Synthesis):

Reaction TypeSubstrateCo-ReactantYieldNotes
Imine Formation NicotinaldehydeAniline92% Fast, room temp.[1][2]
Imine Formation 2-Me-NicotinaldehydeAniline65% Slow, requires heat/acid.[1][2]
Aldol Condensation NicotinaldehydeAcetophenone85% Reacts at aldehyde C=O.[1][2]
Aldol Condensation 2-Me-NicotinaldehydeBenzaldehyde78% Reacts at 2-Methyl group (Styryl formation).[1][2]
References
  • Chemical Properties of Pyridine Derivatives

    • Sigma-Aldrich Product Data: 2-Methylpyridine-3-carboxaldehyde.[1][2]

  • Friedländer Synthesis Mechanisms

    • Marco-Contelles, J., et al.[8] "The Friedländer Reaction: Synthetic and Pharmacological Perspectives."[2][5][12] Chemical Reviews, 2009.[2]

  • Reactivity of Pyridine Carboxaldehydes

    • BenchChem Application Notes: Friedländer Synthesis of Naphthyridine Deriv
  • Steric Effects in Pyridine Aldehydes

    • ChemRxiv: Effect of Pyridinecarboxaldehyde Functionalis

Sources

Comparative

Validating C13H17N3O2 Intermediates: A Comparative Guide to FTIR Protocols

Topic: Validating Structure of C13H17N3O2 Intermediates via FTIR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The chemical formul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of C13H17N3O2 Intermediates via FTIR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chemical formula C13H17N3O2 represents a critical class of pharmaceutical intermediates, often manifesting as functionalized ureas, amino-amides, or indole derivatives used in kinase inhibitor and alkaloid synthesis. In drug development, the structural integrity of these intermediates is paramount; however, their tendency to form regioisomers (e.g., positional isomers on the aromatic ring) and polymorphs presents a significant analytical challenge.

While NMR and Mass Spectrometry (MS) are standard for structural elucidation, they often fail to detect solid-state anomalies or require destructive sample preparation. This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against these alternatives, demonstrating why ATR-FTIR is the superior method for rapid, non-destructive validation of the C13H17N3O2 amide/urea backbone in a process environment.

Part 1: The Analytical Challenge

The C13H17N3O2 molecule typically contains three nitrogen atoms and two oxygen atoms, implying the presence of Amide (-CONH-) , Urea (-NHCONH-) , or Nitro/Amine functionalities.

The primary failure modes in synthesizing this intermediate include:

  • Isomeric Impurity: Formation of ortho-substituted byproducts instead of the target para-isomer, which have identical mass (MW 247.29 g/mol ) but distinct hydrogen-bonding networks.

  • Polymorphism: The intermediate may crystallize in a thermodynamically unstable form, affecting downstream solubility.

  • Incomplete Coupling: Residual amine precursors masking as the product in low-resolution analysis.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

The following table contrasts FTIR with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) specifically for validating C13H17N3O2 intermediates.

Table 1: Comparative Performance Matrix

FeatureATR-FTIR (Recommended) HPLC-MS 1H-NMR
Primary Detection Functional Groups (Amide I/II, N-H)Molecular Mass / FragmentationProton Environment
Isomer Discrimination High (Distinct fingerprint region)Low (Identical m/z for isomers)High (Distinct chemical shifts)
Solid-State Sensitivity Excellent (Detects polymorphs)N/A (Sample dissolved)N/A (Sample dissolved)
Sample Prep Time < 1 Minute (No solvent)15-30 Minutes (Dilution/Filtering)15-45 Minutes (Deuterated solvent)
Throughput High (At-line capable)MediumLow
Cost Per Sample < $0.50$10 - $50$50+

Why FTIR Wins for Routine Validation: While NMR provides the definitive backbone structure, it is too slow for real-time process monitoring. HPLC-MS struggles to differentiate regioisomers (e.g., N-methyl vs O-methyl isomers) without complex chromatography. ATR-FTIR offers a "fingerprint" verification that simultaneously confirms chemical structure and solid-state form, making it the only self-validating system for rapid Go/No-Go decisions [1, 2].

Part 3: Detailed Protocol – ATR-FTIR Validation System

Objective: To validate the presence of the Amide/Urea linkage and absence of precursor amines in C13H17N3O2 batches.

1. Instrumentation & Configuration
  • Spectrometer: FTIR with deuterated triglycine sulfate (DTGS) detector.

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance). Diamond is required due to the potential hardness of crystalline intermediates.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (balance between speed and Signal-to-Noise ratio).

2. Sample Preparation (The "Zero-Prep" Workflow)
  • Step A: Ensure the ATR crystal is clean. Run a background scan (air) to remove atmospheric CO2 and H2O lines.

  • Step B: Place approximately 5–10 mg of the solid C13H17N3O2 intermediate onto the center of the crystal.

  • Step C: Apply consistent pressure using the anvil (target 80–100 lbs force). Critical: Inconsistent pressure leads to variable peak intensities, affecting quantitative analysis [3].

3. Data Acquisition & Processing[1]
  • Normalization: Apply "Min-Max Normalization" to the Amide I band (approx. 1650 cm⁻¹) to account for contact area variations.

  • Baseline Correction: Use a 2-point baseline correction if scattering is observed (sloping baseline).

Part 4: Spectral Interpretation (The Fingerprint)

For a C13H17N3O2 intermediate containing an amide or urea backbone, the following bands constitute the "Pass" criteria. Absence or shifting of these bands indicates a "Fail."

Table 2: Critical Spectral Bands for C13H17N3O2

Frequency (cm⁻¹)AssignmentDiagnostic Criteria
3300 – 3450 N-H Stretching Doublet often indicates primary amine (impurity). Singlet indicates secondary amide/urea (Target).
1640 – 1690 Amide I (C=O Stretch) The "Heartbeat" of the molecule. Sharp peak required. Broadening suggests wet sample or amorphous form.
1530 – 1570 Amide II (N-H Bend) Confirms the amide linkage. Absence suggests hydrolysis to acid/amine.
1200 – 1275 C-O / C-N Stretch Specific to the ether or amine linkage in the C13 backbone.
700 – 900 OOP Bending (Ar-H) Critical for Isomers: Pattern changes based on ortho, meta, para substitution.

Case Study: Distinguishing Isomers In a study of urea derivatives similar to C13H17N3O2, the Amide II band shifted by ~15 cm⁻¹ between the para-isomer (Target) and the ortho-isomer (Impurity) due to steric hindrance disrupting hydrogen bonding. FTIR detected this shift where MS showed identical mass [4].

Part 5: Validation Workflow (Decision Logic)

The following diagram illustrates the self-validating logic flow for processing C13H17N3O2 batches.

QC_Workflow Start Crude Intermediate (C13H17N3O2) ATR Acquire ATR-FTIR Spectrum Start->ATR Check_NH Check 3300-3400 cm⁻¹ (N-H Region) ATR->Check_NH Check_CO Check 1650 cm⁻¹ (Amide I) Check_NH->Check_CO Singlet (Target) Fail_Impurity FAIL: Recrystallize (Isomer/Impurity) Check_NH->Fail_Impurity Doublet (Amine) Compare Fingerprint Match (700-1500 cm⁻¹) Check_CO->Compare Sharp Peak Fail_Wet FAIL: Dry Sample (OH Broadening) Check_CO->Fail_Wet Broad/Shifted Pass PASS: Release to Next Step Compare->Pass >98% Correlation Compare->Fail_Impurity <98% Correlation

Figure 1: Logic flow for the structural validation of C13H17N3O2 intermediates. Green paths indicate successful validation; red paths indicate specific failure modes.

References
  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • Mettler Toledo. (2020). ATR-FTIR Spectroscopy Basics: ATR vs Transmission. Retrieved from [Link]

  • Shimadzu Corporation. Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables: Amides and Ureas. Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: Urea and Amide Derivatives. Retrieved from [Link]

Sources

Validation

Biological activity comparison of acetyl vs methyl piperazine pyridines

Biological Activity Comparison: N-Acetyl vs. N-Methyl Piperazine Pyridines Executive Summary In medicinal chemistry, the piperazine-pyridine scaffold is a privileged structure found in numerous kinase inhibitors, GPCR li...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: N-Acetyl vs. N-Methyl Piperazine Pyridines

Executive Summary

In medicinal chemistry, the piperazine-pyridine scaffold is a privileged structure found in numerous kinase inhibitors, GPCR ligands, and antimicrobials. A critical optimization step often involves substituting the distal piperazine nitrogen (


). The choice between an N-acetyl  (amide) and N-methyl  (tertiary amine) group represents a fundamental "molecular switch" that drastically alters physicochemical properties, metabolic fate, and target engagement.

This guide objectively compares these two motifs, synthesizing data from structure-activity relationship (SAR) studies and metabolic profiling.

FeatureN-Methyl Piperazine N-Acetyl Piperazine
Electronic State (pH 7.4) Cationic (Protonated, pKa ~9.0)Neutral (Amide, Planar)
Solubility High (Salt formation possible)Moderate (H-bond acceptor only)
Metabolic Liability Oxidative: N-demethylation (CYP450)Hydrolytic: Amide hydrolysis (Slow)
hERG Risk Moderate to High (Cationic center)Low (Neutral)
Permeability Moderate (Polarized by charge)High (Lipophilic/Neutral balance)

Physicochemical & Mechanistic Divergence

The substitution at the


 position dictates the electronic environment of the entire piperazine ring.
The Basicity Switch
  • N-Methyl: The

    
     nitrogen retains its basicity. At physiological pH, it exists largely as a cation. This is advantageous for forming ionic bonds with aspartate/glutamate residues in binding pockets (e.g., the "sugar pocket" of kinases) but increases the risk of hERG channel inhibition, a common cardiotoxicity marker.
    
  • N-Acetyl: Acetylation converts the amine into an amide. The lone pair on the nitrogen is delocalized into the carbonyl, rendering the nitrogen non-basic and planar (

    
     character). This eliminates the positive charge, often improving passive membrane permeability but losing potential ionic interactions.
    
Conformational Rigidification
  • N-Methyl: The piperazine ring retains a flexible chair conformation.

  • N-Acetyl: The amide bond possesses partial double-bond character, restricting rotation and enforcing a planar geometry at the

    
     center. This can freeze the molecule into a bioactive conformation (reducing entropy penalty upon binding) or sterically clash with the target if the pocket is tight.
    

Metabolic Stability & Pharmacokinetics[1][2]

The metabolic fate of these two derivatives is distinct, involving different enzyme systems.[1]

N-Methyl: The Oxidative Pathway

N-methyl piperazines are classic substrates for Cytochrome P450 (CYP450) enzymes. The primary metabolic route is N-demethylation , typically mediated by CYP3A4 or CYP2D6.

  • Mechanism:[2][3][4][5][6] Hydroxylation of the methyl group

    
     Carbinolamine intermediate 
    
    
    
    Loss of formaldehyde
    
    
    Free piperazine.
  • Consequence: The resulting free piperazine is often less active and can be subsequently N-acetylated by N-acetyltransferases (NATs), leading to complex clearance kinetics.

N-Acetyl: The Phase II Endpoint

N-acetyl piperazines are often the end products of metabolism.

  • Mechanism:[2][3][4][5][6] They are generally resistant to oxidative metabolism. While amidases can theoretically hydrolyze the acetyl group, this reaction is slow in vivo compared to oxidative clearance.

  • Consequence: N-acetyl analogs often exhibit longer half-lives (

    
    ) if they are not excreted renally. However, if the acetyl group is metabolically installed in vivo (from a free piperazine precursor via NAT2), it can lead to polymorphic variability between "fast" and "slow" acetylator patient populations.
    
Visualization: Metabolic Divergence

MetabolicPathways N_Methyl N-Methyl Piperazine (Substrate) Intermediate Carbinolamine Intermediate N_Methyl->Intermediate CYP450 (Oxidation) Free_Pip Free Piperazine (NH) Intermediate->Free_Pip -HCHO N_Acetyl N-Acetyl Piperazine (Metabolite/Analog) Free_Pip->N_Acetyl NAT2 (Phase II Conjugation) Excretion Renal Excretion Free_Pip->Excretion N_Acetyl->Excretion High Stability

Figure 1: Metabolic pathways distinguishing the oxidative demethylation of N-methyl analogs versus the stability/conjugation of N-acetyl analogs.

Case Studies & Data Comparison

Case Study A: ERAP1 Inhibitors (Potency)

In a study developing inhibitors for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), researchers compared N-acetyl and N-methyl substitutions on a piperazine-pyridine core.[3]

  • Compound 2 (N-Acetyl): High potency (

    
    ). The carbonyl oxygen acted as a critical H-bond acceptor with the active site.
    
  • Compound 50 (N-Methyl): Retained activity but showed different selectivity profiles.

  • Compound 21 (N-Phenyl): Complete loss of activity (

    
    ).
    
  • Insight: The N-acetyl group was not just a cap; it actively participated in binding via its carbonyl group, whereas the N-methyl group relied on hydrophobic/ionic interactions.

Case Study B: UK-469,413 (Metabolic Liability)

A pyrazolo-pyrimidine-pyridine kinase inhibitor series highlighted the metabolic risk of the piperazine ring.

  • Observation: The lead compound with a free piperazine was rapidly cleared in rats.[2]

  • Analysis: It was identified as a substrate for NAT2 , converting it to the N-acetyl metabolite in vivo.[2]

  • Solution: Methylation of the piperazine prevented NAT2 conjugation. However, the N-methyl analog then became a substrate for CYP-mediated demethylation. The final clinical candidate required steric bulk (isopropyl) to block both pathways.

Experimental Protocols

To validate the choice between Acetyl and Methyl, the following assays are standard.

Synthesis of Derivatives
  • N-Methylation (Reductive Amination):

    • Dissolve Free Piperazine precursor (1 eq) in DCM/MeOH (1:1).

    • Add Formaldehyde (37% aq., 5 eq) and stir for 30 min.

    • Add

      
       (3 eq) at 0°C. Stir 12h at RT.
      
    • Note: Avoids over-alkylation seen with Methyl Iodide.

  • N-Acetylation:

    • Dissolve Free Piperazine precursor (1 eq) in DCM with

      
       (2 eq).
      
    • Add Acetyl Chloride (1.1 eq) or Acetic Anhydride dropwise at 0°C.

    • Quench with

      
       after 1h.
      
Metabolic Stability Assay (Microsomal)

This protocol determines if the N-Methyl group is a liability (demethylation) or if the N-Acetyl group is stable.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds (1

    
     final conc).
    

Workflow:

  • Pre-incubation: Mix Microsomes + Buffer + Test Compound at 37°C for 5 min.

  • Initiation: Add NADPH to start reaction.

  • Sampling: Aliquot at 0, 15, 30, 60 min into ice-cold Acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Interpretation:

  • Rapid Loss of Parent: Indicates metabolic instability.

  • Appearance of M-14 peak: Indicates N-demethylation (Loss of

    
    ).
    
  • Appearance of M+42 peak (in cytosol assays): Indicates N-acetylation of a free amine.

Decision Logic for Drug Design

When should you choose Acetyl vs. Methyl?

DecisionTree Start Piperazine-Pyridine Optimization Q1 Is the target pocket acidic or solvent-exposed? Start->Q1 Branch_Methyl Choose N-METHYL Q1->Branch_Methyl Yes (Needs Salt Bridge) Q2 Is hERG toxicity a concern? Q1->Q2 No (Hydrophobic/Tight) Branch_Acetyl Choose N-ACETYL Q2->Branch_Acetyl Yes (Neutralize Charge) Q3 Is H-bond acceptor needed? Q2->Q3 No Q3->Branch_Methyl No (Solubility Focus) Q3->Branch_Acetyl Yes (Carbonyl Interaction)

Figure 2: Decision tree for selecting


-substituents based on structural and safety requirements.

References

  • Metabolic Liability of Piperazines: Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. (2008).[7][8] PubMed.[1][4][9] Link

  • ERAP1 Inhibitor SAR: Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. (2019).[10][3] J. Med. Chem. Link

  • Piperazine Scaffold Review: Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025).[5][9][11][12] BenchChem/PubMed. Link

  • Antimycobacterial SAR: Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-triazines. (2011).[5] Chem. Soc. Link

  • General Medicinal Chemistry:The Practice of Medicinal Chemistry: Bioisosteres and Physicochemical Properties. Elsevier.

Sources

Comparative

Reference Standards for Piperazine-Substituted Nicotinic Acid Derivatives: A Technical Comparison &amp; Selection Guide

Topic: Reference Standards for Piperazine-Substituted Nicotinic Acid Derivatives Content Type: Technical Comparison & Selection Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Piperazine-Substituted Nicotinic Acid Derivatives Content Type: Technical Comparison & Selection Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

In the development of neuroactive ligands and anti-inflammatory agents, piperazine-substituted nicotinic acid derivatives (e.g., Niaprazine, Nicorandil analogs) represent a challenging chemical space. These compounds combine a pyridine ring (prone to N-oxidation) with a basic piperazine moiety (prone to carbamate formation and bis-alkylation).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals . It demonstrates—through experimental protocols and stability data—why the selection of the correct standard grade is the single most critical variable in validating HPLC/LC-MS methods for this class of compounds.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate standard is a balance of cost, regulatory requirement, and "fitness for purpose." The table below compares the three primary tiers of standards available for nicotinoyl-piperazine derivatives.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (Secondary) Tier 3: Research Chemical / Reagent Grade
Primary Use Method Validation (ICH Q2), instrument calibration, dispute resolution.Routine QC, batch release testing (after qualification against CRM).Early-stage discovery, synthesis starting material.[1]
Purity & Assay >99.0% (Mass Balance). Certified value with uncertainty (e.g., 99.4% ± 0.3%).>98% . Typically "Area %" by HPLC, not absolute mass balance.>95% . Variable. May contain significant solvent/salt residues.
Traceability SI-Traceable (NIST/BIPM). ISO 17034 accredited.Traceable to the internal manufacturer’s primary standard.None.
Characterization 1H/13C NMR, MS, IR, HPLC, Water (KF) , Residual Solvents (GC) , ROI.HPLC, MS, NMR (Identity only).HPLC or NMR snapshot.
Critical Defect None. Expensive and limited availability for novel derivatives.May lack data on counter-ion stoichiometry (e.g., HCl vs. 2HCl).High risk of piperazine bis-alkylation impurities and N-oxides .
The "Hidden" Error: Counter-ion Stoichiometry

Piperazine derivatives often form poly-salts (e.g., mono-, di-, or tri-hydrochlorides). A Tier 3 "Research Chemical" labeled as "Niaprazine HCl" may actually be a mixture of mono- and di-HCl salts.

  • Impact: If you assume it is a mono-salt (MW ~392) but it is actually a di-salt (MW ~429), your potency calculation will be biased by ~9.4% , causing a massive failure in assay accuracy. CRMs explicitly quantify the counter-ion content.

Part 2: Technical Deep Dive – Impurity Profiling & Stability

To understand why high-grade standards are necessary, one must understand the degradation and synthetic byproducts specific to this chemical class.

1. The Bis-Alkylation Trap

During synthesis, the piperazine ring has two nucleophilic nitrogens. Without strict protection strategies (e.g., Boc-protection), the nicotinoyl chloride can react with both ends, forming a Bis-nicotinoyl piperazine impurity.

  • Chromatographic Behavior: This impurity is highly lipophilic and often elutes late in RP-HPLC, potentially co-eluting with dimers or acting as a "ghost peak" in subsequent runs.

2. N-Oxidation & Photostability

The pyridine ring in nicotinic acid is susceptible to N-oxidation, especially in solution under light.

  • Observation: A "pure" standard left on the benchtop in clear glass for 48 hours can develop a 0.5–2% N-oxide impurity peak.

  • Protocol: Standards must be stored in amber vials under Argon at -20°C.

3. Diagram: Synthesis & Impurity Genesis

The following diagram illustrates the chemical pathways leading to the target analyte and its critical impurities.

G cluster_0 Critical Quality Attributes (CQA) Start Nicotinoyl Chloride + Piperazine Core Target Target Analyte (Mono-amide) Start->Target Controlled Acylation Impurity1 Impurity A: Bis-nicotinoyl piperazine (Over-reaction) Start->Impurity1 Excess Acyl Chloride Impurity2 Impurity B: Pyridine N-Oxide (Oxidative Degradation) Target->Impurity2 Light/O2 Exposure Impurity3 Impurity C: Hydrolysis Product (Nicotinic Acid) Target->Impurity3 Acid/Base Hydrolysis

Caption: Chemical genesis of piperazine-nicotinamide targets and their primary impurities. Reference standards must resolve the Target from Impurity A (synthesis byproduct) and Impurity B (degradation product).

Part 3: Experimental Protocol – Performance Evaluation

This protocol validates the performance of a reference standard by assessing Linearity and System Suitability for a representative compound (e.g., Niaprazine).[2]

Objective

To demonstrate the impact of standard purity on the calibration curve slope and assay accuracy.

Materials
  • System: HPLC with PDA Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Hypersil Gold, 150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 5.0).

    • B: Acetonitrile.[3]

    • Gradient: 10% B to 60% B over 15 min.

  • Wavelength: 260 nm (Nicotinamide λmax) and 210 nm (Piperazine tail).

Step-by-Step Workflow
  • Standard Preparation (The Variable):

    • Solution A (CRM): Weigh 10.0 mg of Certified Reference Standard (99.8% purity). Dissolve in 10.0 mL MeOH.

    • Solution B (Reagent): Weigh 10.0 mg of Reagent Grade Chemical (claimed 95%). Dissolve in 10.0 mL MeOH.

  • System Suitability Testing:

    • Inject Solution A (diluted to 50 µg/mL) 6 times.

    • Acceptance Criteria: RSD of Area < 1.0%; Tailing Factor < 1.5.

  • Linearity Assessment:

    • Prepare 5 levels (10% to 150% of target concentration) for both Solution A and B.

    • Plot Area vs. Concentration.

  • Accuracy Challenge:

    • Use Solution A to quantify a "blind" QC sample.

    • Use Solution B to quantify the same QC sample.

Expected Results (Data Comparison)
ParameterResult using CRM (Sol A) Result using Reagent Grade (Sol B) Interpretation
Linearity (R²) 0.99980.9950Reagent grade impurities (e.g., dimers) may have different response factors, skewing the curve at high concentrations.
Response Factor (Slope) 12500 Area/µg11800 Area/µg5.6% Error. The Reagent grade contains 5% "dead mass" (salt/water) that does not absorb at 260nm, leading to underestimation of potency in samples.
LOD (S/N = 3) 0.05 µg/mL0.20 µg/mLImpurities in the lower-grade standard raise the baseline noise, reducing sensitivity.
Diagram: Analytical Method Validation Workflow

Validation Step1 Standard Selection (CRM vs. Reagent) Step2 Stock Solution Prep (Correct for Purity/Salt/Water) Step1->Step2 Step3 System Suitability (RSD < 1.0%, Tailing < 1.5) Step2->Step3 Decision Pass Suitability? Step3->Decision Step4 Linearity & Range (5 Concentrations) Decision->Step4 Yes Fail Investigate: Column/Mobile Phase/Std Stability Decision->Fail No Step5 Accuracy/Recovery (Spike Recovery 98-102%) Step4->Step5

Caption: Workflow for validating an HPLC method. Step 2 (Correction for Purity) is where Reagent Grade standards often fail due to lack of Water/Solvent content data.

Part 4: Recommendations for Researchers
  • For IND/NDA Filings: You must use a CRM or a fully characterized Secondary Standard (Tier 1 or 2). The Certificate of Analysis (CoA) must list Water Content (Karl Fischer) and Residual Solvents , as these often account for 2-10% of the mass in hygroscopic piperazine salts.

  • For Stability Studies: Do not use Reagent Grade. The impurities present (e.g., transition metals) can catalyze degradation, producing false stability data for your drug candidate.

  • Storage: Store all piperazine-nicotinamide standards as solid salts (HCl/Maleate) rather than free bases to prevent carbonation (reaction with atmospheric CO2).

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Pharmacopoeia (Ph. Eur.). Nicotinamide Monograph 0047.[4] (Demonstrates impurity profile expectations for nicotinic acid derivatives). Link

  • PubChem. Niaprazine (Compound Summary). National Library of Medicine. (Representative structure and physical properties). Link

  • BenchChem. HPLC Method Development for Piperazine Derivatives. (General protocols for separation of piperazine amides). Link

  • Journal of Pharmaceutical and Biomedical Analysis. Stability indicating HPLC method for the determination of piperazine derivatives. (Source of degradation pathway insights). Link

Sources

Validation

Analytical Superiority in QA/QC: Evaluating CHNS Elemental Analyzers for the Validation of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde

In modern drug discovery, the precise validation of pharmaceutical building blocks is a non-negotiable quality control (QC) step. 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (Empirical Formula: C₁₃H₁₇N₃O₂, MW: 247...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the precise validation of pharmaceutical building blocks is a non-negotiable quality control (QC) step. 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (Empirical Formula: C₁₃H₁₇N₃O₂, MW: 247.29 g/mol ) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Before this compound can be deployed in downstream cross-coupling reactions, its absolute purity must be confirmed.

While NMR and LC-MS provide structural and molecular weight confirmation, Elemental Analysis (EA) remains the gold standard for determining absolute mass fraction purity. This guide objectively compares the performance of three industry-leading CHNS elemental analyzers—evaluating their mechanistic handling of this specific, analytically challenging heterocyclic compound.

The Mechanistic Challenge: Why This Analyte is Difficult

To understand the experimental choices in this guide, we must first analyze the structural causality of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde during combustion:

  • Refractory Nitrogen Formation: This compound contains both a pyridine ring and an N-acetylated piperazine moiety. Tertiary amines and aromatic nitrogens are notoriously resistant to complete combustion. Instead of cleanly forming N₂ gas, they often form stable nitrogen oxides (NOₓ). If the instrument's reduction furnace (typically packed with copper) is not perfectly optimized, NOₓ escapes thermal conductivity detection (TCD), leading to artificially low %N values.

  • C/N Ratio and Chromatographic Tailing: The compound possesses a C:N atomic ratio of 13:3. During standard Gas Chromatography (GC) separation, the massive CO₂ peak elutes just after the N₂ peak. If absolute baseline separation is not achieved, the CO₂ peak can tail into the N₂ integration zone, skewing the quantitative results.

Platform Comparison: Mechanistic Approaches to CHNS Analysis

We evaluated three leading analytical platforms to determine which provides the most accurate empirical validation for this specific piperazine-pyridine derivative.

Alternative A: Elementar vario EL cube

The utilizes Advanced Purge and Trap (APT) chromatography[1].

  • The Causality: Instead of a traditional GC column, APT uses specific adsorption columns that chemically bind CO₂ and H₂O, releasing them only after the N₂ gas has fully passed the TCD[2]. This guarantees absolute baseline separation, completely eliminating the CO₂ tailing risk inherent to the 13:3 C/N ratio of our analyte. It excels in handling challenging matrices[3].

Alternative B: Thermo Fisher FlashSmart

The employs a modified Dumas dynamic combustion method paired with a highly optimized GC separation column[4].

  • The Causality: The continuous flow of helium and rapid GC elution provides the fastest analysis time (under 6 minutes for CHNS)[5]. However, because it relies on spatial separation within a column rather than chemical trapping, it requires strict control of the sample size (typically <2 mg for nitrogen-rich heterocycles) to prevent column overloading and peak overlap.

Alternative C: PerkinElmer 2400 Series II

The utilizes frontal chromatography to produce a steady-state, stepwise signal[6].

  • The Causality: By selectively retaining gases to produce a stepwise chromatogram rather than a transient peak signal, it simplifies integration[7]. While highly reliable, it requires meticulous optimization of the static and dynamic combustion times to ensure the pyridine ring is fully oxidized[8].

Self-Validating Experimental Protocol

To ensure trustworthiness and E-E-A-T compliance, the following self-validating protocol was executed across all three platforms. This protocol uses internal standards and blank subtractions to guarantee that the data output is a true reflection of the analyte's purity, independent of instrument drift.

Step 1: System Suitability and Calibration

  • Purge the system with ultra-high purity Helium (carrier) and Oxygen (combustion) until the TCD baseline stabilizes (drift < 1 µV/min).

  • Run three empty tin capsules as Blanks to establish the atmospheric nitrogen and carbon baseline.

  • Weigh 2.000 ± 0.005 mg of Sulfanilamide (C₆H₈N₂O₂S) standard into tin capsules using a microbalance. Run in triplicate to establish the K-factor calibration curve. Causality: Sulfanilamide is chosen because its N and S content rigorously tests the reduction furnace's efficiency.

Step 2: Analyte Preparation

  • Desiccate the 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde sample under vacuum for 24 hours to remove hygroscopic moisture, which would otherwise falsely elevate the %H and %O readings.

  • Weigh exactly 2.000 mg of the analyte into a tin capsule. Fold and crimp tightly to expel trapped ambient air. Prepare five replicates (n=5).

Step 3: Combustion and Detection Workflow

  • Drop the capsule into the combustion furnace (1000°C) with a dosed pulse of O₂. The tin undergoes an exothermic flash oxidation, temporarily raising the local temperature to ~1800°C, shattering the pyridine and piperazine rings.

  • Pass the combustion gases over a copper reduction catalyst (850°C) to quantitatively convert NOₓ species to N₂.

  • Separate the gases (N₂, CO₂, H₂O) via the instrument's respective chromatographic method and quantify via TCD.

Mandatory Visualization: CHNS Workflow

The following diagram maps the logical flow of the CHNS combustion and data validation process.

CHNS_Workflow N1 Sample Prep (Microbalance) N2 Dynamic Combustion (O2, 1000°C) N1->N2 N3 Catalytic Reduction (Cu, 850°C) N2->N3 N4 Gas Separation (GC / Purge & Trap) N3->N4 N5 TCD Detection (C, H, N Quant) N4->N5 N6 Data Validation (Theoretical vs Exp) N5->N6

Caption: Workflow of CHNS elemental analysis from sample preparation to data validation.

Quantitative Data Presentation

The theoretical mass fractions for 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinaldehyde (C₁₃H₁₇N₃O₂) are: C: 63.14%, H: 6.93%, N: 16.99% .

The table below summarizes the experimental performance (n=5) of the three platforms analyzing the exact same batch of the synthesized compound. A result within ±0.3% of the theoretical value is considered passing for pharmaceutical publication standards.

Analytical Platform%C (Theoretical: 63.14%)%H (Theoretical: 6.93%)%N (Theoretical: 16.99%)Mean RSD (%)Analysis Time
Elementar vario EL cube 63.13 ± 0.046.92 ± 0.0216.98 ± 0.030.08%~10 min
Thermo Fisher FlashSmart 63.10 ± 0.066.95 ± 0.0416.95 ± 0.050.15%~6 min
PerkinElmer 2400 Series II 63.05 ± 0.086.98 ± 0.0516.90 ± 0.090.20%~8 min
Data Interpretation & Recommendations

All three instruments successfully validated the purity of the compound within the ±0.3% acceptable pharmaceutical variance.

  • The Elementar vario EL cube delivered the highest precision (lowest RSD) and the most accurate nitrogen recovery. Its Purge and Trap system effectively eliminated any CO₂ interference, making it the superior choice for complex, nitrogen-dense heterocycles like piperazine derivatives.

  • The Thermo Fisher FlashSmart proved to be the most efficient, cutting analysis time down to 6 minutes while maintaining excellent accuracy, making it ideal for high-throughput QA/QC environments where hundreds of building blocks are screened daily.

  • The PerkinElmer 2400 Series II provided robust, steady-state data, though it exhibited slightly higher variance in nitrogen quantification, likely due to the stringent combustion optimization required for the pyridine ring.

References

  • Elementar Americas. "Organic elemental analyzer vario EL cube." Elementar. Available at:[Link]

  • Thermo Fisher Scientific. "Thermo Fisher FlashSmart Analyzer Overview." Scribd. Available at:[Link]

  • PerkinElmer. "PerkinElmer 2400 Series II CHNS/O Elemental Analyzer." IET Ltd. Available at:[Link]

Sources

Comparative

Structural Insights &amp; Solid-State Performance: 2-Methyl-6-Substituted Pyridine Aldehydes

Executive Summary: The Scaffold Dilemma In the realm of fragment-based drug discovery (FBDD) and ligand design, 2-methyl-6-substituted pyridine aldehydes represent a privileged scaffold. However, they present a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Dilemma

In the realm of fragment-based drug discovery (FBDD) and ligand design, 2-methyl-6-substituted pyridine aldehydes represent a privileged scaffold. However, they present a distinct dichotomy in solid-state performance. The 6-methyl substituent is not merely a steric bulk; it is a "crystallographic disruptor" that often lowers melting points, forcing researchers to choose between the electronic benefits of alkyl-donation and the handling stability of halogenated alternatives.

This guide objectively compares the crystallographic and physicochemical performance of 6-methyl-2-pyridinecarboxaldehyde (6-Me-PyCHO) against its halogenated counterpart, 6-bromo-2-pyridinecarboxaldehyde (6-Br-PyCHO) , and the unsubstituted reference.

Comparative Analysis: Sterics, Electronics, and Stability

The choice between a methyl and a bromo substituent at the 6-position fundamentally alters the crystal packing landscape. The following data synthesizes experimental properties critical for solid-state handling.

Table 1: Physicochemical & Crystallographic Performance Profile
Feature6-Methyl-2-PyCHO 6-Bromo-2-PyCHO 2-Pyridinecarboxaldehyde
CAS Registry 1122-72-134160-40-21121-60-4
Physical State (RT) Low-Melting Solid / Oil Crystalline Solid Liquid
Melting Point 31–33 °C (Difficult to handle)81–85 °C (Stable)N/A (bp 181 °C)
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I, +M)Neutral Reference
Dipole Orientation Disrupted by methyl stericsStabilized by halogen bond potentialDipole-dipole stacking
Preferred Conformation Anti-periplanar (N vs O)Anti-periplanar (N vs O)Anti-periplanar
Crystallizability Low (Requires cryo/derivatization)High (Standard evaporation)Very Low
Expert Insight: The Methyl "Melt" Effect

The 6-methyl group introduces a paradox. While it provides steric hindrance beneficial for selective metal coordination (preventing bis-coordination in some geometries), it disrupts the planar


 stacking efficiency in the crystal lattice. This lowers the lattice energy, resulting in a melting point near room temperature (31–33 °C).
  • Operational Consequence: 6-Me-PyCHO must often be stored at 2–8 °C to maintain solid form. For X-ray diffraction (XRD), it requires in situ cryo-crystallization or conversion to a hydrazone derivative.

In contrast, 6-Br-PyCHO benefits from the heavy bromine atom. The Br substituent facilitates crystallization through weak


 or 

halogen bonding interactions, stabilizing the lattice and raising the melting point to >80 °C.

Structural Mechanics: The Conformation Logic

Understanding the spatial arrangement of these molecules is critical for predicting their behavior in binding pockets.

The Syn vs. Anti Directive

In the solid state, pyridine aldehydes overwhelmingly adopt the trans (anti-periplanar) conformation, where the carbonyl oxygen is oriented 180° away from the pyridine nitrogen.

  • Reasoning: This minimizes the dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen lone pairs.

  • 6-Substituent Impact:

    • 6-Methyl: The methyl group creates steric pressure. While the anti conformation is still preferred, the rotational barrier is higher. In metal complexes, the 6-methyl group often forces a distorted geometry to avoid clashing with the metal center.

    • 6-Bromo: The large bromine atom reinforces the anti preference but can engage in "sigma-hole" interactions (halogen bonding) that can override standard packing motifs.

Visualization: Structural Decision Tree

The following diagram illustrates the logical flow of substituent effects on crystal packing and handling.

G Start 2-Pyridinecarboxaldehyde Core Subst Select 6-Position Substituent Start->Subst Me 6-Methyl (+I Effect) Subst->Me Alkyl Tuning Br 6-Bromo (-I Effect) Subst->Br Halogen Tuning Me_Pack Disrupted Pi-Stacking Low Lattice Energy Me->Me_Pack Steric Bulk Br_Pack Halogen Bonding Stable Lattice Br->Br_Pack Sigma Hole Me_Res Result: Low MP (31°C) Requires Cryo-XRD Me_Pack->Me_Res Br_Res Result: High MP (81°C) Standard XRD Br_Pack->Br_Res

Figure 1: Impact of 6-position substitution on solid-state stability and handling requirements.

Experimental Protocols: Crystallization & Analysis

To validate these structures, specific protocols must be followed. The 6-Methyl derivative requires a specialized approach due to its low melting point.

Protocol A: In Situ Cryo-Crystallization (For 6-Me-PyCHO)

Use this when the sample is an oil or semi-solid at room temperature.

  • Capillary Loading: Draw the liquid 6-methyl-2-pyridinecarboxaldehyde into a 0.3 mm Lindemann glass capillary.

  • Mounting: Seal the capillary and mount it on the goniometer head of the diffractometer.

  • Zone Melting:

    • Cool the stream to 250 K (below mp).

    • Use an infrared laser or micro-heater to create a molten zone.

    • Slowly traverse the heater along the capillary length (rate: 0.1 mm/hour) to induce single-crystal growth at the liquid-solid interface.

  • Data Collection: Once a single domain is confirmed optically, lower temperature to 100 K immediately to freeze molecular motion and collect data.

Protocol B: Slow Evaporation (For 6-Br-PyCHO)

Standard protocol for the stable solid derivative.

  • Solvent Selection: Dissolve 20 mg of 6-bromo-2-pyridinecarboxaldehyde in 2 mL of Dichloromethane/Hexane (1:1) .

    • Note: Avoid alcohols if Schiff base formation is not desired, as hemiacetals can form slowly.

  • Vessel: Place in a narrow scintillation vial.

  • Control: Cover with parafilm and poke 3 small holes to restrict evaporation rate.

  • Harvest: Colorless/pale yellow prisms should appear within 48 hours.

Crystallographic Workflow Visualization

The following diagram outlines the standard operating procedure for determining the structure of these specific pyridine derivatives, highlighting the divergence point based on melting point.

Workflow Input Crude Aldehyde Check Check MP Input->Check Solid Solid (>50°C) (e.g., 6-Br) Check->Solid Liquid Oil/Low Melt (<35°C) (e.g., 6-Me) Check->Liquid Method1 Solvent Evap (DCM/Hex) Solid->Method1 Method2 In Situ Cryo (Capillary) Liquid->Method2 XRD X-Ray Diffraction (Mo/Cu Source) Method1->XRD Method2->XRD Refine Refinement (SHELXL) XRD->Refine Output CIF Data Refine->Output

Figure 2: Decision matrix for crystallographic characterization of pyridine aldehydes.

References

  • ChemicalBook. (2024). 6-Methyl-2-pyridinecarboxaldehyde Properties and Melting Point Data. Retrieved from

  • Thermo Scientific Chemicals. (2024). 6-Bromo-2-pyridinecarboxaldehyde, 97% Specifications. Retrieved from

  • PubChem. (2025).[1] 6-Methylpyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2022). Structure, Conformation and Contact Analyses of Aromatic Diamide Diesters. Crystals, 13(7). (Contextual reference for pyridine conformation analysis). Retrieved from

  • Matrix Scientific. (2024). Physicochemical Data for Pyridine Aldehyde Derivatives. Retrieved from

Sources

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